3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Description
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Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromopyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-8-15-7-6-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHCWZFEXMXXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Foreword: Strategic Importance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of indole, it offers unique physicochemical properties, including altered hydrogen bonding capabilities and metabolic stability, making it a valuable component in the design of novel therapeutics. The introduction of a bromine atom at the 3-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The phenylsulfonyl protecting group on the pyrrole nitrogen serves to modulate the electron density of the heterocyclic system, influencing the regioselectivity of subsequent reactions and facilitating specific synthetic transformations. This guide provides a comprehensive overview of a robust and logical pathway for the synthesis of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, detailing the underlying chemical principles and providing actionable experimental protocols for researchers in the field.
I. Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, this compound, can be logically dissected into a three-stage process. Our retrosynthetic approach begins by disconnecting the phenylsulfonyl group and the bromine atom, leading back to the core 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.
Caption: Retrosynthetic pathway for the target molecule.
This analysis outlines the forward synthesis as follows:
-
Construction of the 1H-pyrrolo[2,3-c]pyridine Core: Formation of the bicyclic 6-azaindole system from a suitable pyridine precursor.
-
N-Protection: Introduction of the phenylsulfonyl group onto the pyrrole nitrogen to protect it and influence the regioselectivity of the subsequent step.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the protected 6-azaindole.
This strategic plan allows for a modular and controlled synthesis, with each step building upon a well-defined intermediate.
II. Synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core
The construction of the 6-azaindole scaffold is the foundational stage of this synthesis. Several methods have been established, with the Batcho-Leimgruber indole synthesis being a particularly effective and scalable approach.
The Batcho-Leimgruber Synthesis Pathway
This powerful method constructs the indole ring from an ortho-nitrotoluene derivative. In the context of 6-azaindole, the synthesis commences with a substituted nitropyridine.
Caption: Key steps in the Batcho-Leimgruber synthesis of 6-azaindole.
Causality Behind Experimental Choices:
-
Starting Material: 4-methyl-3-nitropyridine is an ideal starting material as the methyl group is activated by the adjacent nitro group, facilitating deprotonation and subsequent condensation.
-
Enamine Formation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a one-carbon electrophile and a dehydrating agent, reacting with the activated methyl group to form a stable enamine intermediate. This step effectively sets the stage for the crucial cyclization.
-
Reductive Cyclization: The nitro group is then reduced to an amine, which spontaneously cyclizes onto the enamine moiety, followed by the elimination of dimethylamine to form the aromatic pyrrole ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-c]pyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methyl-3-nitropyridine | 138.12 | 10.0 g | 72.4 mmol |
| DMF-DMA | 119.16 | 25.9 g | 217.2 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Palladium on Carbon (10%) | - | 1.0 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Hydrogen Gas | 2.02 | Balloon pressure | - |
Procedure:
-
A solution of 4-methyl-3-nitropyridine (10.0 g, 72.4 mmol) in DMF (50 mL) is treated with DMF-DMA (25.9 g, 217.2 mmol).
-
The mixture is heated to 100 °C for 16 hours, during which time the solution typically develops a deep red color, indicative of the enamine formation.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude enamine intermediate is dissolved in ethanol (200 mL) and transferred to a hydrogenation vessel.
-
10% Pd/C (1.0 g) is carefully added, and the vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (balloon pressure).
-
The reaction is stirred vigorously at room temperature for 12 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude 1H-pyrrolo[2,3-c]pyridine.
-
Purification by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure product as a solid.
III. N-Phenylsulfonylation of the 6-Azaindole Core
With the 6-azaindole scaffold in hand, the next step is the introduction of the phenylsulfonyl protecting group. This group serves two primary purposes: it protects the N-H proton from participating in unwanted side reactions and, as an electron-withdrawing group, it modifies the electronic properties of the pyrrole ring, influencing the regioselectivity of the subsequent bromination step.
Causality Behind Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the relatively non-acidic pyrrole N-H, generating the corresponding anion. This anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride.
-
Electrophile: Benzenesulfonyl chloride is the standard reagent for introducing the phenylsulfonyl group.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate aprotic solvent that is unreactive towards the strong base and effectively solvates the reactants.
Experimental Protocol: Synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-pyrrolo[2,3-c]pyridine | 118.14 | 5.0 g | 42.3 mmol |
| Sodium Hydride (60% in oil) | 24.00 | 2.03 g | 50.8 mmol |
| Benzenesulfonyl chloride | 176.62 | 8.24 g | 46.5 mmol |
| Anhydrous THF | 72.11 | 150 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (2.03 g of a 60% dispersion in mineral oil, 50.8 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, a solution of 1H-pyrrolo[2,3-c]pyridine (5.0 g, 42.3 mmol) in anhydrous THF (50 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is cooled back to 0 °C, and benzenesulfonyl chloride (8.24 g, 46.5 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine as a solid.
IV. Regioselective C3-Bromination
The final step in the synthesis is the regioselective bromination of the N-protected 6-azaindole. The pyrrole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. The C3 position is generally the most nucleophilic position in N-substituted indoles and their aza-analogs, directing electrophiles to this site. The N-phenylsulfonyl group, while electron-withdrawing, does not typically alter this inherent regioselectivity for electrophilic attack at C3.
Caption: Mechanism of electrophilic bromination at the C3 position.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, making it ideal for the selective bromination of electron-rich heterocycles.[1] Its use avoids the harsh conditions and potential over-bromination associated with using elemental bromine.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is suitable for this reaction, as it can facilitate the ionic mechanism of electrophilic aromatic substitution.[2]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | 258.30 | 5.0 g | 19.4 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 3.62 g | 20.4 mmol |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
To a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (5.0 g, 19.4 mmol) in acetonitrile (100 mL) at room temperature is added N-bromosuccinimide (3.62 g, 20.4 mmol) in one portion.
-
The resulting mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or flash chromatography on silica gel to yield this compound as a solid.
V. Deprotection of the Phenylsulfonyl Group (Optional)
While the title compound is the final target of this guide, it is often desirable to remove the phenylsulfonyl protecting group to access the free N-H of the 3-bromo-6-azaindole for further synthetic manipulations or for biological evaluation.
Causality Behind Experimental Choices:
-
Deprotection Conditions: The cleavage of the N-S bond in N-sulfonylated indoles and azaindoles can be challenging and often requires harsh conditions.[3] Common methods include treatment with strong bases like sodium hydroxide in refluxing alcohol or using reducing agents. Electrochemical methods have also been reported as a mild alternative.[3]
Illustrative Deprotection Protocol (Basic Hydrolysis)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 337.20 | 1.0 g | 2.96 mmol |
| Sodium Hydroxide | 40.00 | 0.59 g | 14.8 mmol |
| Methanol | 32.04 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
A mixture of this compound (1.0 g, 2.96 mmol) and sodium hydroxide (0.59 g, 14.8 mmol) in a mixture of methanol (20 mL) and water (5 mL) is heated to reflux for 6 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The aqueous residue is neutralized with a suitable acid (e.g., 1M HCl) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-bromo-1H-pyrrolo[2,3-c]pyridine.
VI. Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind the choice of reagents and reaction conditions at each stage—from the construction of the 6-azaindole core via the Batcho-Leimgruber synthesis, through the strategic N-protection, to the regioselective C3-bromination—researchers can confidently execute this synthesis and utilize the resulting versatile intermediate in their drug discovery and development endeavors.
VII. References
-
Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC. [Link]
-
Grognec, E., & Quintard, D. (2025). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]
-
Baran, P. S. (n.d.). Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]
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An In-Depth Technical Guide to 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Applications in Kinase Inhibitor Discovery
Executive Summary: 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, also known as 3-bromo-1-benzenesulfonyl-6-azaindole, is a pivotal heterocyclic intermediate in medicinal chemistry. Its strategic design, incorporating a reactive bromine atom and a robust phenylsulfonyl protecting group on the 6-azaindole core, makes it an exceptionally versatile building block. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, and its critical applications, particularly in the development of targeted kinase inhibitors for oncology and other therapeutic areas. The strategic importance of both the bromo-substituent as a handle for cross-coupling reactions and the phenylsulfonyl group for directing reactivity and ensuring stability is explored in depth.
Introduction to a Privileged Scaffold Intermediate
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a "privileged structure" in drug discovery, recognized for its ability to mimic native biological purine and indole systems and serve as an effective bioisostere.[1] This core is frequently integrated into molecules designed to modulate the activity of protein kinases, which are crucial regulators of cellular processes.[1][2] The specific derivative, this compound, has emerged as a high-value intermediate for constructing complex, biologically active molecules.
Chemical Identity
A clear definition of the molecule's core attributes is essential for reproducibility and sourcing.
| Attribute | Value |
| Systematic Name | This compound |
| Common Name | 3-bromo-1-benzenesulfonyl-6-azaindole |
| CAS Number | 944905-32-6 |
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 351.20 g/mol |
| Appearance | Typically an off-white to yellow solid |
The Strategic Role of Key Functional Groups
The utility of this compound is not accidental; it is a product of deliberate chemical design.
-
The Phenylsulfonyl Group: This group serves two primary functions. First, it acts as a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions under various conditions.[3][4] Unlike some other protecting groups, the phenylsulfonyl moiety is stable but can be removed when necessary. Second, as a strong electron-withdrawing group, it modifies the electron density of the heterocyclic core, influencing the regioselectivity of subsequent reactions.[5] This electronic effect is crucial for directing downstream functionalization.
-
The 3-Bromo Substituent: The bromine atom at the C-3 position is the key reactive handle. It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Synthesis and Characterization
The reliable synthesis of this compound is fundamental to its application. The most common and efficient route begins with the commercially available 1H-pyrrolo[2,3-c]pyridine (6-azaindole).
Synthetic Workflow Diagram
The overall transformation can be visualized as a two-step process involving protection followed by selective bromination.
Caption: Synthetic pathway from 6-azaindole to the target intermediate.
Detailed Step-by-Step Synthetic Protocol
This protocol synthesizes insights from standard procedures for azaindole functionalization.[1]
Step 1: N-Phenylsulfonylation of 6-Azaindole
-
Objective: To protect the pyrrole nitrogen with a phenylsulfonyl group.
-
Procedure:
-
To a stirred solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran - THF) at 0 °C, add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the corresponding sodium salt.
-
Slowly add a solution of Benzenesulfonyl Chloride (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like Ethyl Acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine.
-
-
Scientist's Notes: The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation of the relatively acidic N-H of the pyrrole ring without competing side reactions. Performing the initial deprotonation at 0 °C controls the exothermic reaction.
Step 2: Regioselective Bromination
-
Objective: To selectively introduce a bromine atom at the electron-rich C-3 position.
-
Procedure:
-
Dissolve the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq) from Step 1 in Acetonitrile (ACN).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a solid.
-
-
Scientist's Notes: The C-3 position of the N-protected azaindole is the most nucleophilic carbon, making it highly susceptible to electrophilic attack. NBS is an ideal electrophilic bromine source for this transformation due to its mild nature and ease of handling. The reaction is typically fast and clean, proceeding with high regioselectivity.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile precursor for potent and selective kinase inhibitors.[1][6][7] Kinase dysregulation is a hallmark of many cancers, making them prime therapeutic targets.
General Reaction Scheme in Kinase Inhibitor Synthesis
The bromo-intermediate is typically elaborated via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Caption: Typical workflow for elaborating the intermediate into a final API.
Case Study: Synthesis of 3,5-Diarylated-7-azaindoles as DYRK1A Inhibitors
A practical application is seen in the synthesis of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurological disorders and certain cancers. A standard synthetic route starts with a di-halogenated and protected azaindole, which can be prepared from the title compound's precursors.[1] For instance, 5-bromo-7-azaindole can be iodinated at the C-3 position and then N-protected with a benzenesulfonyl group.[1] This creates a di-halogenated intermediate where two successive Suzuki-Miyaura reactions can be performed. The different reactivities of the C-3 iodo and C-5 bromo groups allow for sequential, regioselective coupling with different aryl boronic acids to build unsymmetrical 3,5-diarylated products.[1] The final step involves the removal of the benzenesulfonyl protecting group, typically under basic conditions, to yield the final active compound.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its logical design, featuring a stable protecting group and a versatile reactive handle on a biologically relevant scaffold, provides medicinal chemists with a reliable and efficient pathway to synthesize novel and complex molecules. Its demonstrated utility in the construction of potent kinase inhibitors underscores its significance and ensures its continued importance in the development of next-generation targeted therapeutics.
References
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A New Protecting-Group Strategy for Indoles | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2016). MDPI. Retrieved January 19, 2026, from [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (1969). Defense Technical Information Center. Retrieved January 19, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 19, 2026, from [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. (2017). MDPI. Retrieved January 19, 2026, from [Link]
-
1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). Beijing Golden Olive Technology Co., Ltd. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). De Gruyter. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
3-bromo-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. (n.d.). ChemUniverse. Retrieved January 19, 2026, from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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physicochemical properties of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide to the Physicochemical Characterization of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, this compound (CAS No. 1174038-64-2).[1] Given the current scarcity of publicly available experimental data for this specific molecule, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. We will delineate the strategic importance of this compound by examining its structural motifs, propose a synthetic pathway, and provide detailed, field-proven protocols for the empirical determination of its core physicochemical properties. This guide emphasizes the causality behind experimental choices and the establishment of self-validating systems for data integrity, positioning researchers to unlock the full potential of this promising scaffold.
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a "privileged scaffold" in medicinal chemistry.[2] Its structural resemblance to the purine ring of ATP makes it an ideal hinge-binding motif for various protein kinases.[3][4] Consequently, azaindole derivatives are extensively investigated as potent kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.[5][6] Compounds from the broader azaindole family have shown promise as inhibitors of key kinases such as Aurora B, ALK, and CDK8, playing critical roles in cell cycle regulation and cancer progression.[6][7][8]
The subject of this guide, this compound, incorporates three key features of significant interest in drug design:
-
The Pyrrolopyridine Core: Provides the foundational structure for kinase hinge region interaction.
-
A Phenylsulfonyl Group: This functional group can modulate electronic properties, solubility, and metabolic stability, while also providing additional vectors for interaction with target proteins.
-
A Bromine Atom: Serves as a crucial synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
A thorough understanding of the physicochemical properties of this molecule is a prerequisite for any successful drug discovery and development program. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.
Synthesis and Structural Elucidation
While a specific synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for similar heterocyclic systems.[9][10]
Proposed Synthetic Pathway
A potential synthetic route could commence from a suitable brominated pyridine precursor, followed by the construction of the fused pyrrole ring and subsequent sulfonation.
Caption: A generalized synthetic workflow for this compound.
Structural Verification: A Multi-technique Approach
The definitive confirmation of the chemical structure of a newly synthesized batch is paramount. A combination of spectroscopic techniques should be employed.
NMR is the cornerstone of structural elucidation for organic molecules.[11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key areas of interest would be the aromatic region (for the phenyl and pyridine protons) and the pyrrole ring protons. The chemical shifts, coupling constants (J-values), and integration of these signals will provide information on the proton environment and connectivity.
-
¹³C NMR and DEPT Acquisition: Obtain a carbon-13 spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should also be run to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular framework.[13]
-
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information.[14][15][16][17]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.
-
Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Interpretation: The primary piece of data is the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This should be compared to the calculated exact mass of the proposed structure (C₁₃H₉BrN₂O₂S). The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a critical confirmation point.
Core Physicochemical Properties: Experimental Determination
The following sections detail the protocols for determining the fundamental physicochemical properties that dictate the "drug-like" nature of the compound.
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. For novel, potentially poorly soluble compounds, a systematic approach is required.[18][19][20][21][22]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for poorly soluble compounds.[18]
-
Procedure: a. Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4). b. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. c. Separate the undissolved solid from the saturated solution via centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter membrane. d. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µM at each specific pH.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Melting Point (Mp)
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[23][24][25][26][27]
Experimental Protocol: Capillary Melting Point Determination
-
Rationale: This technique is straightforward and provides a sharp melting range for pure compounds. Impurities will typically depress and broaden the melting range.[27]
-
Procedure: a. Ensure the sample is completely dry and finely powdered. b. Pack a small amount of the sample into a glass capillary tube to a height of 2-3 mm.[24] c. Place the capillary tube in a melting point apparatus. d. Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute. e. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂).
-
Data Reporting: The melting point is reported as a range (T₁ - T₂).
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is critical for predicting its behavior in different physiological compartments.
Experimental Protocol: Potentiometric Titration
-
Rationale: Potentiometric titration is a highly precise method for pKa determination.[28][29][30][31][32] It involves monitoring the pH of a solution as a titrant is added.
-
Procedure: a. Calibrate a pH meter with standard buffers. b. Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 10⁻⁴ M).[31] c. Titrate the solution with a standardized solution of HCl or NaOH. d. Record the pH after each incremental addition of the titrant. e. Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the inflection points of the titration curve.[31][32]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (n-octanol) and a polar solvent (water). It is a key predictor of membrane permeability and overall ADME properties.[33]
Experimental Protocol: HPLC-based LogP Determination
-
Rationale: While the shake-flask method is traditional, HPLC-based methods are faster, require less material, and are well-suited for high-throughput screening.[33][34][35][36][37] The method relies on the correlation between a compound's retention time on a reverse-phase column and its LogP value.
-
Procedure: a. Select a set of standard compounds with known LogP values that span the expected range of the test compound. b. Perform a series of isocratic HPLC runs for each standard and the test compound using a reverse-phase column (e.g., C18) and varying mobile phase compositions (e.g., different ratios of methanol/water or acetonitrile/water). c. For each mobile phase composition, calculate the capacity factor (k'). d. Extrapolate the retention data to 100% aqueous mobile phase to determine the logarithmic capacity factor (log k'w). e. Create a calibration curve by plotting the known LogP values of the standards against their calculated log k'w values. f. Determine the LogP of the test compound by interpolating its log k'w value on the calibration curve.
Data Summary and Interpretation
To facilitate analysis and comparison, all experimentally determined physicochemical data should be compiled into a clear, concise table.
| Property | Predicted Value/Range | Experimental Method | Result |
| Molecular Formula | C₁₃H₉BrN₂O₂S | - | Confirmed by HRMS |
| Molecular Weight | 351.20 g/mol | - | Confirmed by HRMS |
| Melting Point (°C) | Solid at room temp. | Capillary Method | To be determined |
| Aqueous Solubility | Likely low | Shake-Flask (pH 7.4) | To be determined |
| pKa | Weakly basic (pyridine N) | Potentiometric Titration | To be determined |
| LogP | Moderately lipophilic | HPLC Method | To be determined |
Conclusion
This compound represents a molecule of significant interest for medicinal chemistry, particularly in the domain of kinase inhibitor development. While direct experimental data is not yet prevalent in the literature, this guide provides a robust, scientifically-grounded framework for its complete physicochemical characterization. By systematically applying the detailed protocols for synthesis, structural elucidation, and property determination, researchers can generate the high-quality, reliable data necessary to advance this and similar compounds through the drug discovery pipeline. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for the comprehensive evaluation of novel chemical entities.
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1361-1366. Available at: [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). ACS Omega, 7(12), 10245-10251. Available at: [Link]
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An In-depth Technical Guide to the Spectral Characterization of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references, ensuring a self-validating and trustworthy resource for the scientific community.
The pyrrolo[2,3-c]pyridine scaffold is a significant structural motif in medicinal chemistry, known to interact with various biological targets. The introduction of a phenylsulfonyl group at the N1 position and a bromine atom at the C3 position offers unique electronic and steric properties, making this compound a valuable building block for the synthesis of potential therapeutic agents. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and further derivatization.
Molecular Structure and Key Features
The structure of this compound, with CAS Number 1174038-64-2, combines a 6-azaindole core with a phenylsulfonyl protecting/activating group. This arrangement significantly influences the electron distribution within the heterocyclic system, which is reflected in its spectral data.
Caption: Molecular Formula of the target compound.
I. Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed due to the presence of nitrogen atoms that can be readily protonated.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.
-
Data Acquisition: Data is acquired over a mass range of m/z 100-1000.
Expected Mass Spectrum Data
The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in a distinctive M+ and M+2 isotopic cluster for the molecular ion.
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [M+H]⁺ | 336.9699 | A+2 peak with ~98% intensity of A |
| [M+Na]⁺ | 358.9518 | A+2 peak with ~98% intensity of A |
Interpretation of Fragmentation Pattern
The phenylsulfonyl group is a common point of fragmentation. The primary fragmentation pathway is expected to be the cleavage of the N-S bond.
The Enigmatic Core: A Technical Guide to the Biological Potential of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Derivatives
Abstract
The quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor in drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine scaffold has emerged as a "privileged" structure, consistently yielding compounds with significant biological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine derivatives . While direct experimental data on this precise scaffold remains nascent in publicly accessible literature, a comprehensive analysis of its constituent moieties and structurally related analogs strongly suggests a promising future, particularly in the realms of oncology and kinase inhibition. This document will synthesize the available evidence, infer potential biological activities through rigorous structure-activity relationship (SAR) analysis, and provide a forward-looking perspective for researchers, scientists, and drug development professionals.
The Architectural Blueprint: Deconstructing the this compound Scaffold
The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, forms the foundation of the molecule . This bicyclic aromatic system is a bioisostere of indole, a common motif in biologically active natural products and synthetic drugs. The strategic placement of a nitrogen atom in the six-membered ring significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, often leading to enhanced binding affinity and selectivity for various biological targets.[1][2]
The two key substitutions on this core, the 3-bromo and the 1-phenylsulfonyl groups, are not arbitrary decorations. Each plays a crucial role in defining the molecule's chemical reactivity and potential biological function:
-
The 3-Bromo Substituent: The bromine atom at the 3-position is a versatile synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This chemical tractability is invaluable for the generation of diverse chemical libraries, enabling the exploration of a vast chemical space to optimize biological activity. From a biological standpoint, the bromo group itself can contribute to binding interactions through halogen bonding and can influence the overall lipophilicity of the molecule.
-
The 1-Phenylsulfonyl Group: The phenylsulfonyl group attached to the pyrrole nitrogen serves multiple purposes. It acts as a protecting group during synthesis, but more importantly, it can significantly impact the molecule's conformational rigidity and electronic properties. The bulky nature of this group can orient other substituents into favorable binding conformations within a target protein's active site. Furthermore, the sulfonyl moiety can participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity.
Inferred Biological Activity: A Strong Case for Kinase Inhibition and Anticancer Potential
While direct experimental validation for the titular compound is pending, a wealth of data from closely related pyrrolopyridine isomers provides a compelling, albeit inferential, case for its biological activity. The overwhelming evidence points towards kinase inhibition as the most probable mechanism of action, leading to potent anticancer effects.
The Pyrrolopyridine Scaffold as a Kinase Hinge-Binder
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The ATP-binding site of kinases is a well-established target for small molecule inhibitors. The pyrrolopyridine scaffold, being an adenine bioisostere, is exceptionally well-suited to interact with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[3] This interaction is a recurring theme across various pyrrolopyridine isomers.
Structure-Activity Relationship (SAR) Analysis of Analogs
Numerous studies on related pyrrolopyridine derivatives have demonstrated potent inhibitory activity against a range of kinases, including:
-
FMS Kinase (CSF-1R): Derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory diseases. Some of these compounds exhibit IC50 values in the nanomolar range and demonstrate significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[4][5]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Through a scaffold hopping approach, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent CSF1R inhibitors, with some analogs showing low-nanomolar enzymatic activity.[6]
-
Epidermal Growth Factor Receptor (EGFR): 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been designed as potent and selective inhibitors of EGFR tyrosine kinase activity, with some analogs showing in vivo efficacy against tumor xenografts.[7]
-
p21-Activated Kinase 4 (PAK4): 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4, a kinase overexpressed in various cancers.[8]
The consistent theme across these studies is that the pyrrolopyridine core provides the essential scaffold for hinge binding, while substitutions at various positions are crucial for achieving potency and selectivity. The 3-position, where our target molecule bears a bromine atom, is often a site for introducing diversity to explore interactions with the solvent-exposed region of the ATP-binding site.
Synthetic Strategy and Methodologies
The synthesis of this compound and its derivatives would likely follow a multi-step sequence, leveraging established methodologies for the construction and functionalization of the pyrrolopyridine core.
General Synthetic Workflow
A plausible synthetic route would involve the initial construction of the 1H-pyrrolo[2,3-c]pyridine core, followed by sequential bromination and sulfonylation.
Caption: A generalized synthetic workflow for the preparation of this compound and its derivatives.
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative, hypothetical protocol for the synthesis of the target compound, based on established chemical literature for similar scaffolds.
Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine
-
This can be achieved through various named reactions, such as the Fischer indole synthesis or the Bartoli indole synthesis, starting from an appropriately substituted pyridine precursor.
Step 2: Bromination of 1H-pyrrolo[2,3-c]pyridine
-
Dissolve 1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., N,N-dimethylformamide).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-1H-pyrrolo[2,3-c]pyridine.
Step 3: N-Sulfonylation of 3-bromo-1H-pyrrolo[2,3-c]pyridine
-
To a solution of 3-bromo-1H-pyrrolo[2,3-c]pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add benzenesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Future Directions and Therapeutic Promise
The this compound scaffold represents a largely untapped area of chemical space with significant therapeutic potential. Based on the extensive research on related compounds, the following future directions are proposed:
-
Synthesis and Biological Screening: The immediate priority is the synthesis of the parent compound and a focused library of derivatives with diverse substitutions at the 3-position (introduced via cross-coupling reactions). These compounds should be screened against a broad panel of kinases implicated in cancer and other diseases.
-
Target Identification and Mechanism of Action Studies: For any identified "hit" compounds, detailed studies should be undertaken to identify the specific kinase target(s) and elucidate the mechanism of inhibition. This would involve enzymatic assays, cellular assays to probe downstream signaling pathways, and potentially co-crystallization studies to understand the binding mode at the atomic level.
-
Lead Optimization: Promising lead compounds should undergo further medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
The logical framework for this discovery process is outlined below:
Caption: A streamlined workflow for the discovery and development of novel therapeutics based on the this compound scaffold.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently limited, a comprehensive analysis of the existing literature on related pyrrolopyridine scaffolds provides a strong rationale for their investigation as potent kinase inhibitors with potential applications in cancer therapy. The inherent "drug-like" properties of the 6-azaindole core, combined with the synthetic versatility offered by the 3-bromo substituent and the potential for favorable binding interactions conferred by the 1-phenylsulfonyl group, make this class of compounds a highly attractive area for future research and development. This technical guide serves as a foundational document to stimulate and guide further exploration into this enigmatic but promising chemical scaffold.
References
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Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(5), 734. [Link]
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El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 945-953. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 863. [Link]
-
Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(10), 1183-1203. [Link]
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El-Gamal, M. I., et al. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 945-953. [Link]
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Tan, L., et al. (2023). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Molecules, 28(16), 6013. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-50. [Link]
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Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-4188. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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The Strategic Utility of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Privileged Scaffolds
In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to multiple biological targets. The 1H-pyrrolo[2,3-c]pyridine, an isomer of the well-known 7-azaindole, represents one such scaffold. Its unique electronic properties and spatial arrangement of nitrogen atoms render it a valuable component in the design of kinase inhibitors, central nervous system agents, and other therapeutics. However, the effective utilization of this core in drug discovery programs hinges on the availability of versatile and strategically functionalized intermediates. This guide delves into the synthesis, reactivity, and application of a pivotal synthetic intermediate: 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine .
The Intermediate of Choice: Structure and Rationale
The strategic design of a synthetic intermediate is paramount for its utility in a drug discovery cascade. The title compound, this compound, embodies a thoughtful combination of features that render it an exceptionally valuable tool for medicinal chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1174038-64-2[1] |
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 337.19 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
The core utility of this intermediate stems from two key modifications to the parent 1H-pyrrolo[2,3-c]pyridine scaffold:
-
The Phenylsulfonyl Protecting Group: The introduction of a phenylsulfonyl group at the N-1 position of the pyrrole ring serves a dual purpose. Firstly, it modulates the electron density of the heterocyclic system, which can influence the regioselectivity of subsequent reactions. Secondly, and more critically, it protects the pyrrole nitrogen from undesired side reactions, such as N-alkylation or deprotonation under basic conditions commonly employed in cross-coupling reactions. This protecting group is robust enough to withstand a variety of reaction conditions yet can be removed under specific, controlled protocols.
-
The C-3 Bromo Handle: The bromine atom at the 3-position of the pyrrolo[2,3-c]pyridine core is the linchpin for diversification. It serves as a versatile synthetic handle for introducing a wide array of molecular fragments through transition-metal-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to participate in common coupling methodologies while generally being more stable than the corresponding iodo-analogue, making it ideal for multi-step syntheses.
Synthesis of the Core Intermediate: A Strategic Approach
Diagram 1: Proposed Synthetic Pathway
A proposed two-step synthesis of the title compound.
Step 1: N-Sulfonylation of 1H-pyrrolo[2,3-c]pyridine
The first step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is a standard transformation in heterocyclic chemistry.
Experimental Protocol (Analogous Procedure):
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine.
Step 2: Regioselective Bromination
The second step is the regioselective bromination at the C-3 position. The electron-rich pyrrole ring is susceptible to electrophilic substitution, and the C-3 position is generally the most reactive site in N-protected 7-azaindole systems. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.
Experimental Protocol (Analogous Procedure):
-
To a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a suitable solvent such as DMF or dichloromethane at 0 °C, add N-bromosuccinimide (1.05 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
The Keystone of Diversification: Cross-Coupling Reactions
The true power of this compound as a synthetic intermediate lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient introduction of diverse chemical moieties at the C-3 position, which is a critical vector for modulating the pharmacological properties of the resulting compounds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Diagram 2: Suzuki-Miyaura Coupling Workflow
A generalized workflow for the Suzuki-Miyaura coupling.
Experimental Protocol (Adaptable): [2]
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid or its pinacol ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-120 °C and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is indispensable for the synthesis of aryl and heteroaryl amines, which are prevalent in a vast number of pharmaceuticals. The reaction of this compound with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be achieved using this methodology.
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol (Adaptable): [3][4]
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.08 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine or amide (1.1-1.5 equivalents).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents).
-
Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino or 3-amido derivative.
Spectroscopic Characterization: A Glimpse into the Structure
While specific, experimentally-derived NMR data for this compound is not publicly available, we can infer the expected spectral features by examining data from closely related compounds, such as 1H-pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons (Phenylsulfonyl Group): A set of multiplets between δ 7.4 and 8.2 ppm.
-
Pyrrolo[2,3-c]pyridine Protons:
-
H2: A singlet around δ 7.5-7.8 ppm.
-
H4 and H5: An AX or AB system of doublets or doublets of doublets in the aromatic region, typically between δ 7.0 and 8.5 ppm.
-
H7: A singlet or doublet in the downfield region, typically above δ 8.0 ppm.
-
Predicted ¹³C NMR Spectral Features:
-
The carbon signals for the pyrrolo[2,3-c]pyridine core would be expected in the range of δ 100-150 ppm, with the carbon bearing the bromine (C3) appearing at a relatively shielded value due to the heavy atom effect. The carbons of the phenylsulfonyl group would appear in the typical aromatic region.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic intermediate design in modern drug discovery. The combination of a robust protecting group and a versatile synthetic handle for cross-coupling reactions makes it an invaluable asset for the rapid generation of diverse compound libraries based on the privileged 1H-pyrrolo[2,3-c]pyridine scaffold. As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like the one discussed in this guide will only increase, paving the way for the discovery of the next generation of medicines.
References
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- Wikipedia. (2023). Buchwald–Hartwig amination.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- Scott group, Warwick University. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602.
- Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
- PubMed Central. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.
- 北京欣恒研科技有限公司. (n.d.). This compound.
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- PubMed Central. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
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- Sigma-Aldrich. (n.d.). 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
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The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the key and emerging therapeutic targets of pyrrolo[2,3-c]pyridine derivatives. We will delve into the mechanistic rationale behind their activity against various target classes, including kinases, epigenetic modulators, and cytoskeletal proteins. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, equipping researchers with the practical knowledge to accelerate their drug discovery programs.
Introduction: The Rise of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine core is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole. This structural similarity allows it to mimic the interactions of endogenous ligands with various biological targets. However, the introduction of a nitrogen atom in the six-membered ring significantly alters the scaffold's electronic distribution, dipole moment, and hydrogen bonding capabilities. These modifications often lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to their indole counterparts.
The synthetic accessibility of the pyrrolopyridine core has further fueled its exploration in drug discovery.[1][2] Various synthetic strategies have been developed to construct and functionalize the 6-azaindole nucleus, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization.[2]
This guide will explore the therapeutic landscape of pyrrolo[2,3-c]pyridine scaffolds, focusing on their most prominent and promising applications in oncology, neurodegenerative diseases, and beyond.
Therapeutic Targets of Pyrrolo[2,3-c]pyridine Scaffolds
The versatility of the pyrrolo[2,3-c]pyridine scaffold is evident in the wide array of biological targets it can be engineered to inhibit. This section will detail the most significant target classes and provide examples of potent pyrrolo[2,3-c]pyridine-based inhibitors.
Kinase Inhibition: A Dominant Application
Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery. The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a known deaza-isostere of adenine, the core component of ATP, making it an excellent starting point for the design of ATP-competitive kinase inhibitors.[3] This principle extends to the broader family of pyrrolopyridines, including the pyrrolo[2,3-c]pyridine scaffold.
FMS kinase, also known as CSF-1R, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[4] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[4]
A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[4] The general structure-activity relationship (SAR) suggests that the diarylamide or diarylurea moiety is crucial for activity.
Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [4]
| Compound | FMS IC50 (nM) |
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Compound 1r demonstrated significant potency and selectivity for FMS kinase and exhibited promising anti-proliferative activity against a panel of cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[4]
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a key driver in many cancers.[5]
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[5]
Table 2: FGFR Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives [5]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Compound 4h displayed potent pan-FGFR inhibitory activity and demonstrated significant inhibition of breast cancer cell proliferation, migration, and invasion.[5] Another study identified derivative 25 with a pyrrolo[2,3-b]pyridine-3-one skeleton as a potent irreversible FGFR4 inhibitor with an IC50 of 51.6 nM.[6]
FGFR Signaling Pathway and Inhibition
Caption: FGFR signaling cascade and the point of inhibition by pyrrolo[2,3-c]pyridine derivatives.
CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription. It has been identified as an oncogene in colorectal cancer, where it modulates the activity of β-catenin.[7][8]
A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective type II CDK8 inhibitor.[7][9]
Table 3: CDK8 Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative [7][9]
| Compound | CDK8 IC50 (nM) |
| 22 | 48.6 |
Compound 22 was found to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest.[7][9] Another study identified compound 46 , a pyrrolo[2,3-b]pyridine derivative, as a selective CDK8 inhibitor with an IC50 of 57 nM, showing potential for treating psoriasis.[10]
Wnt/β-catenin Signaling Pathway and CDK8 Inhibition
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CDK8 and its inhibition.
Epigenetic Modulation: Targeting LSD1
Lysine-specific demethylase 1 (LSD1) is a histone demethylase that plays a critical role in regulating gene expression. Its overexpression is associated with the progression of various cancers, making it an attractive therapeutic target.[11]
A series of pyrrolo[2,3-c]pyridines have been discovered as highly potent and reversible LSD1 inhibitors.[11][12]
Table 4: LSD1 Inhibitory Activity of Pyrrolo[2,3-c]pyridine Derivatives [11][12]
| Compound | LSD1 IC50 (nM) | MV4;11 Cell Growth IC50 (nM) | H1417 Cell Growth IC50 (nM) |
| 46 (LSD1-UM-109) | 3.1 | 0.6 | 1.1 |
| 49 | - | 0.7 | 2.3 |
| GSK-354 (Reference) | 130 | - | - |
Compound 46 emerged as a highly potent and reversible LSD1 inhibitor, demonstrating excellent enzymatic and cellular activity.[11][12]
Cytoskeletal Disruption: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a well-established strategy in cancer therapy.[2]
A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization.[2]
Table 5: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Tubulin Inhibitors [2]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
Compound 10t exhibited potent antiproliferative activity and was shown to cause G2/M phase cell cycle arrest and apoptosis.[2]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in the evaluation of pyrrolo[2,3-c]pyridine derivatives.
Synthesis of a Pyrrolo[3,2-c]pyridine Core
The following is a representative synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, which can be further functionalized.[2]
Experimental Workflow for Synthesis
Caption: Synthetic route to a key pyrrolo[3,2-c]pyridine intermediate.
Step-by-Step Protocol:
-
Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine (11) in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA) and stir at room temperature to obtain 2-bromo-5-methylpyridine-1-oxide (12).[2]
-
Step 2: Nitration. Treat compound 12 with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide (13).[2]
-
Step 3: Enamine Formation. React compound 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford the key enamine intermediate (14).[2]
-
Step 4: Reductive Cyclization. Treat intermediate 14 with iron powder in acetic acid to effect a reductive cyclization, yielding the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[2]
In Vitro Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity in a high-throughput format.[13][14]
TR-FRET Kinase Assay Workflow
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The Emergence of a Key Synthetic Intermediate: A Technical Guide to 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Abstract
This in-depth technical guide delves into the discovery and history of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, a pivotal intermediate in contemporary medicinal chemistry. While not a therapeutic agent in itself, the strategic design of this molecule has positioned it as a cornerstone for the synthesis of a new generation of kinase inhibitors. This guide will trace its origins through the patent literature, elucidate the chemical logic underpinning its synthesis, provide detailed experimental protocols, and contextualize its significance within the landscape of drug discovery, particularly in the development of Aurora kinase inhibitors.
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a versatile building block for compounds designed to interact with ATP-binding sites in various enzymes, most notably kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The strategic functionalization of the pyrrolo[2,3-c]pyridine scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
The introduction of a bromine atom at the 3-position and a phenylsulfonyl group on the pyrrole nitrogen of the 1H-pyrrolo[2,3-c]pyridine core, resulting in this compound (CAS No. 1174038-64-2), represents a key advancement in the synthetic accessibility of complex kinase inhibitors. The phenylsulfonyl group serves as an activating and protecting group, influencing the regioselectivity of subsequent reactions, while the bromine atom provides a reactive handle for the introduction of diverse functionalities through cross-coupling reactions.
Discovery and Historical Context: An Intermediate for Aurora Kinase Inhibitors
The formal discovery of this compound is not documented in a standalone academic publication but rather emerges from the patent literature as a crucial intermediate in the synthesis of potent Aurora kinase inhibitors. The earliest public disclosure of this compound appears to be within the framework of patent US20070149561A1, which describes novel azaindole derivatives for the treatment of proliferative diseases.[1] This highlights a common paradigm in industrial drug discovery, where the novelty and utility of key intermediates are often first reported in the context of their application in synthesizing final target molecules with therapeutic potential.
The development of this intermediate was driven by the need for a versatile and reliable route to substituted 3-amino or 3-aryl pyrrolo[2,3-c]pyridines. The phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and its electron-withdrawing nature facilitates the regioselective bromination at the electron-rich 3-position of the pyrrole ring. The resulting 3-bromo derivative is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of the final kinase inhibitors.
Synthetic Methodologies: A Multi-step Approach to a Key Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall strategy involves the initial construction of the 1H-pyrrolo[2,3-c]pyridine core, followed by N-sulfonylation and, finally, regioselective bromination.
Construction of the 1H-Pyrrolo[2,3-c]pyridine Core
Several methods for the synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold have been reported. A common and effective approach is the Fischer indole synthesis, adapted for the pyridine ring system. Another versatile method involves the palladium-catalyzed heteroannulation of a substituted aminopyridine with an alkyne.
A representative modern approach involves a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization. This method offers good yields and tolerates a variety of functional groups.
Illustrative Protocol: Synthesis of 1H-Pyrrolo[2,3-c]pyridine
-
Step 1: Sonogashira Coupling: To a solution of 3-amino-4-iodopyridine (1.0 eq) in a suitable solvent such as DMF, is added trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). A base, typically triethylamine (3.0 eq), is added, and the mixture is stirred at room temperature until the starting material is consumed.
-
Step 2: Cyclization: The crude product from Step 1 is treated with a base, such as potassium tert-butoxide, in a solvent like THF at elevated temperatures to effect cyclization to the 1H-pyrrolo[2,3-c]pyridine.
-
Step 3: Desilylation: The trimethylsilyl group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF.
N-Phenylsulfonylation of the Pyrrolo[2,3-c]pyridine Core
The protection of the pyrrole nitrogen with a phenylsulfonyl group is a critical step. This is typically achieved by deprotonating the pyrrole nitrogen with a strong base, followed by quenching with benzenesulfonyl chloride.
Experimental Protocol: N-Phenylsulfonylation
-
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF at 0 °C is added a strong base, for example, sodium hydride (1.1 eq).
-
The mixture is stirred at 0 °C for 30 minutes, and then benzenesulfonyl chloride (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Work-up involves quenching with water and extraction with an organic solvent, followed by purification by column chromatography.
Regioselective C3-Bromination
The final step is the regioselective bromination at the 3-position of the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. The electron-withdrawing phenylsulfonyl group directs the electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.
Experimental Protocol: C3-Bromination
-
To a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF at 0 °C is added N-bromosuccinimide (1.05 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield this compound.
Table 1: Summary of a Plausible Synthetic Route and Typical Yields for Key Steps
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Pyrrolo[2,3-c]pyridine Formation | 3-amino-4-iodopyridine, TMS-acetylene, Pd/Cu catalyst | DMF/THF | 70-85 |
| 2 | N-Phenylsulfonylation | Benzenesulfonyl chloride, NaH | THF | 85-95 |
| 3 | C3-Bromination | N-Bromosuccinimide | Acetonitrile | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Application in Drug Discovery: A Gateway to Aurora Kinase Inhibitors
This compound is a key building block for the synthesis of potent and selective inhibitors of Aurora kinases. The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.
The this compound intermediate allows for the facile introduction of various substituents at the 3-position, which is crucial for interacting with the ATP-binding pocket of Aurora kinases. For instance, a Suzuki coupling reaction with a suitable boronic acid derivative can be used to introduce a substituted aryl or heteroaryl group. Subsequent deprotection of the phenylsulfonyl group and further functionalization of the pyrrole nitrogen can lead to the final drug candidates.
Workflow for the Synthesis of an Aurora Kinase Inhibitor from the Intermediate
Caption: Synthetic workflow from the core heterocycle to a final Aurora kinase inhibitor.
Aurora Kinase Signaling Pathway and Inhibition
Caption: Simplified Aurora kinase signaling pathway and the point of intervention.
Conclusion
This compound stands as a testament to the enabling power of strategic intermediate design in modern drug discovery. While its own "discovery" is interwoven with the development of its downstream products, its importance is undeniable. The synthetic routes established for its preparation are robust and versatile, allowing for the systematic exploration of chemical space around the pyrrolo[2,3-c]pyridine scaffold. As the quest for more selective and potent kinase inhibitors continues, the demand for well-designed and readily accessible intermediates like this compound will undoubtedly grow, solidifying its place as a valuable tool in the arsenal of medicinal chemists.
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Dhanak, D., et al. (2007). Azaindole inhibitors of aurora kinases. U.S. Patent Application Publication No. US 2007/0149561 A1. [1]
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An In-depth Technical Guide to the Solubility and Stability of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Introduction
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization, typically through cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen. Understanding the fundamental physicochemical properties of this intermediate, namely its solubility and stability, is paramount for successful process development, formulation, and ultimately, the synthesis of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon established principles of physical organic chemistry and providing field-proven experimental protocols for their assessment.
Part 1: Physicochemical Properties and Solubility Profile
The solubility of an intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While specific quantitative solubility data for this compound is not extensively reported in public literature, we can infer its likely behavior based on its structural motifs and data from analogous compounds.
The molecule possesses a rigid, largely aromatic structure, which suggests that its solubility in aqueous media will be limited. The presence of the phenylsulfonyl group, while adding some polarity, also contributes significantly to the molecular weight and lipophilicity. Structurally related bromo-azaindoles are noted to have moderate solubility in common organic solvents.[1] For instance, 5-bromo-7-azaindole is soluble in acetone and ethanol but has limited water solubility.[2] Similarly, 3-bromo-1H-pyrrolo[2,3-b]pyridine is poorly soluble in water but soluble in solvents like dichloromethane and chloroform.[3]
Expected Solubility Behavior:
-
Aqueous Solubility: Expected to be low due to the hydrophobic nature of the bicyclic core and the phenylsulfonyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): High solubility is anticipated due to the ability of these solvents to solvate the polar functionalities of the molecule.
-
Ethereal Solvents (e.g., THF, 1,4-Dioxane): Moderate to good solubility is expected, making these solvents suitable for reactions such as Suzuki or Buchwald-Hartwig couplings.
-
Chlorinated Solvents (e.g., DCM, Chloroform): Good solubility is predicted.[3]
-
Alcoholic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely.
-
Non-polar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS | Low | Predominantly non-polar surface area. |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions. |
| Ethereal | THF, 1,4-Dioxane | Moderate to Good | Suitable for common cross-coupling reactions. |
| Chlorinated | DCM, Chloroform | Good | Effective solvation of the aromatic rings.[3] |
| Alcohols | Methanol, Ethanol | Moderate | Hydrogen bonding potential with the sulfonyl group. |
| Non-polar | Hexanes, Toluene | Poor | Mismatch in polarity. |
Experimental Determination of Solubility
To move beyond prediction, experimental determination of solubility is essential. Two common methods are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay: This high-throughput method is useful in early discovery to quickly assess solubility.[4][5] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[6][7]
Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound and is considered the "gold standard."[4][8] It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.[6]
This protocol outlines a typical kinetic solubility assay using nephelometry to detect precipitation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[6]
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.
The shake-flask method is a classic approach to determine thermodynamic solubility.[6]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Result: The determined concentration is the thermodynamic solubility of the compound in that specific solvent.
Figure 1: Experimental workflows for kinetic and thermodynamic solubility determination.
Part 2: Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its storage, handling, and use in multi-step syntheses.[9][10] The phenylsulfonyl group is generally stable to a wide range of reaction conditions. However, the pyrrolopyridine core and the carbon-bromine bond can be susceptible to degradation under certain conditions.
General Stability: Many azaindole derivatives are known to be stable compounds under normal conditions.[1][11] The phenylsulfonyl group enhances the stability of the pyrrole ring by withdrawing electron density.
Potential Degradation Pathways:
-
Hydrolysis: The phenylsulfonyl group can be cleaved under strongly basic or acidic conditions, although this typically requires elevated temperatures. The pyrrole ring itself can be susceptible to acid-catalyzed polymerization.
-
Oxidation: The electron-rich pyrrole ring could be susceptible to oxidation, though the electron-withdrawing sulfonyl group mitigates this.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light. The carbon-bromine bond can undergo homolytic cleavage under photolytic conditions.
Forced Degradation Studies
To systematically evaluate the stability of the compound, forced degradation (stress testing) studies are performed.[12] These studies expose the compound to harsh conditions to identify potential degradation products and pathways.[13][14]
This protocol outlines a comprehensive forced degradation study.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[12]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[16]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under ambient conditions, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Mass spectrometry can be coupled to the HPLC to aid in the structural elucidation of degradants.
Figure 2: Workflow for a forced degradation study.
pH Stability Profile
The stability of a compound across a range of pH values is crucial, especially for processes involving aqueous workups or for potential formulation in aqueous vehicles.[17]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Incubation: Add a small aliquot of a concentrated stock solution of the compound in an organic cosolvent to each buffer to achieve a final concentration where the compound is fully dissolved.
-
Time-Point Analysis: Incubate the solutions at a controlled temperature (e.g., 40°C). At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC method.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. This will reveal the pH range of optimal stability.
Table 2: Summary of Stability Testing Protocols
| Test | Purpose | Conditions | Analytical Method |
| Forced Degradation | Identify potential degradation pathways and products. | Acid, base, oxidation, heat, light. | Stability-indicating HPLC-MS |
| pH Stability Profile | Determine stability across a range of pH values.[17] | Incubation in buffers from pH 2-12. | HPLC-UV |
| Long-Term Stability | Assess stability under recommended storage conditions. | 25°C/60% RH (ICH Q1A).[16] | HPLC-UV |
| Accelerated Stability | Predict long-term stability. | 40°C/75% RH (ICH Q1A).[16] | HPLC-UV |
Part 3: Handling and Storage Recommendations
Based on the predicted and likely stability profile, the following handling and storage recommendations are provided for this compound:
-
Storage: The solid compound should be stored in a well-sealed container in a cool, dry, and dark place. A refrigerated environment (2-8°C) is recommended for long-term storage.[18]
-
Handling:
-
Avoid exposure to strong acids, strong bases, and potent oxidizing agents.
-
Minimize exposure to direct sunlight or strong artificial light.
-
When in solution, use freshly prepared solutions where possible. For storage of solutions, DMSO is a suitable solvent, and storage at -20°C is advisable.
-
Conclusion
This compound is a stable intermediate under standard laboratory conditions, a property that is beneficial for its role in multi-step synthetic sequences. Its solubility is generally poor in aqueous media but good in common polar aprotic and chlorinated organic solvents. A thorough understanding and experimental verification of its solubility and stability profiles, using the protocols outlined in this guide, are essential for researchers in process chemistry and drug development. This knowledge enables the rational design of reaction conditions, purification procedures, and appropriate storage protocols, ensuring the integrity and quality of this valuable synthetic building block.
References
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Hudson Robotics. pH for Stability Testing and Analysis. Available from: [Link]
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LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. (2020-06-01). Available from: [Link]
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GMP SOP. Stability testing overview for Pharmaceutical products. Available from: [Link]
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Creative Biolabs. Solubility Assessment Service. Available from: [Link]
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Al-Qurshi, A. et al. Kinetic solubility: Experimental and machine-learning modeling perspectives. (Request PDF). Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
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European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). Available from: [Link]
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Singh, S. et al. Stability Testing of Pharmaceutical Products. (2012-03-17). Available from: [Link]
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MedCrave online. Forced Degradation Studies. (2016-12-14). Available from: [Link]
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National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available from: [Link]
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Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Available from: [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]
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Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. (2014). Available from: [Link]
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The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. Available from: [Link]
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An In-depth Technical Guide to the Structural Analogs of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold in Kinase Inhibition
Introduction: The Azaindole Core as a Cornerstone in Medicinal Chemistry
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a class of heterocyclic compounds that has garnered significant attention in the field of drug discovery. As a bioisostere of indole, the strategic placement of a nitrogen atom in the six-membered ring profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capacity and dipole moment. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and the generation of novel intellectual property.[1] The inherent structural similarity of the azaindole core to the purine scaffold of adenosine triphosphate (ATP) makes it a particularly fruitful template for the design of kinase inhibitors.
This guide focuses on a key intermediate, 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine , a versatile building block for the synthesis of a diverse library of structural analogs. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the scaffold and facilitating selective functionalization at the C3 position. The bromine atom at this position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the core.
This document will provide a comprehensive overview of the synthesis of this key intermediate, detailed protocols for the generation of its structural analogs via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and an analysis of the structure-activity relationships (SAR) that guide the design of potent and selective kinase inhibitors.
I. Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-((3-nitro-2-pyridinyl))malonate (Intermediate C)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add diethyl malonate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of 1H-pyrrolo[2,3-c]pyridine (D)
-
Dissolve the malonate intermediate (C) in ethanol and add 10% palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Treat the residue with concentrated sulfuric acid and heat to induce cyclization and decarboxylation.
-
Cool the reaction mixture, carefully pour onto ice, and neutralize with a strong base (e.g., NaOH).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry, and concentrate to yield 1H-pyrrolo[2,3-c]pyridine.
Step 3: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (E)
-
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF at 0 °C under argon, add sodium hydride (1.1 eq) portionwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Step 4: Synthesis of this compound (F)
-
Dissolve the protected azaindole (E) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.
-
Stir the reaction for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product.
II. Generation of Structural Analogs via Cross-Coupling Reactions
The C3-bromo position of the core scaffold is primed for diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for introducing aryl, heteroaryl, and amino substituents, respectively.
A. Suzuki-Miyaura Coupling: Introduction of Carbon-Based Substituents
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[2][3] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as debromination.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).[4]
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours, with progress monitored by LC-MS or TLC. Microwave irradiation can often significantly reduce reaction times.[4]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired C3-substituted analog.
Expertise & Experience: The choice of a phosphine ligand like dppf is often advantageous as it can stabilize the palladium catalyst and promote efficient transmetalation, particularly with challenging boronic acids. The use of a carbonate base is standard, with cesium carbonate often providing superior results for less reactive substrates due to its higher solubility.
B. Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[5][6][7] The selection of the appropriate palladium precatalyst and ligand is critical for successful coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).[8][9]
-
Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium hexamethyldisilazide (LHMDS, 1.5 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the desired primary or secondary amine (1.1-1.3 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS or TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expertise & Experience: The use of bulky, electron-rich phosphine ligands like XPhos is often necessary to promote the reductive elimination step, which is the product-forming step of the catalytic cycle. Strong bases like NaOtBu are required to deprotonate the amine, forming the active aminating agent. The reaction must be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.
III. Structure-Activity Relationship (SAR) and Kinase Selectivity
The development of potent and selective kinase inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold is guided by understanding the structure-activity relationship. While specific SAR data for C3-substituted 1H-pyrrolo[2,3-c]pyridines is limited, we can extrapolate from the extensive research on the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine cores.[10][11]
Key Structural Modifications and Their Impact on Kinase Inhibition
| Position of Modification | Type of Substituent | General Impact on Activity/Selectivity | Rationale |
| C3 | Small, hydrophobic groups (e.g., methyl, ethyl) | Often well-tolerated and can occupy small hydrophobic pockets in the ATP-binding site. | Fills small pockets near the hinge region. |
| Aryl and heteroaryl rings | Can form crucial π-π stacking interactions with aromatic residues in the active site. Substitution on these rings allows for fine-tuning of potency and selectivity.[12] | Engages with the ribose-binding pocket and solvent-exposed regions. | |
| Hydrogen bond donors/acceptors | Can form key hydrogen bonds with the kinase hinge region, significantly enhancing potency. | Mimics the hydrogen bonding pattern of the adenine portion of ATP. | |
| N1 (after deprotection) | Free N-H | Often essential for forming a critical hydrogen bond with the kinase hinge region. | Acts as a hydrogen bond donor. |
| Alkylation or acylation | Can be used to probe for additional binding pockets or to modulate physicochemical properties. May also disrupt the key hinge-binding interaction. | Explores the space around the N1 position. |
Comparative Biological Activity of Pyrrolopyridine Analogs
The following table summarizes representative data from the literature on related pyrrolopyridine kinase inhibitors to illustrate the impact of C3 substitution on potency and selectivity.
| Core Scaffold | C3-Substituent | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | 3-(4-methoxyphenyl) | FGFR1 | 7 | [12][13] |
| 3-(3-aminophenyl) | FGFR1 | 25 | [12][13] | |
| 1H-Pyrrolo[3,2-c]pyridine | 3-(4-(N-methylcarbamoyl)phenyl) | FMS | 30 | [14] |
| 3-(4-hydroxyphenyl) | FMS | >1000 | [14] | |
| 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | Varies | PAK1 | 25 | [15] |
| Varies | PI3Kγ | 0.5 | [15] |
Expertise & Experience: The data suggests that for FGFR inhibition, electron-donating groups on a C3-phenyl ring are favorable. For FMS kinase, a hydrogen bond accepting carboxamide group at the para position of the phenyl ring leads to a significant increase in potency compared to a simple hydroxyl group. This highlights the importance of specific interactions deep within the ATP-binding pocket.
IV. Kinase Signaling and the Role of Pyrrolopyridine Inhibitors
Pyrrolopyridine-based compounds often function as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can have profound effects on cellular processes such as proliferation, survival, and migration, making these inhibitors valuable as potential cancer therapeutics.
Caption: Simplified signaling pathway showing kinase inhibition.
V. Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of structural analogs with potential as potent and selective kinase inhibitors. The strategic use of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around this privileged scaffold. A thorough understanding of the structure-activity relationships, guided by both empirical data and computational modeling, is essential for the rational design of next-generation therapeutics. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase targets, as well as compounds with optimized pharmacokinetic and safety profiles. The continued exploration of novel substituents at the C3 position and modifications to the core scaffold will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.
References
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- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305713.
- BenchChem. (2025). Unveiling the Kinase Selectivity of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Derivatives: A Comparative Guide.
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- El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, G. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 114, 105105.
- Shaabani, A., Soleimani, E., & Moghimi, H. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
- Li, Y., Zhang, L., Ye, Z., Li, Y., Wang, Y., & Zhang, J. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(61), 37175–37183.
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- Patel, R. V., Park, S. W., & Keum, G. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1275–1280.
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- Ben-Yahia, A., Guesmi, A., M'barek, M. B. A., Hamden, K., Majdoub, H., & Samadi, A. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 13(8), 586–593.
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Methodological & Application
Suzuki coupling reactions with 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known to medicinal chemists as 7-azaindole, is a privileged heterocyclic scaffold. Its structure is integral to a multitude of biologically active compounds, including potent kinase inhibitors used in oncology. The strategic functionalization of the 7-azaindole core is paramount in drug discovery programs for fine-tuning pharmacological properties such as potency, selectivity, and ADME profiles. The C-3 position is a particularly important vector for modification.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds in modern organic synthesis.[1][2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for rapidly generating molecular diversity.[3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols, and provide insights into optimizing this crucial transformation for research and drug development.
The Role of the Phenylsulfonyl Protecting Group
The use of a phenylsulfonyl (SO₂Ph) group on the pyrrole nitrogen is a deliberate and strategic choice. While Suzuki reactions can be performed on N-H free azaindoles, protection is often employed to prevent complications.[4] The electron-withdrawing nature of the phenylsulfonyl group modulates the electronic properties of the heteroaromatic ring system. More critically, it prevents deprotonation of the N-H proton by the base, which can lead to catalyst inhibition and unwanted side reactions. Its compatibility with Suzuki coupling conditions and established methods for its subsequent removal make it a reliable choice for this synthetic sequence.[5]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood palladium-based catalytic cycle.[6][7] Understanding this cycle is not merely academic; it provides the logical framework for selecting reagents and troubleshooting reactions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : This is often the rate-determining step.[1] The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-7-azaindole substrate. This forms a Pd(II) complex. For heteroaromatic halides, particularly those that are electron-rich, this step can be challenging. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial as it stabilizes the Pd(0) center and promotes this oxidative addition step.[8]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base.[9] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl/heteroaryl group to the palladium, displacing the halide.
-
Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners (R¹ and R²), releasing the desired 3-aryl-7-azaindole product.[6][7] The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for particularly challenging boronic acids.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald precatalyst) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[3]
-
Inert Atmosphere : Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[10]
-
Solvent Addition : Add the degassed organic solvent and degassed water (if using a biphasic system, e.g., Dioxane/H₂O 4:1) via syringe under a positive pressure of inert gas.
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[11] Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with water and then with brine to remove residual base and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine product.
Data Presentation: Optimization of Reaction Conditions
The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, often depends on the careful selection of reaction parameters. The following table summarizes common conditions that can be screened to optimize the reaction for yield and purity.[12][13]
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G2/G3 | Pd(PPh₃)₄ is a classic choice.[11] Pd(dppf)Cl₂ is often more robust for heteroaryl couplings.[14] Buchwald catalysts (e.g., XPhos) are highly active for challenging substrates. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | K₂CO₃ is a cost-effective and common choice.[14] Cs₂CO₃ is more soluble and often gives higher yields, especially with hindered substrates.[11] K₃PO₄ is a stronger base used in anhydrous conditions, which can prevent protodeboronation.[8] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O | DMF | Dioxane/water is a standard for many Suzuki reactions.[13] Toluene can be used for higher temperatures. DMF is excellent for solubility but can be difficult to remove. |
| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Higher temperatures can accelerate slow reactions but may also increase side product formation. Microwave irradiation can dramatically reduce reaction times.[11][15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Base is too weak or insoluble.4. Temperature is too low. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure proper degassing of solvents and thorough purging of the reaction vessel.[10]3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).4. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | 1. The boronic acid is unstable to the conditions.2. Reaction is too slow, allowing for hydrolysis.3. Presence of excess water or protic sources. | 1. Switch to a more stable boronic ester (e.g., pinacol ester).2. Use a more active catalyst/ligand system to increase the reaction rate.3. Use anhydrous conditions with a base like K₃PO₄.[8] |
| Homocoupling | 1. Oxygen present in the reaction mixture.2. The transmetalation step is slow compared to side reactions. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.2. Increase the concentration of the base or change to a more effective base to accelerate transmetalation. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for synthesizing C-3 arylated 7-azaindole derivatives. A rational approach to the selection of catalyst, base, and solvent, grounded in a solid understanding of the reaction mechanism, enables researchers to efficiently access a wide range of novel chemical entities. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for scientists and drug development professionals to successfully implement this critical transformation in their synthetic programs.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
- Guillaumet, G. et al.
- Andrade, C.K.Z. et al. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Roccapalumba, S. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Al-Tel, T.H. et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry.
- Kumar, A. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Al-Tel, T.H. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
-
ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Available from: [Link]
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ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Available from: [Link]
- Knapp, D. M. et al.
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]
- Selmer-Olsen, S.M.E. Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
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ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Available from: [Link]
- Kumar, V. et al. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
- Selmer-Olsen, S.M.E. et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
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ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism for the coupling reaction of 7‐chloro‐6‐azaindole using Pd‐catalyst. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Redictions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Available from: [Link]
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-
Burmistrov, V. et al. (E)-4-(2-(7-Bromo-[1][6][16]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI.
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Application Notes & Protocols: Strategic Use of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Kinase Inhibitor Synthesis
Introduction: The Privileged 6-Azaindole Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors has led to the identification of "privileged scaffolds"—molecular frameworks that consistently demonstrate high affinity for the ATP-binding site of kinases.[1] The azaindole core, a bioisostere of both indole and the natural ATP ligand adenine, is a prominent member of this class.[2] While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely recognized, its isomer, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core, offers a distinct vector space for substituent placement, enabling the development of novel intellectual property and unique structure-activity relationships (SAR).
The ability of the azaindole's pyridine nitrogen and pyrrole N-H group to form critical bidentate hydrogen bonds with the kinase hinge region is a cornerstone of its efficacy.[3] This interaction mimics the binding of adenine, making azaindole derivatives potent ATP-competitive inhibitors.[2][4] This guide focuses on a key intermediate, 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine , and its strategic application in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its design and provide robust, field-proven protocols for its use in cornerstone synthetic transformations.
The Strategic Role of the Starting Material: A Dual-Function Intermediate
The utility of this compound stems from two key structural features: the phenylsulfonyl protecting group and the bromine atom at the C3 position.
-
The Phenylsulfonyl (PhSO₂) Protecting Group: The pyrrole ring is inherently electron-rich and susceptible to undesired electrophilic substitution and instability under various reaction conditions. The phenylsulfonyl group acts as a robust electron-withdrawing group, temporarily "taming" the pyrrole's reactivity.[5] This protection is crucial for ensuring clean, high-yielding execution of subsequent cross-coupling reactions by preventing side reactions on the pyrrole ring.[5][6] Its removal is typically achieved under basic conditions at the end of a synthetic sequence.[7]
-
The C3-Bromo "Handle": The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This position is often a key vector for extending a ligand into solvent-exposed regions of the kinase active site, allowing for the optimization of potency and selectivity.
Figure 1. Key functional components of the title reagent.
Protocol I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. It is particularly valuable for coupling aryl or heteroaryl halides with boronic acids or esters.[8] This protocol details the coupling of our title compound with a representative arylboronic acid, a common step in building the core of many kinase inhibitors.
Rationale and Mechanistic Considerations
The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical.[9] We utilize Pd(dppf)Cl₂, a robust catalyst known for its efficiency in coupling heteroaryl halides.[8] A carbonate base is sufficient to facilitate the transmetalation step without promoting premature deprotection of the phenylsulfonyl group.
Detailed Experimental Protocol
Reaction: Coupling of this compound with (4-methoxyphenyl)boronic acid.
Figure 2. Suzuki-Miyaura reaction scheme.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 352.23 | 1.0 | 352 mg |
| (4-methoxyphenyl)boronic acid | 151.96 | 1.2 | 182 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.73 | 0.05 | 37 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane (anhydrous) | - | - | 8 mL |
| Deionized Water | - | - | 2 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (352 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.
Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[10] This reaction is fundamental to the synthesis of many kinase inhibitors, where an amine side chain is installed onto the core scaffold.
Rationale and Mechanistic Considerations
This reaction also follows a palladium catalytic cycle.[11] However, the choice of phosphine ligand is paramount and highly dependent on the nature of the amine.[10] For coupling with a primary amine as shown here, a sterically hindered, electron-rich biaryl phosphine ligand like XPhos is highly effective.[12] A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]
Detailed Experimental Protocol
Reaction: Coupling of this compound with cyclopropylamine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 352.23 | 1.0 | 352 mg |
| Cyclopropylamine | 57.09 | 1.5 | 104 µL (1.5 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18 mg |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (352 mg, 1.0 mmol) to the tube.
-
Inert Atmosphere & Solvents: Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (10 mL) followed by cyclopropylamine (104 µL, 1.5 mmol) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 16 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the N-coupled product.
Final Step: Deprotection of the Phenylsulfonyl Group
The final step in many synthetic sequences using this intermediate is the removal of the phenylsulfonyl group to reveal the pyrrole N-H, which is often a critical hydrogen bond donor for kinase hinge binding.[3]
Rationale and Protocol
Cleavage of the N-SO₂Ph bond is typically achieved under basic hydrolytic conditions.[7] High temperatures are often required to drive the reaction to completion.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 0.5 mmol scale) |
| N-substituted-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | - | 1.0 | 0.5 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 5.0 | 100 mg |
| Methanol (MeOH) | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the N-sulfonylated pyrrolopyridine (0.5 mmol) in methanol (8 mL) in a round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (100 mg, 2.5 mmol) in water (2 mL).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 6-12 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and neutralize with 1 M HCl.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by chromatography or recrystallization as needed.
Application in Kinase Inhibitor Design: A Hypothetical Pathway
The protocols described enable the synthesis of diverse libraries of kinase inhibitors. For instance, the pyrrolo[2,3-c]pyridine scaffold is a key component of inhibitors targeting the Janus Kinase (JAK) family, which are crucial in cytokine signaling pathways implicated in inflammatory diseases and cancers.[14][15][16]
Figure 3. Simplified JAK/STAT signaling pathway and point of inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Coupling | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different batch. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Use freshly distilled/anhydrous solvents. |
| Stalled Reaction | Catalyst decomposition; Insufficient base or wrong base type. | For Buchwald-Hartwig, try a more robust ligand (e.g., a Josiphos or Buchwald-type ligand). For Suzuki, ensure the base is sufficiently strong and soluble. Additional catalyst/ligand may be added, but check for side product formation first. |
| Debromination Side Product | Presence of protic sources; Reductive elimination from a Pd-H species. | Ensure all reagents and solvents are anhydrous. Use a non-protic base if possible. Lowering the reaction temperature may help. |
| Incomplete Deprotection | Insufficient base or temperature; Steric hindrance around the sulfonyl group. | Increase the equivalents of base (e.g., NaOH, KOH). Increase the reaction temperature or switch to a higher boiling solvent like ethanol or isopropanol. In difficult cases, alternative reductive cleavage methods may be explored.[17] |
References
-
Zhang, C., Ma, H., Zhang, J., Liu, T., Li, D., & Jing, X. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. Bioorganic & Medicinal Chemistry Letters.
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BenchChem. (2025). The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem.
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PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
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Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.
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El-Damasy, D. A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
-
PubMed. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. PubMed.
-
ResearchGate. (2025). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate.
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ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
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ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
-
PubMed. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed.
-
ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
-
TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines. Google Patents.
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PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). [URL: Not available]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
-
BenchChem. (2025). Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
-
NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
-
ResearchGate. (2025). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate.
-
MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [URL: Not available]
-
ResearchGate. (2025). Pyrrole Protection. ResearchGate.
-
PMC - PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
-
ResearchGate. (2025). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate.
-
PMC - NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
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protocol for deprotection of the phenylsulfonyl group in pyrrolopyridines
Topic: Protocol for Deprotection of the Phenylsulfonyl Group in Pyrrolopyridines
Introduction: The Challenge of N-Phenylsulfonyl Deprotection in Pyrrolopyridine Synthesis
Pyrrolopyridines, also known as azaindoles, represent a critical scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] During the multi-step synthesis of these complex molecules, protection of the pyrrole nitrogen is often essential to prevent unwanted side reactions and direct reactivity to other positions. The phenylsulfonyl (PhSO₂) group is a popular choice for this role due to its strong electron-withdrawing nature and high stability under a wide range of reaction conditions, including those involving strong bases, organometallics, and various coupling reactions.[2][3]
However, the very stability that makes the phenylsulfonyl group an excellent protector also renders its removal a significant synthetic challenge.[4][5] Cleavage of the robust N-S bond often requires harsh conditions that can compromise sensitive functional groups elsewhere in the molecule, leading to low yields and undesired byproducts. This application note provides a detailed guide for researchers on modern and classical methods for the deprotection of N-phenylsulfonylated pyrrolopyridines, focusing on the underlying mechanisms, comparative advantages, and detailed, field-proven protocols.
Mechanistic Underpinnings of N-S Bond Cleavage
The deprotection of a sulfonamide, such as a phenylsulfonyl-pyrrolopyridine, fundamentally involves the cleavage of the nitrogen-sulfur bond. The high stability of this bond necessitates strategies that can effectively weaken it. The most prevalent and successful approaches are reductive in nature, proceeding through a single-electron transfer (SET) mechanism.
The Reductive Cleavage Pathway
Reductive desulfonylation is the most common strategy for cleaving the N-SO₂Ph bond.[6] The process is initiated by the transfer of an electron to the sulfonamide, generating a radical anion intermediate. This intermediate is unstable and rapidly fragments, cleaving the N-S bond to produce the deprotected pyrrolopyridine anion and a benzenesulfinate anion. Subsequent protonation during aqueous workup yields the final neutral pyrrolopyridine.
Caption: General mechanism for reductive N-S bond cleavage.
This fundamental mechanism is exploited by a variety of methods, from classical dissolving metal reductions to modern photocatalytic and electrochemical techniques.
Comparative Analysis of Deprotection Methodologies
The choice of deprotection method is critical and depends on the overall molecular architecture, particularly the presence of other sensitive functional groups. The following table summarizes and compares the most common protocols.
| Method | Reagents & Conditions | Functional Group Tolerance | Advantages | Disadvantages |
| Magnesium/Methanol | Mg turnings, Methanol, Reflux | Moderate; may reduce esters, ketones, and some halides. | Inexpensive, readily available reagents. | Harsh conditions, often requires large excess of Mg. |
| Lithium Naphthalenide | Lithium, Naphthalene (cat.), THF, -78 °C to rt | Low; reduces many functional groups. | Powerful and effective for very stable sulfonamides. | Requires inert atmosphere, non-chemoselective.[7] |
| Samarium(II) Iodide | SmI₂, THF, HMPA (optional), rt | Good; tolerates esters, amides, and some halides. | Mild conditions, high chemoselectivity. | Stoichiometric, requires air-sensitive reagent.[8] |
| Photocatalysis | Thiourea catalyst, n-Bu₄NBH₄, DCM, 350 nm light, rt | Excellent; tolerates most common functional groups.[9] | Extremely mild, highly chemoselective.[10] | Requires photochemical reactor, catalyst synthesis. |
| Electrochemical | Protic medium, constant cathodic potential | Good; selectivity can be tuned by adjusting potential. | Green (reagent-free), mild conditions.[4] | Requires specialized electrochemical equipment. |
Experimental Protocols
Protocol 1: Classical Reductive Deprotection with Magnesium and Methanol
This method is a robust, albeit forceful, approach suitable for substrates lacking easily reducible functional groups. The mechanism involves single electron transfer from the surface of the magnesium metal.[3]
Materials:
-
N-phenylsulfonyl pyrrolopyridine (1.0 equiv)
-
Magnesium (Mg) turnings (20-30 equiv)
-
Anhydrous Methanol (MeOH)
-
2 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the N-phenylsulfonyl pyrrolopyridine and magnesium turnings.
-
Add anhydrous methanol to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the substrate).
-
Heat the reaction mixture to reflux. The reaction will typically be vigorous at the start.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The deprotected product will be significantly more polar than the starting material. The reaction may take 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the reaction by adding 2 M HCl until all the magnesium has dissolved and the solution is acidic (pH ~2). Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.
-
Basify the aqueous solution to pH ~8-9 with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Mild Photocatalytic Reductive Deprotection
This state-of-the-art method utilizes a thiourea-based organophotocatalyst to achieve N-S bond cleavage under exceptionally mild conditions, offering excellent functional group tolerance. The proposed mechanism involves energy transfer from the excited catalyst to the sulfonamide, which is then reduced by a borohydride reagent.[9][10]
Caption: Workflow for thiourea-catalyzed photodeprotection.
Materials:
-
N-phenylsulfonyl pyrrolopyridine (1.0 equiv)
-
Thiourea organophotocatalyst (e.g., catalyst 3a from[9]) (0.15 equiv)
-
Tetrabutylammonium borohydride (n-Bu₄NBH₄) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a quartz reaction vessel, dissolve the N-phenylsulfonyl pyrrolopyridine and the thiourea photocatalyst in anhydrous DCM (concentration ~0.05 M).
-
Add n-Bu₄NBH₄ to the solution.
-
Seal the vessel and place it in the photochemical reactor.
-
Irradiate the mixture with 350 nm lamps at room temperature (cooling may be necessary to maintain ~25-30 °C).
-
Monitor the reaction by TLC or LC-MS. Complete conversion is typically achieved within 2-18 hours.[9]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the deprotected pyrrolopyridine.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, particularly with the Mg/MeOH method, fresh, activated Mg turnings can be added. For the photocatalytic method, an additional portion of the borohydride reducing agent may be required.
-
Low Yield: The deprotected pyrrolopyridine may be sensitive to the acidic workup (Protocol 1). Minimizing exposure time to strong acid and ensuring the final pH is neutral or slightly basic before extraction is crucial.
-
Side Reactions: Over-reduction of other functional groups is a risk with harsher methods. If this occurs, switching to a milder protocol like the photocatalytic or SmI₂ method is recommended.
Conclusion
The deprotection of the N-phenylsulfonyl group in pyrrolopyridines, while challenging, can be accomplished efficiently through several methods. Classical reductive protocols using reagents like magnesium in methanol offer a cost-effective solution for robust substrates. However, for complex, highly functionalized molecules, modern techniques such as organocatalyzed photoredox cleavage provide a superior, milder, and more chemoselective alternative. The choice of protocol should be carefully considered based on the substrate's functional group tolerance and the laboratory's equipment capabilities. By understanding the underlying mechanisms and following these detailed protocols, researchers can successfully navigate this critical deprotection step in the synthesis of valuable pyrrolopyridine-based compounds.
References
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G. G. Franchino, A. C. G. Fasanaro, C. F. T. F. de C. P. D. S. G. P. M. P., & Melchiorre, P. (2023). Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry. [Link]
-
Murphy, J. A., & Tripoli, R. (2002). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society. [Link]
-
Zhang, Z., & Tucker, J. W. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. [Link]
-
Gualandi, A., et al. (2023). Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers. ResearchGate. [Link]
-
Various Authors. (n.d.). Reductive cleavage of secondary sulfonamides. ResearchGate. [Link]
-
Khatun, N., et al. (2017). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. ResearchGate. [Link]
-
Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]
-
Gissberg, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Alonso, E., Ramón, D. J., & Yus, M. (1997). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Organic Chemistry Portal. [Link]
-
Le, C. M., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. [Link]
-
Le, C. M., et al. (2020). Electrically Driven N(sp 2)- C(sp 2/3) Bond Cleavage of Sulfonamides. Pure. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Wikipedia. [Link]
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Synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine: A Detailed Guide to Modern Catalytic Methods
Abstract
This application note provides a comprehensive technical guide for the synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine, a valuable building block in medicinal chemistry, from its 3-bromo precursor. We delve into the mechanistic intricacies and practical execution of the Buchwald-Hartwig amination, a state-of-the-art palladium-catalyzed cross-coupling reaction. Additionally, we explore the classical Ullmann condensation as a viable copper-catalyzed alternative. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, insights into reaction optimization, and troubleshooting strategies.
Introduction: The Significance of the 5-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The 3-amino substituted variant, in particular, serves as a crucial intermediate for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors, central nervous system agents, and antiviral compounds.
The conversion of the readily available 3-bromo-1H-pyrrolo[2,3-c]pyridine to its 3-amino counterpart is a key synthetic transformation. While classical methods like nucleophilic aromatic substitution (SNA_r_) are often challenging due to the electron-rich nature of the pyrrolo[2,3-c]pyridine ring system, modern transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose. This guide will focus on providing a detailed, field-proven protocol for the Buchwald-Hartwig amination, a highly efficient palladium-catalyzed method, and will also discuss the copper-catalyzed Ullmann condensation.
Strategic Approaches to C-N Bond Formation
The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine from its bromo precursor hinges on the formation of a carbon-nitrogen bond at the C3 position of the azaindole core. Two primary catalytic strategies dominate this transformation:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds.[1] It utilizes a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, to couple an aryl halide with an amine. The reaction is known for its high functional group tolerance and broad substrate scope.[2]
-
Copper-Catalyzed Ullmann Condensation: This classical method involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures.[3] While older protocols required harsh conditions, modern advancements have led to milder and more efficient ligand-accelerated versions.[4]
For the synthesis of the primary amine (3-amino-1H-pyrrolo[2,3-c]pyridine), the choice of the nitrogen source is critical. Direct use of ammonia in Buchwald-Hartwig amination can be challenging due to its strong coordination to the palladium center, which can hinder catalytic activity.[5] To circumvent this, "ammonia surrogates" or specific reaction conditions have been developed.
The Buchwald-Hartwig Amination: A Protocol for Excellence
The Buchwald-Hartwig amination is the recommended method due to its generally higher yields, milder reaction conditions, and broader functional group compatibility compared to the Ullmann condensation.[1] A key consideration for azaindole substrates is the potential for N-H reactivity. However, recent advancements, particularly from the Buchwald group, have demonstrated that the amination of halo-7-azaindoles can proceed efficiently without the need for protecting the pyrrole nitrogen.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromo-1H-pyrrolo[2,3-c]pyridine) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 3-amino-1H-pyrrolo[2,3-c]pyridine, regenerating the Pd(0) catalyst.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Amination with an Ammonia Surrogate
This protocol utilizes an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide, which are subsequently hydrolyzed to yield the primary amine.[5][7]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |
| 3-Bromo-1H-pyrrolo[2,3-c]pyridine | 67058-76-8 | 198.03 | 1.0 equiv |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 equiv |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 787618-22-8 | 474.63 | 0.04 equiv |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 167.33 | 2.5 equiv |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Saturated aqueous NH₄Cl | 12125-02-9 | 53.49 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - |
Procedure:
-
Inert Atmosphere: To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous THF.
-
Ammonia Surrogate: In a separate flask, prepare a solution of the ammonia surrogate. For this protocol, we will use benzophenone imine (1.2 equiv). Add this solution to the reaction mixture.
-
Base Addition: Add LiHMDS (2.5 equiv) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Hydrolysis of the Imine:
The resulting N-(1H-pyrrolo[2,3-c]pyridin-3-yl)diphenylmethanimine can be hydrolyzed to the desired 3-amino-1H-pyrrolo[2,3-c]pyridine by treatment with a mild acid, such as hydroxylamine hydrochloride or a catalytic amount of HCl in wet THF.[7]
Direct Amination with Ammonium Salts
Recent developments have shown that the use of ammonium salts, such as ammonium sulfate, can be an effective way to introduce the amino group directly, with high selectivity for the primary amine.[8] This approach avoids the need for a surrogate and a subsequent deprotection step.
Key Modifications to the Protocol:
-
Ammonia Source: Replace the ammonia surrogate with ammonium sulfate ((NH₄)₂SO₄).
-
Catalyst System: A catalyst system composed of a palladium precursor and a specialized ligand like BippyPhos has been shown to be effective for this transformation.[7]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation offers a palladium-free alternative for the synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine.[3] While traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of a copper salt in the presence of a ligand, allowing for milder reaction conditions.
Mechanistic Considerations
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.
Figure 2: General Workflow for the Ullmann Condensation.
General Protocol Considerations
A typical modern Ullmann amination would involve the following:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used catalyst.
-
Ligand: N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline-based ligand can significantly accelerate the reaction.
-
Base: A strong inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
-
Amine Source: Aqueous ammonia or an ammonium salt can be used as the nitrogen source.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium catalysts used in the Buchwald-Hartwig amination are oxygen-sensitive. Therefore, maintaining a strict inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.
-
Solvent and Reagent Purity: The use of anhydrous solvents and pure reagents is essential for reproducible results.
-
Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.
-
Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like LiHMDS or sodium tert-butoxide are commonly used.
-
Side Reactions: Potential side reactions include hydrodehalogenation of the starting material and diarylation of the product. Careful optimization of the reaction conditions can minimize these unwanted pathways.
-
Purification: Amino-azaindoles can be prone to oxidation. Purification by column chromatography should be performed promptly after the work-up. In some cases, purification of the hydrochloride salt can improve stability.
Conclusion
The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine from its 3-bromo precursor is a critical transformation for the advancement of drug discovery programs centered on the 5-azaindole scaffold. The Buchwald-Hartwig amination stands out as a robust and highly efficient method, offering mild reaction conditions and broad applicability. By leveraging modern catalyst systems and understanding the nuances of the reaction mechanism, researchers can reliably access this valuable building block in high yields. The Ullmann condensation provides a viable, palladium-free alternative. This guide provides the necessary protocols and insights to empower scientists to successfully implement these important synthetic strategies.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Ma, D., & Cai, Q. (2003). The copper-catalyzed Ullmann-type coupling of aryl halides with amines, amides, and sulfonamides. Accounts of Chemical Research, 36(10), 731-741. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]
Sources
- 1. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C3 Position of the Pyrrolo[2,3-c]pyridine Core
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine scaffold, also known as 5-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating physicochemical properties such as solubility and pKa, which can significantly impact pharmacokinetic profiles.[1] The pyridine nitrogen introduces a hydrogen bond acceptor site, enhancing interactions with biological targets. Consequently, derivatives of this core are integral to a multitude of therapeutic agents, including potent kinase inhibitors.[1]
The functionalization of the C3 position of the pyrrolo[2,3-c]pyridine core is of paramount strategic importance in drug discovery. This position is often a key vector for introducing substituents that can modulate potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of established and robust methods for the selective functionalization of the C3 position, with a focus on practical, detailed protocols and the underlying chemical principles that govern these transformations.
Strategic Approaches to C3 Functionalization
The direct functionalization of the C3 position can be challenging due to the electronic nature of the bicyclic system. Therefore, a common and effective strategy involves a two-step process: initial halogenation at the C3 position, followed by a transition-metal-catalyzed cross-coupling reaction. More recently, direct C-H activation methods have emerged as a more atom-economical approach, although regioselectivity can be a significant hurdle.
This guide will detail the following key transformations:
-
Part 1: C3-Halogenation (Bromination) - Creating a versatile handle for subsequent reactions.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the installation of alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
-
Part 3: Direct C-H Arylation - An emerging strategy for C-C bond formation.
Part 1: Protocol for C3-Bromination of the Pyrrolo[2,3-c]pyridine Core
Electrophilic halogenation is a foundational method for introducing a reactive handle at the C3 position. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation.
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. Its use minimizes the risk of over-bromination and harsh reaction conditions.
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that is suitable for this reaction, dissolving the starting material and reagent while remaining relatively inert.
-
Temperature: The reaction is typically performed at room temperature to ensure good selectivity and prevent potential side reactions.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq).
-
Dissolve the starting material in acetonitrile (MeCN) (approximately 10 mL per 1 mmol of starting material).
-
-
Reagent Addition:
-
In a separate container, dissolve N-bromosuccinimide (NBS) (1.05 eq) in MeCN.
-
Add the NBS solution dropwise to the stirring solution of 1H-pyrrolo[2,3-c]pyridine at room temperature over 15-20 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NBS.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-1H-pyrrolo[2,3-c]pyridine as a solid.
-
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, a slight increase in temperature (to 40 °C) can be considered. However, this may increase the formation of di-brominated byproducts.
-
Formation of di-brominated products: Ensure slow, portion-wise addition of NBS. Using exactly one equivalent of NBS can also minimize this side reaction.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
With the 3-halo-pyrrolo[2,3-c]pyridine in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the C3 position and various aryl or heteroaryl boronic acids or esters.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands can be more efficient, especially for challenging substrates.[2]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand that stabilizes the palladium catalyst. For electron-deficient heterocycles like pyrrolo[2,3-c]pyridine, bulky and electron-donating ligands such as SPhos or XPhos can accelerate the rate-limiting reductive elimination step and improve yields.[3]
-
Base: A base is required to activate the boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome.[4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | K₃PO₄ | Dioxane/H₂O (5:1) | 95 | 16 | 78 |
B. Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes at the C3 position, providing a gateway to a wide range of further transformations.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[5]
-
Ligand: Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. It can often also serve as the solvent.
-
Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction, copper-free Sonogashira protocols have been developed. These often require more specialized palladium catalysts and ligands.[1]
Detailed Step-by-Step Protocol for Sonogashira Coupling:
-
Reaction Setup:
-
To a dry Schlenk flask, add 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) (iodides are generally more reactive than bromides in Sonogashira couplings), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and the copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas.
-
-
Reagent and Solvent Addition:
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Troubleshooting:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. Minimize it by ensuring the reaction is performed under strictly anaerobic conditions, reducing the amount of copper catalyst, or switching to a copper-free protocol.[1]
-
Low Conversion: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ reduction of a Pd(II) source is efficient can improve results. The use of an iodide substrate instead of a bromide will also increase reactivity.[6]
C. Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C3 position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are often employed to facilitate the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides.[7][8]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be used, often in combination with more active catalyst systems.[9]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used.
Detailed Step-by-Step Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.08 eq) to a dry Schlenk tube.
-
Add the 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
-
Reaction Conditions:
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Troubleshooting:
-
Hydrodehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can compete with the desired amination. Using bulkier ligands can often suppress this pathway by favoring reductive elimination.[8]
-
Catalyst Deactivation: The pyridine nitrogen of the substrate or product can coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to prevent this inhibitory effect.
Part 3: Direct C-H Arylation at the C3 Position
Direct C-H activation offers a more atom- and step-economical approach to C3-functionalization by avoiding the pre-halogenation step. However, achieving high regioselectivity can be challenging.
Causality Behind Experimental Choices:
-
Regioselectivity: The inherent electronic properties of the pyrrolo[2,3-c]pyridine ring favor electrophilic attack at the C3 position of the pyrrole ring. C-H activation reactions can be designed to exploit this reactivity.
-
Catalyst System: Palladium catalysts are commonly used for direct C-H arylation. The choice of ligand and additives is crucial for controlling the regioselectivity and efficiency of the reaction.
-
Directing Groups: In some cases, a directing group can be installed on the pyrrole nitrogen to direct the C-H activation to a specific position. However, for C3-selectivity, exploiting the innate reactivity of the heterocycle is often the preferred strategy.
General Protocol for Direct C3-Arylation (Conceptual):
While a universally applicable, highly C3-selective direct arylation protocol for all pyrrolo[2,3-c]pyridines is still an area of active research, the following represents a general approach based on published methodologies for related heterocycles.[10]
-
Reaction Setup:
-
To a reaction vessel, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq), the aryl halide (typically an iodide or bromide, 1.5-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 0.05-0.10 eq), and a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.10-0.20 eq).
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
-
Solvent and Additives:
-
Add a high-boiling point solvent such as DMA or DMF.
-
In some cases, an additive like pivalic acid (PivOH) can promote the C-H activation step.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a high temperature (120-150 °C).
-
Monitor the reaction for the formation of the desired C3-arylated product, being mindful of potential isomers.
-
-
Work-up and Purification:
-
Standard aqueous work-up followed by column chromatography is typically required to isolate the desired product and separate it from any regioisomers.
-
Note: The optimization of the ligand, base, and solvent is critical for achieving high C3 selectivity in direct C-H arylation reactions of the pyrrolo[2,3-c]pyridine core.
Visualization of Key Methodologies
Workflow for C3 Functionalization via Halogenation and Cross-Coupling
Caption: General strategy for C3 functionalization.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki coupling.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of chemical research, 41(11), 1534-1444. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Dandriyal, A., & Joseph, B. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2472. [Link]
-
Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium complexes. Journal of Organometallic Chemistry, 93(2), 253-257. [Link]
-
Dieck, H. A., & Heck, F. R. (1975). Palladium catalyzed synthesis of aryl, vinyl, and acetylenic derivatives. Journal of Organometallic Chemistry, 93(2), 259-263. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Ismail, M. M., & Wazzan, A. A. (2019). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Catalysts, 9(11), 931. [Link]
-
Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1146-1158. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470. [Link]
-
Guchhait, S. K., & Slanina, T. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(18), 3329. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-Pyrrolopyridines in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation has found extensive application in the synthesis of complex molecules, including natural products, organic materials, and, notably, pharmaceuticals.[1][2] Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence as core scaffolds in numerous biologically active molecules and approved drugs.[3][4] This document provides a comprehensive guide to the experimental procedure for the Sonogashira coupling of 3-bromo-pyrrolopyridines, a key transformation for the structural diversification of this important heterocyclic system. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for both the synthesis of the 3-bromo-pyrrolopyridine precursor and its subsequent Sonogashira coupling, and discuss critical parameters for reaction optimization.
Introduction: The Significance of Pyrrolopyridine Alkynylation
The pyrrolopyridine scaffold is a privileged structural motif in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[3] The ability to introduce diverse substituents onto this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. The Sonogashira coupling provides a direct and efficient method for the introduction of alkynyl moieties at the 3-position of the pyrrolopyridine ring. These alkynyl-substituted intermediates are highly versatile and can be further elaborated into a variety of functional groups, significantly expanding the accessible chemical space for drug development.
Mechanistic Overview of the Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction.[1] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (in this case, 3-bromo-pyrrolopyridine) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to a Cu(I) species, and in the presence of a base, is deprotonated to form a copper acetylide. This copper acetylide is the key nucleophile that participates in the palladium cycle.
The use of a copper co-catalyst allows the reaction to proceed under milder conditions than earlier palladium-catalyzed alkynylation methods.[1] However, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of oxygen.[1]
Part 1: Synthesis of the Starting Material: 3-Bromo-1H-pyrrolo[2,3-b]pyridine (3-Bromo-7-azaindole)
A reliable source of the 3-bromo-pyrrolopyridine starting material is essential. While commercially available, its synthesis from the parent heterocycle, 7-azaindole, is a straightforward laboratory procedure.
Protocol 1: Bromination of 7-Azaindole
This protocol is adapted from established procedures for the bromination of 7-azaindole.[5]
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (1.05 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine as a solid.
Part 2: Sonogashira Coupling of 3-Bromo-1H-pyrrolo[2,3-b]pyridine
The following protocols provide detailed procedures for the Sonogashira coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridine with a terminal alkyne. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome, and optimization may be necessary for specific substrates. Pyrrolopyridines are electron-rich heteroaromatics, which can influence the oxidative addition step. The use of electron-rich phosphine ligands can be beneficial in such cases.[6]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on optimized conditions for the coupling of related 2-amino-3-bromopyridines and general guidelines for Sonogashira reactions.[7][8]
Materials:
-
3-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Add the phosphine ligand (e.g., PPh₃, 4-10 mol%) if the palladium catalyst is not pre-complexed.
-
Add the anhydrous, degassed solvent (e.g., DMF or a 2:1 mixture of THF/Et₃N).
-
Add the base (e.g., Et₃N, 3-5 eq).
-
Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS. For many aryl bromides, heating is required to achieve a reasonable reaction rate.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1H-pyrrolo[2,3-b]pyridine.
Optimization and Considerations
The success of the Sonogashira coupling can be highly dependent on the specific substrates and reaction conditions. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ are commonly used. The choice may depend on the reactivity of the aryl bromide. For electron-rich systems, catalysts that readily form the active Pd(0) species are preferred. |
| Copper Co-catalyst | CuI is the most common and effective co-catalyst. Its presence accelerates the reaction, allowing for milder conditions. |
| Ligand | Triphenylphosphine (PPh₃) is a standard ligand. For challenging couplings, more electron-rich and/or bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may improve yields.[6] |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base serves to neutralize the HX byproduct and facilitate the formation of the copper acetylide. |
| Solvent | DMF, THF, and acetonitrile are common solvents. The choice of solvent can influence the solubility of the reagents and the reaction rate. Degassing the solvent prior to use is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the alkyne. |
| Temperature | Reactions can often be run at room temperature for reactive aryl iodides, but aryl bromides typically require heating (50-100 °C).[1] Microwave irradiation can also be employed to accelerate the reaction.[9] |
| Atmosphere | The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions, particularly the Glaser homocoupling of the alkyne.[1] |
Data Presentation
The following table provides representative examples of Sonogashira coupling reactions with 3-bromo-pyrrolopyridine analogues found in the literature, which can serve as a guide for expected outcomes.
| Entry | Aryl Bromide | Alkyne | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | Et₃N / DMF | 100 | 92 | [7] |
| 2 | 2-Amino-3-bromopyridine | 1-Ethynyl-4-methylbenzene | Pd(CF₃COO)₂ / PPh₃ | Et₃N / DMF | 100 | 94 | [7] |
| 3 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ / PPh₃ | Et₃N / DMF | 100 | 85 | [7] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | Et₃N / THF | RT | 93 | [10] |
Visualization of Key Processes
Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Workflow
Caption: A generalized workflow for the synthesis and Sonogashira coupling of 3-bromo-pyrrolopyridines.
Conclusion
The Sonogashira coupling of 3-bromo-pyrrolopyridines represents a robust and versatile method for the synthesis of a diverse library of alkynylated azaindoles, which are valuable intermediates in drug discovery. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access these important building blocks for the development of novel therapeutics. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful cross-coupling reaction in a research and development setting.
References
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. (2013-11-07). [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. (2013-01-14). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. (2018-10-17). [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme Connect. [Link]
-
ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. ResearchGate. [Link]
-
Palladium‐Catalyzed One‐Pot Sonogashira Coupling, exo‐dig Cyclization and Hydride Transfer Reaction: Synthesis of Pyridine‐Substituted Pyrroles. Sci-Hub. [Link]
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The Strategic Application of 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a privileged structure, integral to the development of a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[1] Within this class of compounds, 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine stands out as a particularly valuable synthetic intermediate. The presence of a bromine atom at the 3-position offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The phenylsulfonyl group at the 1-position serves a dual purpose: it acts as a protecting group for the pyrrole nitrogen, enhancing stability and modifying reactivity, and its electron-withdrawing nature can influence the regioselectivity of subsequent chemical transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key building block in medicinal chemistry.
Core Attributes of the Reagent
| Property | Value |
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 351.20 g/mol |
| CAS Number | 1174038-64-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Synthetic Protocols: A Representative Pathway
While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a robust synthetic route can be devised from commercially available precursors through a logical sequence of bromination and N-sulfonylation. The following protocol is a representative example based on established methodologies for similar heterocyclic systems.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-1H-pyrrolo[2,3-c]pyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield this compound.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position of the pyrrolopyridine core, which is often a key interaction point with biological targets.
Application in Kinase Inhibitor Synthesis
The pyrrolo[2,3-c]pyridine scaffold is a well-established core structure in numerous kinase inhibitors. The nitrogen atoms of the pyridine and pyrrole rings can act as hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding motif of ATP. The substituent at the 3-position often extends into the solvent-exposed region or a hydrophobic pocket of the kinase active site, contributing to potency and selectivity.
Logical Flow of a Cross-Coupling Reaction
Caption: General workflow for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the brominated pyrrolopyridine and various aryl or heteroaryl boronic acids or esters.[1][3] This reaction is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors.
Representative Protocol:
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent: Add a degassed mixture of a solvent such as 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C. Microwave irradiation can often significantly reduce reaction times.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which can serve as important linkers or pharmacophores in their own right. This reaction involves the coupling of the bromo-pyrrolopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Representative Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02-0.05 eq) and a copper(I) salt (e.g., CuI) (0.01-0.05 eq).
-
Base: Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
The Role and Removal of the Phenylsulfonyl Protecting Group
The N-phenylsulfonyl group is a robust protecting group that enhances the stability of the pyrrole ring towards certain reagents and can direct the regioselectivity of electrophilic substitution. However, in many final drug candidates, a free N-H group on the pyrrole is desired for biological activity, as it can act as a hydrogen bond donor.
The deprotection of the phenylsulfonyl group can be challenging and typically requires harsh conditions. However, several methods have been reported for the cleavage of N-arylsulfonyl groups.
Deprotection Methods:
| Method | Reagents and Conditions | Considerations |
| Reductive Cleavage | Magnesium in methanol; Sodium amalgam; Samarium(II) iodide | Can be sensitive to other functional groups in the molecule. |
| Basic Hydrolysis | Strong bases like NaOH or KOH in refluxing alcohol or dioxane | Requires high temperatures and may not be suitable for base-labile compounds. |
| Electrochemical Reduction | Constant cathodic potential in a protic medium | A mild method, but requires specialized equipment.[4] |
Conclusion: A Key Enabler in Drug Discovery
This compound is a strategically important building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse libraries of compounds. The ability to introduce a wide range of substituents at the 3-position of the pyrrolopyridine core allows for the fine-tuning of pharmacological properties, making this reagent an invaluable tool in the quest for novel and effective therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs.
References
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-
Malyarchuk, S., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(15), 4983. [Link]
- Loza, E., et al. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. [Source details not fully available in search results]
-
Krasavin, M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, 2(506), 6-25. [Link]
- F. Hoffmann-La Roche AG. (2008). Pyrrolo [2,3-c] pyridine derivatives.
- EvitaChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl). [Source details not fully available in search results]
- Pfizer Inc. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
Varma, R. S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549-1554. [Link]
-
Antonenko, T. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Kazakhstan, Chemical Series, 2(506), 6-25. [Link]
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Grognec, E. L., & Quintard, J. P. (2001). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2001(1), 127-132. [Link]
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Hoff, B. H., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3183. [Link]
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University of Michigan Regents. (2021). Pyrrolo[2,3-C]pyridines and related analogs as LSD-1 inhibitors. US Patent 11,168,082 B2. [Link]
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Perry, G. J. P., et al. (2021). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Angewandte Chemie International Edition, 60(44), 23621-23626. [Link]
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Li, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(28), 16005-16016. [Link]
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Szkatuła, L., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Moody, C. J., & Pitts, M. R. (2006). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry, 71(14), 5273-5280. [Link]
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Wang, X., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
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Li, J., et al. (2014). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Agricultural Science and Technology B, 4(6). [Link]
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Application Notes and Protocols: Scale-Up Synthesis of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, a key building block in the development of novel therapeutics. The protocol herein is designed for robustness and safety, addressing the challenges associated with handling reactive intermediates and ensuring high purity of the final product. We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible large-scale synthesis.
Introduction: The Significance of this compound
The pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including potent kinase inhibitors. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The phenylsulfonyl protecting group on the pyrrole nitrogen enhances the stability of the core and modulates its reactivity. Consequently, this compound serves as a crucial intermediate in the synthesis of complex molecules targeting a range of diseases.
Synthetic Strategy: A Two-Step Approach
The scale-up synthesis of the target compound is approached via a two-step sequence starting from 1H-pyrrolo[2,3-c]pyridine:
-
N-Phenylsulfonylation: Protection of the pyrrole nitrogen with a phenylsulfonyl group.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrrolo[2,3-c]pyridine core.
This strategy is chosen for its high efficiency and control over regioselectivity.
Visualizing the Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Detailed Protocols and Experimental Insights
PART A: N-Phenylsulfonylation of 1H-pyrrolo[2,3-c]pyridine
This initial step is critical for activating the pyrrole ring for subsequent electrophilic substitution and ensuring the stability of the heterocyclic core.
Reaction Mechanism: The reaction proceeds via deprotonation of the pyrrole nitrogen by sodium hydride to form a sodium salt, which then acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is rendered inert by purging with dry nitrogen.
-
Reagent Charging: Anhydrous tetrahydrofuran (THF) is charged to the reactor, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil) under a strong nitrogen flow.
-
Deprotonation: The suspension is cooled to 0-5 °C, and a solution of 1H-pyrrolo[2,3-c]pyridine in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The evolution of hydrogen gas should be monitored.
-
Sulfonylation: After the addition is complete, the mixture is stirred at 0-5 °C for 1 hour. A solution of benzenesulfonyl chloride in anhydrous THF is then added dropwise, again maintaining the temperature below 10 °C.[1]
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by slurry in a suitable solvent system (e.g., heptane/ethyl acetate) to afford 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine as a solid.
Key Process Parameters and Justification:
| Parameter | Recommended Value | Justification |
| Solvent | Anhydrous THF | Good solubility for reactants and intermediates; appropriate boiling point. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen.[2][3][4] |
| Temperature | 0-10 °C | Controls the exothermic reaction and minimizes side reactions. |
| Quenching Agent | Saturated aq. NH4Cl | Safely neutralizes excess sodium hydride and facilitates work-up. |
Safety Considerations for Sodium Hydride:
Sodium hydride is a highly reactive and flammable solid that reacts violently with water, releasing hydrogen gas.[2][3][4]
-
Handling: Always handle sodium hydride in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket).[2][3][4]
-
Dispensing: Use of pre-weighed, sealed bags that can be dissolved directly in the reaction solvent is recommended for large-scale operations to minimize handling risks.[5][6]
-
Quenching: The quenching process must be performed slowly and with adequate cooling to control the exothermic reaction and hydrogen evolution.
PART B: Regioselective Bromination
The electron-donating nature of the phenylsulfonyl-protected pyrrole ring directs the electrophilic substitution to the C3 position.
Reaction Mechanism: N-Bromosuccinimide (NBS) serves as an electrophilic bromine source. The π-electrons of the pyrrole ring attack the bromine atom of NBS, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation regenerates the aromaticity of the pyrrole ring, yielding the 3-bromo product.
Caption: Simplified mechanism of electrophilic bromination.
Protocol:
-
Reactor Setup: A clean, dry, and inerted reactor is set up as described in Part A.
-
Reagent Charging: A solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in anhydrous THF is charged to the reactor and cooled to 0-5 °C.
-
Bromination: N-Bromosuccinimide is added portion-wise to the solution, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS. The mixture is then diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.
Key Process Parameters and Justification:
| Parameter | Recommended Value | Justification |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent, easy to handle on a large scale.[7][8][9][10][11] |
| Solvent | Anhydrous THF | Good solubility for reactants and does not react with NBS. |
| Temperature | 0-10 °C | Controls the reaction rate and prevents over-bromination. |
| Quenching Agent | Saturated aq. Na2S2O3 | Effectively neutralizes excess NBS. |
Safety Considerations for N-Bromosuccinimide:
NBS is a lachrymator and should be handled in a well-ventilated fume hood.[7][8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][10]
-
Storage: Store NBS in a cool, dry place away from light and moisture.[10]
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of bromination.
-
LC-MS: To determine the purity and confirm the molecular weight.
-
HPLC: For quantitative purity analysis.
-
Melting Point: As a physical characteristic of the pure compound.
Conclusion
The successful scale-up synthesis of this compound hinges on careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols when handling reactive reagents like sodium hydride and N-bromosuccinimide. The detailed protocols and insights provided in these application notes offer a robust framework for researchers and drug development professionals to produce this valuable intermediate in high yield and purity, thereby facilitating the advancement of novel therapeutic agents.
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McCabe Dunn, J. M., Duran-Capece, A., Meehan, B., Ulis, J., Iwama, T., Gloor, G., Wong, G., & Bekos, E. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1383–1390. [Link]
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Application Notes and Protocols for 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] FBDD utilizes small, low-complexity molecules (typically <300 Da) to probe a target's binding sites.[3] These "fragments" often exhibit weak binding affinities, but their interactions are highly efficient in terms of binding energy per atom.[2] The detailed structural information gleaned from fragment binding provides a robust foundation for optimizing these hits into potent, drug-like molecules.[2][4]
This guide focuses on 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine , a fragment that embodies several key principles of strategic FBDD library design.
-
Privileged Scaffold: The core, a 1H-pyrrolo[2,3-c]pyridine, is an isomer of 7-azaindole. This heterocyclic system is a well-recognized "hinge-binder" motif, particularly for protein kinases, as it mimics the purine ring of ATP.[5] Its inclusion in a fragment library provides a high probability of targeting a large and therapeutically important class of enzymes.[5]
-
Engineered for Elaboration: The bromine atom at the 3-position is not merely a substituent; it is a strategically placed chemical handle. This "poised" fragment is designed for facile, vector-oriented elaboration using established cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables a rapid and rational "fragment growing" approach to explore the surrounding pocket and increase affinity.[4][6]
-
Modulated Properties: The N-phenylsulfonyl group serves multiple purposes. It blocks the pyrrole nitrogen from acting as a hydrogen bond donor, which can alter the binding mode compared to an unsubstituted azaindole. It also adds steric bulk and modulates the electronic properties and solubility of the core, potentially accessing different binding interactions within a target site.
These features make this compound an exemplary tool for initiating an FBDD campaign, particularly against protein kinases and other ATP-dependent enzymes.
I. FBDD Campaign Workflow: From Fragment to Lead
A successful FBDD campaign is a multi-stage, iterative process that relies on sensitive biophysical techniques to detect weak interactions and structural biology to guide chemical optimization.[7][8]
Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
II. Primary Screening: Detecting the Initial Interaction
Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical methods are required for primary screening.[8][9] The choice of technique depends on the target protein's characteristics and available resources.
A. Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures changes in refractive index upon ligand binding to a target immobilized on a sensor chip.[7] It is a powerful primary screening tool due to its sensitivity, high throughput, and low protein consumption.[7][10]
Protocol: High-Throughput SPR Screening
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the target protein (e.g., a kinase domain) to the desired density (typically 8,000-12,000 Response Units) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[11]
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (and other fragments) in 100% DMSO.
-
Dilute fragments into running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 200 µM) with a matched final DMSO concentration (e.g., 2%).
-
Inject fragments over the target and reference flow cells at a high flow rate to minimize mass transport limitations.[11]
-
Monitor the binding response in real-time. A positive "hit" is a response significantly above the baseline and responses from non-binding fragments.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal.
-
A binding event is confirmed if the response is dose-dependent in follow-up experiments.
-
Calculate Ligand Efficiency (LE) for confirmed hits to prioritize fragments. LE = -ΔG / N, where ΔG is the free energy of binding and N is the number of non-hydrogen atoms. This metric normalizes binding affinity for molecular size, prioritizing smaller fragments with more efficient interactions.[12]
-
| Parameter | Typical Value | Rationale |
| Protein Immobilization Level | 8,000 - 12,000 RU | Balances signal strength with potential steric hindrance. |
| Fragment Concentration | 100 - 500 µM | Sufficient to detect weak binders (mM to high µM KD). |
| DMSO Concentration | 1 - 5% | Matched between samples and running buffer to minimize solvent mismatch signals.[10] |
| Flow Rate | 30 - 100 µL/min | High flow rates reduce mass transport artifacts for faster on-rates.[11] |
B. NMR Spectroscopy Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is another workhorse of FBDD.[9][13] It can reliably detect very weak binding events and provide information on the binding site location.[13][14]
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are highly sensitive for detecting binding.[13] They are particularly effective for screening fragment mixtures, increasing throughput.
-
Protein-Observed NMR: This involves monitoring chemical shift perturbations (CSPs) in the spectrum of an isotope-labeled (¹⁵N, ¹³C) protein upon fragment addition.[13] While lower throughput, it directly identifies the binding site on the protein surface, assuming resonance assignments are available.[13]
Protocol: Ligand-Observed NMR Screening using STD
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).
-
Prepare a stock of this compound at high concentration in a deuterated solvent (e.g., DMSO-d6).
-
Add the fragment to the protein solution at a final concentration of ~100-200 µM (maintaining a ligand-to-protein ratio of >10:1).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum as a reference.
-
Acquire an STD spectrum. This experiment involves selectively saturating protein resonances and observing the transfer of this saturation to bound ligands via the Nuclear Overhauser Effect (NOE).
-
The saturation frequency should be set on-resonance with protein signals (e.g., 0.5 ppm) and off-resonance as a control (e.g., 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Signals that appear in the difference spectrum belong to the fragment and confirm binding.
-
The intensity of the STD signals provides a qualitative measure of binding affinity and can identify which protons of the fragment are in closest proximity to the protein.
-
III. Hit Validation and Structural Characterization
A hit from a primary screen must be rigorously validated to eliminate false positives and to understand its binding mode, which is crucial for structure-based design.[3][8]
A. Orthogonal Biophysical Methods
Validating a hit with a technique based on a different physical principle increases confidence. For example, an SPR hit can be confirmed using NMR, or vice-versa. Isothermal Titration Calorimetry (ITC) is often considered the "gold standard" for validation as it directly measures the thermodynamics of binding (KD, ΔH, and ΔS).[3]
B. X-ray Crystallography: The Structural Blueprint
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex.[15][16] This is the most valuable information for a medicinal chemist, as it reveals the precise binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and the surrounding chemical space available for optimization.[17]
Protocol: Fragment Soaking into Protein Crystals
-
Crystal Growth:
-
Grow crystals of the target protein to a suitable size and quality (diffracting to <2.5 Å resolution is desirable).[15] This often requires extensive screening of crystallization conditions (precipitants, buffers, additives).
-
-
Fragment Soaking:
-
Prepare a "soaking solution" by adding a high concentration of this compound (e.g., 1-10 mM) to the crystal mother liquor. The solvent (e.g., DMSO) concentration should be kept at a level the crystals can tolerate.[15]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal to a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source for high-intensity beams.[3]
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using a known apo-protein structure.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the pose of the bound fragment. Weak binding can lead to low occupancy, requiring specialized analysis software like PanDDA to distinguish the ligand density from noise.[15]
-
IV. Hit-to-Lead: Structure-Guided Optimization
With a validated hit and a crystal structure in hand, the goal is to evolve the low-affinity fragment into a high-affinity lead compound.[18][19] The bromine atom on this compound is the key to this process.
Strategy: Fragment Growing via Suzuki Coupling
The crystal structure will reveal the orientation of the bromine atom relative to the protein's binding pocket. This vector can be exploited to add new chemical functionality that forms additional favorable interactions.
Caption: Iterative cycle of structure-guided fragment growing.
Protocol: Suzuki-Miyaura Cross-Coupling for Analog Synthesis
-
Reaction Setup:
-
In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water.
-
-
Reaction:
-
Seal the vial and heat the mixture in a microwave reactor (e.g., 125 °C for 30 minutes) or by conventional heating until the reaction is complete as monitored by LC-MS.
-
-
Workup and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired analog.
-
The synthesized analogs are then re-evaluated using the same biophysical assays (e.g., SPR) to determine their binding affinity, establishing a structure-activity relationship (SAR) that guides the next design cycle.[20] This iterative process of design, synthesis, and testing is the engine of FBDD, transforming a millimolar fragment into a nanomolar lead candidate.
V. Conclusion
This compound is a highly valuable fragment for FBDD campaigns. Its privileged azaindole core offers a high likelihood of interacting with important target classes like kinases, while the phenylsulfonyl group provides unique structural and electronic properties. Crucially, its bromo-substituent enables a rational and efficient fragment-growing strategy. By employing a robust workflow of sensitive biophysical screening, high-resolution structural biology, and iterative, structure-guided chemistry, this fragment can serve as an exceptional starting point for the development of novel therapeutics.
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Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Methods in Molecular Biology, 841, 285–309. [Link]
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Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]
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Sivakumar, K., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12964-12969. [Link]
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Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
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Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
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de Souza, N. B., & de Azevedo, W. F. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Journal of Molecular Modeling, 27(11), 323. [Link]
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Chen, Y., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 34-38. [Link]
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Lepre, C. A., Moore, J. M., & Peng, J. W. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 565, 307-342. [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
-
Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Acta Universitatis Upsaliensis. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
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Ballante, F., & Ábrányi-Balogh, P. (Eds.). (n.d.). Special Issue: Fragment-to-Lead Optimization in Drug Discovery. Molecules. [Link]
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Neumann, L., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. [Link]
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van den Bedem, H. (2022). Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht. [Link]
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Wlodawer, A., & Dauter, Z. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(11), 1189-1200. [Link]
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Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(3), 214-224. [Link]
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Harner, M. J., et al. (2013). Practical aspects of NMR-based fragment screening. Methods in Molecular Biology, 1008, 367-388. [Link]
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European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Retrieved from [Link]
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Chen, Y., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 34-38. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
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El-Damasy, A. K., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 419-436. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301567. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301567. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301567. [Link]
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Gara, K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1681-1687. [Link]
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- 11. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 12. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 16. selvita.com [selvita.com]
- 17. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 18. Optimization of Fragment Hits - CD ComputaBio [cadd.computabio.com]
- 19. Molecules | Special Issue : Fragment-to-Lead Optimization in Drug Discovery [mdpi.com]
- 20. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific 7-azaindole derivative. The unique electronic properties of this substrate—an electron-rich pyrrole fused to an electron-deficient pyridine, further modified by a strong electron-withdrawing N-phenylsulfonyl group—present distinct challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve higher yields and cleaner reaction profiles.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this substrate in a direct question-and-answer format.
Q1: My reaction is resulting in a very low yield or has failed completely. What are the primary causes?
A1: A low or zero yield is the most common problem and typically points to a failure in one of the key steps of the catalytic cycle. The primary suspects are an inactive catalyst, suboptimal reaction conditions for this specific substrate, or poor reagent quality.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity or Deactivation: The pyridine nitrogen in the 7-azaindole core is a Lewis base and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Standard, less-active catalysts like Pd(PPh₃)₄ are often insufficient.
-
Solution: Switch to a more robust and active catalyst system. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[3][4] These ligands promote faster oxidative addition and reductive elimination, outcompeting deactivation pathways. Pre-formed palladacycle precatalysts (e.g., XPhos Pd G2/G3/G4, SPhos Pd G2) are highly recommended as they are air-stable and provide a reliable source of the active Pd(0) species.[5]
-
-
Ineffective Base: The transmetalation step, where the organic group is transferred from boron to palladium, is base-mediated and often the rate-limiting step. A base that is too weak or has poor solubility will stall the catalytic cycle.
-
Solution: Use a strong, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are the preferred choices for challenging heteroaryl couplings.[3][5] They are effective at activating the boronic acid without promoting significant side reactions. Avoid weaker bases like Na₂CO₃ unless specifically optimized.
-
-
Poor Reagent Quality: The stability of boronic acids can be a major issue. They are prone to decomposition via protodeboronation (replacement of the B(OH)₂ group with a proton) or formation of inactive cyclic trimer anhydrides (boroxines).[6][7]
-
Solution: Use fresh, high-purity boronic acid. If possible, purchase from a reliable supplier and store it under inert gas at a low temperature. Consider using a slight excess (1.5–2.0 equivalents) to compensate for potential degradation.[5] Alternatively, using more stable boronic acid derivatives like potassium trifluoroborates (R-BF₃K) or MIDA boronates can significantly improve consistency.[6][7]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.[3]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents must be rigorously degassed before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Q2: My primary byproduct is the dehalogenated starting material, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. How can I minimize this?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[8] This typically occurs when the palladium-aryl intermediate reacts with a hydride source before it can undergo transmetalation.
Possible Causes & Recommended Solutions:
-
Slow Transmetalation: If the transmetalation step is slow, the [Ar-Pd(II)-Br] intermediate has a longer lifetime, increasing the chance of it reacting with a hydride source.
-
Solution: Accelerate transmetalation. This is best achieved by using a stronger base (K₃PO₄, Cs₂CO₃) and ensuring the presence of some water in the solvent system (e.g., dioxane/water 4:1), as water can facilitate the formation of the active boronate species.[5]
-
-
Hydride Sources: The hydride source can be trace water reacting with the base, impurities in the reagents, or the solvent itself (especially alcohols or amines at high temperatures).
-
Solution: Use high-purity, anhydrous solvents (when a water-free system is desired) and ensure your base is not excessively hydrated. If using an alcohol as a co-solvent, consider switching to a non-protic system like dioxane or toluene.
-
-
Ligand Choice: The electronic properties of the ligand can influence the rate of competing pathways.
-
Solution: Employing bulky, electron-rich ligands like XPhos or SPhos can promote the desired reductive elimination over pathways leading to dehalogenation.[3]
-
Q3: I'm observing a significant amount of biaryl product from the self-coupling of my boronic acid. What causes this and how can it be prevented?
A3: The formation of a biaryl product (Ar-Ar) from the boronic acid is known as homocoupling. This oxidative process is often catalyzed by palladium and is exacerbated by the presence of oxygen.[9][10]
Possible Causes & Recommended Solutions:
-
Presence of Oxygen: This is the most common cause. Oxygen can re-oxidize the Pd(0) catalyst and facilitate the oxidative dimerization of the boronic acid.
-
Solution: As mentioned in Q1, rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration is critical.[2]
-
-
Excessive Temperature or Long Reaction Times: Forcing the reaction under harsh conditions can sometimes favor side reactions like homocoupling.
-
Solution: Optimize the temperature. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80–110 °C). Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times once the starting material is consumed. Using microwave irradiation can often provide rapid heating and shorter reaction times, minimizing byproduct formation.[11][12]
-
-
Base and Catalyst Choice: Certain bases and catalyst systems can be more prone to promoting homocoupling.
-
Solution: Ensure the base is added after the system is made inert. Using a well-defined, highly active precatalyst can sometimes provide cleaner reactions than generating the active catalyst in situ from a palladium salt and a separate ligand.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable set of starting conditions for optimizing the Suzuki coupling of this compound?
A1: A robust starting point is crucial for successful optimization. The following table outlines recommended conditions based on modern best practices for coupling challenging N-heterocycles.
| Parameter | Recommendation | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid or Ester | 1.5 - 2.0 equivalents |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 | 2 - 5 mol % |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂O | 0.1 - 0.2 M concentration |
| Temperature | 80 - 110 °C | Start at 100 °C. Monitor by LC-MS. Microwave heating can be a powerful alternative.[11][12] |
| Atmosphere | Argon or Nitrogen | Mandatory |
Q2: How does the 1-(phenylsulfonyl) protecting group influence the reaction?
A2: The N-phenylsulfonyl (SO₂Ph) group plays two critical roles:
-
Electronic Activation: As a powerful electron-withdrawing group, it significantly reduces the electron density of the pyrrole ring. This makes the C3-Br bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst, which is the first and often crucial step of the cycle.[13]
-
Steric Hindrance: While electronically beneficial, the bulky sulfonyl group can also introduce steric hindrance around the N1 position, which may influence the approach of the catalyst or other reagents. However, for the C3 position, this effect is generally minimal.
It's important to note that this protecting group is typically stable under Suzuki conditions but can be removed post-coupling if desired.
Q3: Which palladium catalyst and ligand combination is most effective for this N-heterocyclic substrate?
A3: The key is to use a ligand that is both bulky and electron-rich .[3][4]
-
Bulky ligands (like XPhos, SPhos, or RuPhos) promote the formation of a monoligated palladium species, L-Pd(0), which is often more reactive in oxidative addition than the bis-ligated species. The steric bulk also facilitates the final reductive elimination step.[14]
-
Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate of oxidative addition into the aryl-bromide bond.
For these reasons, the second and third-generation Buchwald palladacycle precatalysts (e.g., XPhos Pd G3) are considered state-of-the-art for this type of transformation, offering high activity and reliability.[5]
Section 3: Protocols & Diagrams
General Optimized Protocol
This is a generalized procedure and may require fine-tuning for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv.)
-
Anhydrous 1,4-Dioxane (degassed)
-
Degassed Water
Procedure:
-
Reaction Setup: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the this compound, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water to achieve the desired concentration (e.g., 0.1 M) and solvent ratio (e.g., 10:1 dioxane:water).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.[2]
-
Work-up: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Process
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed.
- Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- The Suzuki Reaction. Chem 115 Myers.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Common Byproducts in Suzuki Coupling. YouTube.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Substituted Pyrrolo[2,3-c]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-substituted pyrrolo[2,3-c]pyridines, also known as 6-azaindoles. This scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1][2] However, its synthesis and functionalization are fraught with challenges, primarily concerning regioselectivity and the formation of tenacious side products.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues encountered during synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis
Question: My Fischer indole synthesis to construct the pyrrolo[2,3-c]pyridine core from a pyridylhydrazine is resulting in low yields and a complex mixture of byproducts. What are the common causes of failure and how can I optimize the reaction?
Answer: The Fischer indole synthesis, while classic, is often challenging when applied to electron-deficient heterocyclic systems like pyridine.[3] The deactivation of the pyridine ring can impede the key[4][4]-sigmatropic rearrangement step.[5]
Core Causality:
-
Electronic Deactivation: The electron-withdrawing nature of the pyridine nitrogen hinders the formation of the crucial enehydrazine intermediate and the subsequent acid-catalyzed cyclization.[6]
-
Acid Catalyst Choice: The strength and type of acid are critical. While Brønsted acids (H₂SO₄, HCl) are common, they can sometimes lead to decomposition or undesired side reactions with sensitive substrates.[7] Lewis acids can also be used but require careful optimization.[7]
-
Hydrazone Stability: The stability of the initial pyridylhydrazone and its tautomerization to the reactive enehydrazine can be a limiting factor. The structure of the ketone or aldehyde partner plays a significant role; ketones with a higher degree of enolization tend to react more efficiently.[6]
Troubleshooting & Optimization Strategies:
-
Select the Right Catalyst: Polyphosphoric acid (PPA) is often the catalyst of choice for challenging Fischer indolizations as it provides a strong acidic medium and acts as a dehydrating agent, driving the reaction forward.[6][7]
-
Enhance Nucleophilicity: If possible, start with pyridylhydrazines bearing electron-donating groups (EDGs) on the pyridine ring. Even a simple methoxy or alkyl group can significantly improve reaction efficiency.[3][5]
-
Optimize Thermal Conditions: The reaction often requires elevated temperatures to overcome the activation energy barrier. A systematic temperature screen (e.g., 80 °C to 140 °C) is recommended.
Workflow: Diagnosing Fischer Indolization Failures Below is a logical workflow to diagnose and troubleshoot common issues in this reaction.
Caption: Troubleshooting workflow for Fischer indole synthesis of 6-azaindoles.
Issue 2: Uncontrolled Regioselectivity during C3-Functionalization
Question: I am trying to introduce a substituent at the C3 position of the 1H-pyrrolo[2,3-c]pyridine core via electrophilic substitution, but I am observing substitution at other positions on the pyrrole or pyridine ring. How can I achieve C3 selectivity?
Answer: The pyrrolo[2,3-c]pyridine system has multiple reactive sites for electrophilic attack. While the pyrrole ring is generally more electron-rich and reactive than the pyridine ring, the C2 and C3 positions have similar reactivity, often leading to mixtures. Furthermore, the pyridine nitrogen can be protonated or complexed by Lewis acids, altering the reactivity profile.
Core Causality:
-
Electronic Ambiguity: The C2 and C3 positions of the pyrrole moiety are both susceptible to electrophilic attack. The outcome is highly dependent on the specific electrophile and reaction conditions.
-
N1-H Acidity: The acidic proton on the pyrrole nitrogen (N1) can interfere with many electrophilic substitution reactions, particularly those using strong bases or organometallic reagents.
Troubleshooting & Optimization Strategies:
-
Install a Nitrogen Protecting Group: This is the most critical step for controlling regioselectivity. Protecting the pyrrole nitrogen (N1) blocks its reactivity and electronically biases the ring, often favoring substitution at C3. The choice of protecting group is crucial.
| Protecting Group | Introduction Conditions | Removal Conditions | Key Considerations |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF, THF; or HCl, EtOH | Robust and stable to many conditions. Deprotection can release formaldehyde, leading to side products.[8] |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂; or HCl, Dioxane | Easily removed but less stable to strong nucleophiles and some cross-coupling conditions. |
| Ts (Tosyl) | Ts-Cl, NaH, DMF | NaOH, MeOH/H₂O; or Mg, MeOH | Very stable, but removal requires harsh conditions that may not be compatible with other functional groups. |
-
Directed Metalation: After N1-protection, a directed ortho-metalation (DoM) strategy can be employed. Using a strong base like LDA or n-BuLi can selectively deprotonate the C2 position. Subsequent quenching with an electrophile will install the substituent at C2. To achieve C3 substitution, one might first halogenate the C3 position (e.g., using NBS for bromination) and then perform a halogen-metal exchange followed by quenching with the desired electrophile.
Recommended Protocol: N1-Protection with SEM-Cl
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the 1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C.
-
Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N1-SEM protected pyrrolo[2,3-c]pyridine.
Issue 3: Side Products During N-SEM Protecting Group Removal
Question: I am attempting to deprotect my N-SEM protected 3-substituted pyrrolo[2,3-c]pyridine, but I am getting a significant amount of an unexpected, higher molecular weight byproduct. What is this side reaction?
Answer: This is a well-documented side reaction that arises from the mechanism of SEM deprotection.[8] Under acidic or fluoride-mediated conditions, the SEM group is cleaved, releasing not only the desired N-H pyrrole but also formaldehyde as a byproduct. The nucleophilic azaindole can then react with the liberated formaldehyde.
Mechanism of Side Product Formation:
Caption: Mechanism of byproduct formation during SEM deprotection.
Troubleshooting & Mitigation Strategies:
-
Formaldehyde Scavenger: Include a formaldehyde scavenger in the deprotection reaction. Common scavengers include ethylenediamine or 1,3-diaminopropane. These will react preferentially with the liberated formaldehyde, preventing it from reacting with your product.
-
Alternative Deprotection Conditions: Explore different conditions. For example, using magnesium bromide (MgBr₂) in an ethereal solvent can sometimes provide cleaner deprotection with less byproduct formation.
-
Switch Protecting Groups: If this side reaction is persistent and difficult to separate, consider redesigning the synthesis to use an alternative N-protecting group that does not generate a reactive byproduct upon cleavage, such as the Boc group.
References
- Benchchem. Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core.
- Saeed, A., Zain-ul-Abideen, M., & Mustafa, M. N. The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry, 22(15).
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.
- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (PDF).
- Minakata, S., Komatsu, M., & Ohshiro, Y. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab.
- Fischer indole synthesis. Wikipedia.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS.
- Khaled M.H. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
- C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem. troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
- Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
- Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF. ResearchGate.
- Synthesis of Azaindoles. ResearchGate.
- Benchchem. Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- CN101018788A - Pyrrolo[3,2-c]pyridine derivatives and processes for the preparation thereof. Google Patents.
- Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support guide for 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this important heterocyclic building block. The guidance provided herein is based on established chemical principles and analogous procedures reported in the literature for structurally related compounds.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My post-reaction crude material is a dark, oily residue, and TLC analysis shows multiple spots. What is the general strategy to tackle this?
A1: A dark, complex crude mixture is common when dealing with multi-step syntheses involving heterocyclic compounds. The coloration often arises from minor, highly conjugated byproducts or residual palladium catalysts from coupling reactions. The presence of multiple spots on a Thin Layer Chromatography (TLC) plate confirms a mixture of the desired product, unreacted starting materials, and various byproducts.
Your primary purification method will likely be silica gel flash column chromatography. The first critical step is to perform a systematic solvent screen using TLC to identify an eluent system that provides adequate separation.
Workflow for Initial Purification Strategy
Caption: General purification workflow for the target compound.
Q2: I am struggling to find a suitable solvent system for flash chromatography. My compound either stays at the baseline or runs with the solvent front. How do I optimize separation?
A2: This is a classic chromatography challenge. The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.25 and 0.40 on the TLC plate, ensuring good separation from both more polar and less polar impurities.
Step-by-Step Protocol for TLC Method Development:
-
Start with a Binary System: Begin with a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate (EtOAc) or Dichloromethane (DCM)).
-
Test a Range of Ratios: Spot your crude material on three different TLC plates and run them in the following systems:
-
80:20 Hexane:EtOAc (Low polarity)
-
50:50 Hexane:EtOAc (Medium polarity)
-
20:80 Hexane:EtOAc (High polarity)
-
-
Analyze the Results:
-
If the spot is at the baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the polar solvent (EtOAc).
-
If the spot is at the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Fine-Tune the System: Based on the initial results, adjust the solvent ratio to achieve the target Rf of ~0.3. For example, if the 50:50 mixture gave an Rf of 0.6, try a 60:40 or 70:30 mixture of Hexane:EtOAc.
-
Address Streaking: Pyrrolo-pyridine compounds can sometimes streak on silica gel due to the interaction of the basic nitrogen atoms with acidic silanol groups. If you observe streaking, add a small amount (0.5-1%) of triethylamine (Et3N) or a few drops of ammonium hydroxide to the eluent mixture to neutralize the silica surface.
Recommended Starting Solvent Systems The literature on related pyrrolopyridine derivatives suggests that gradients of ethyl acetate in hexanes or acetone in dichloromethane are effective.[1]
| Solvent System Components | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 90:10 to 50:50 | Low to Medium | Excellent starting point for many organic compounds. |
| Dichloromethane / Acetone | 95:5 to 80:20 | Medium | Good for slightly more polar compounds.[1] |
| Dichloromethane / Methanol | 99:1 to 95:5 | High | Use cautiously; methanol can dissolve silica. Best for eluting very polar impurities. |
Q3: After chromatography, my NMR spectrum looks clean, but elemental analysis or LC-MS suggests the presence of residual palladium. How can I remove it?
A3: Residual palladium from cross-coupling reactions (like Suzuki or Buchwald-Hartwig) is a common and challenging impurity to remove because it can be non-covalently complexed to your nitrogen-containing product.[1] Standard silica gel chromatography is often insufficient.
Troubleshooting Palladium Contamination
Caption: Decision tree for palladium removal strategies.
Recommended Protocol: Metal Scavenging
-
Dissolve the Product: Dissolve the palladium-contaminated product in a suitable solvent like DCM or EtOAc.
-
Add Scavenger: Add a silica-based metal scavenger with a high affinity for palladium (e.g., one functionalized with thiol or thiourea groups). A typical loading is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Stir: Stir the mixture at room temperature for 2-4 hours, or as recommended by the scavenger manufacturer.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Concentrate: Wash the Celite® pad with fresh solvent and concentrate the combined filtrates to recover the purified product.
Q4: I suspect the N-phenylsulfonyl protecting group is being cleaved during my workup or purification. What conditions should I avoid?
A4: The N-phenylsulfonyl group is generally robust, but it can be labile under certain nucleophilic, strongly acidic, or strongly basic conditions.
Key Factors Causing Deprotection:
-
Strong Aqueous Base: Prolonged exposure to concentrated aqueous bases (e.g., >1M NaOH) during workup can hydrolyze the sulfonamide bond. Use milder bases like sodium bicarbonate (NaHCO3) for neutralization.
-
Acidic Chromatography Media: Standard silica gel is slightly acidic (pH ≈ 4-5) due to surface silanol groups. This can sometimes be sufficient to slowly catalyze the cleavage of acid-sensitive groups. If you suspect this is an issue, consider using deactivated or neutral silica gel for your chromatography.
-
High Temperatures: Running reactions or distillations at high temperatures for extended periods can promote thermal degradation.
Preventative Measures:
| Condition to Avoid | Recommended Alternative | Rationale |
| Strong aqueous NaOH/KOH | Saturated aq. NaHCO3 or K2CO3 | Milder bases are sufficient for neutralization without promoting hydrolysis. |
| Standard Silica Gel | Neutral or Deactivated Silica Gel | Minimizes acidic sites that can catalyze the cleavage of the sulfonyl group. |
| High heat (>80 °C) for prolonged periods | Use lower temperatures and shorter reaction/purification times | Reduces the risk of thermal decomposition. |
Frequently Asked Questions (FAQs)
Q: What are the typical physical properties and solubility of this compound? A: While specific experimental data for the [2,3-c] isomer is not readily available in the provided search results, we can infer properties from its close structural analogs like 3-bromo-1H-pyrrolo[2,3-b]pyridine. The target compound is expected to be a solid at room temperature.[2][3] Its solubility profile is likely to be as follows:
-
Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF).[2]
-
Poorly Soluble: Water, Hexanes, Diethyl Ether.[2]
Q: What is the best way to store this compound to ensure its long-term stability? A: For long-term storage, the compound should be kept as a solid in a tightly sealed container. To prevent degradation from atmospheric moisture and oxygen, store it in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen. Several pyrrolo-pyridine derivatives have shown good stability under standard laboratory conditions.[2][4]
Q: Which analytical techniques are essential for confirming the purity and identity of the final product? A: A combination of techniques is required for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and identifies any organic impurities, including residual solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the accurate mass of the compound, confirming its molecular formula, and serves as an excellent tool for assessing purity by detecting trace-level impurities.
-
HPLC (High-Performance Liquid Chromatography): Used for quantitative purity analysis, providing a precise percentage purity (e.g., >95% or >99%) by peak area. Reverse-phase HPLC methods using acetonitrile and water with a formic acid modifier are common for this class of compounds and are compatible with mass spectrometry.[5][6]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities typically cause melting point depression and broadening.[2]
References
- Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. SIELC Technologies.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx.
- 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
- Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 3. 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo 2,3-b pyridine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 744209-37-8 [sigmaaldrich.com]
- 4. theraindx.com [theraindx.com]
- 5. Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling with 3-Bromo-pyrrolopyridines
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the palladium-catalyzed cross-coupling of 3-bromo-pyrrolopyridines. The inherent challenges of working with electron-rich, nitrogen-containing heterocycles necessitate a nuanced approach to reaction optimization. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the cross-coupling of 3-bromo-pyrrolopyridines particularly challenging?
A1: The primary difficulty stems from the pyrrolopyridine scaffold itself. The Lewis basic nitrogen atoms in the ring system can coordinate strongly with the palladium catalyst. This coordination can "poison" the catalyst by forming stable, inactive complexes, thereby halting or significantly slowing the catalytic cycle.[1][2] This issue is a common hurdle in medicinal chemistry, where such nitrogen-containing motifs are prevalent.[1]
Q2: Which palladium-catalyzed cross-coupling reactions are most commonly applied to 3-bromo-pyrrolopyridines?
A2: Several foundational cross-coupling reactions are employed, each with specific advantages for forming different types of bonds:
-
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) bond formation with organoboron reagents. It is widely favored for its mild conditions and the vast commercial availability of boronic acids.[3][4]
-
Heck Coupling: For forming C(sp²)–C(sp²) bonds by coupling with alkenes.[3]
-
Buchwald-Hartwig Amination: For creating C–N bonds by coupling with amines, amides, or related N-nucleophiles.
-
Sonogashira Coupling: For C(sp²)–C(sp) bond formation with terminal alkynes, typically using palladium and a copper(I) co-catalyst.[3][5]
Q3: I'm starting a new project with a 3-bromo-pyrrolopyridine. What is a reliable set of initial conditions to screen?
A3: A robust starting point is crucial. For a Suzuki-Miyaura coupling, consider the following conditions, which can be adapted for other cross-coupling types:
-
Palladium Precatalyst: Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ (1-5 mol%).
-
Ligand: A bulky, electron-rich phosphine ligand like SPhos or XPhos (1.1-1.5 equivalents relative to Pd).[6]
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: Anhydrous, degassed aprotic polar solvents such as 1,4-dioxane, toluene, or DMF.[7][8]
-
Temperature: Start screening at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[3][9]
Troubleshooting Guides
This section addresses specific experimental failures in a detailed question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q1.1: My reaction shows little to no conversion. What are the very first things I should verify?
A1.1: Before diving into complex optimization, always return to the fundamentals. A systematic check of your setup is the most efficient first step:
-
Reagent Integrity: Confirm the purity and dryness of all reagents. Solvents must be anhydrous and properly degassed, as both oxygen and moisture can deactivate the catalyst.[10] Bases should be finely ground and dried. Boronic acids, in particular, can degrade over time; consider using more stable pinacol esters or trifluoroborate salts.[9]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[9][10] Ensure your reaction vessel was thoroughly purged using a robust technique like multiple vacuum/backfill cycles with an inert gas (Argon or Nitrogen) or by working in a glovebox.[3][11]
-
Catalyst Activity: Verify the age and storage conditions of your palladium source and ligand. Pd(II) precatalysts require in situ reduction to the active Pd(0) species, and if this step is inefficient, the catalytic cycle will not initiate.[10][12] Consider using a more reliable, pre-activated Pd(0) source or a modern precatalyst.[10][13]
Q1.2: I've confirmed my setup is sound, but the yield is still poor. How exactly does the pyrrolopyridine nitrogen inhibit the reaction?
A1.2: The nitrogen atom's lone pair of electrons acts as a Lewis base, coordinating to the electron-deficient palladium center. This creates a stable off-cycle complex, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).[1] This "catalyst poisoning" is a primary reason for the low reactivity of many nitrogen-containing heteroaryl halides.[1][2]
Q1.3: How can I select a ligand to counteract the catalyst poisoning effect?
A1.3: The choice of ligand is paramount. To minimize coordination of the substrate's nitrogen, you should use ligands that are both sterically bulky and highly electron-donating.[1]
-
Steric Bulk: Large ligands physically block the pyridine nitrogen from accessing the palladium center.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium, which promotes the rate-limiting oxidative addition and final reductive elimination steps.[14]
Modern dialkylbiaryl phosphine ligands (Buchwald-type ligands) are designed with these properties in mind.
Table 1: Recommended Ligands for Cross-Coupling with N-Heteroaryl Halides
| Ligand Class | Examples | Key Characteristics | Recommended For |
|---|---|---|---|
| Buchwald-Type | SPhos, XPhos, RuPhos | Highly bulky and electron-rich; promote fast reductive elimination.[1] | General-purpose for challenging couplings, including Suzuki and Buchwald-Hartwig. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Extremely electron-rich but can be air-sensitive.[1] | Effective for Suzuki and Negishi couplings, especially with less reactive chlorides. |
| Bidentate Phosphines | dppf, dtbpf | Form stable chelate complexes with palladium.[15] | Often used in standard conditions but may be less effective for hindered substrates.[15] |
Q1.4: Could the base or solvent be the issue?
A1.4: Absolutely. The base is not just a spectator; it is critical for the transmetalation step in Suzuki couplings and for regenerating the catalyst in Heck couplings.[3] For challenging substrates like pyrrolopyridines, weaker bases (e.g., K₂CO₃) may not be sufficient. Screening stronger inorganic bases like K₃PO₄ or Cs₂CO₃ is often necessary.[9][16]
The solvent's role is to solubilize all components and influence reaction rates.[8][12] Poor solubility of the polar pyrrolopyridine starting material can be a major issue.[2] Aprotic polar solvents like DMF, 1,4-dioxane, or toluene/water mixtures are common choices.[16][17] If solubility remains a problem, a solvent screen is highly recommended.
Table 2: Screening Guide for Reaction Parameters
| Parameter | Conditions to Screen | Rationale & Notes |
|---|---|---|
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Strength increases down the list. K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings.[9] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile (often with water for Suzuki) | Choice impacts solubility and reaction kinetics. Ensure solvent is anhydrous and degassed.[7][8][17] |
| Temperature | Room Temp, 60 °C, 80 °C, 110 °C | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition.[7] |
Problem 2: Significant Formation of Side Products
Q2.1: My main side product is the homocoupling of my boronic acid coupling partner. How can I minimize this?
A2.1: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen. To mitigate this:
-
Ensure rigorous exclusion of air from your reaction.[9]
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid large excesses.[9]
-
Consider starting with a Pd(0) source (e.g., Pd₂(dba)₃) to minimize the initial concentration of Pd(II).[6]
Q2.2: I'm observing protodeboronation of my boronic acid. What causes this and how can I prevent it?
A2.2: Protodeboronation is the cleavage of the C–B bond, replacing the boron group with a hydrogen atom. This is a known issue for heteroaryl boronic acids.[2][9] It can be exacerbated by:
-
Excessively high temperatures.
-
Bases that are too strong for the specific substrate.
-
Presence of water in the reaction mixture. To prevent it, try using milder bases, lower reaction temperatures, or switch to more stable boronic esters (e.g., pinacol esters).[9]
Problem 3: Catalyst Decomposition
Q3.1: My reaction begins to work but then stops, and I see a black precipitate. What is happening?
A3.1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[1] This occurs when the Pd(0) species, the active catalyst, aggregates and falls out of the solution. This is often caused by:
-
High Temperatures: Can accelerate the degradation of ligands, leaving the palladium center unprotected.
-
Slow Reaction Kinetics: If a step in the catalytic cycle is very slow (often due to substrate inhibition), the Pd(0) intermediate may have a longer lifetime, increasing its chance of aggregation.[1]
-
Ligand Instability: The chosen ligand may not be stable enough under the reaction conditions.
To solve this, consider using a more robust and stable ligand, lowering the reaction temperature, or using a higher catalyst loading to compensate for the deactivation.[13]
Problem 4: Poor Reproducibility
Q4.1: My results are inconsistent from one run to the next. What factors are most critical for reproducibility?
A4.1: Reproducibility issues in palladium catalysis are common and almost always trace back to subtle variations in protocol.[11] Pay meticulous attention to:
-
Reagent Purity and Stoichiometry: Use reagents from the same batch where possible. Trace impurities can have a dramatic effect.[13] Ensure precise weighing of all components, especially the catalyst and ligand.[11]
-
Inert Atmosphere Technique: Be rigorously consistent with your method for excluding oxygen and moisture.[11]
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can significantly impact reaction kinetics. Use a consistent and vigorous stirring speed.[11]
-
Order of Reagent Addition: The order of addition can influence the formation of the active catalyst. Always add reagents in the same sequence.[11][18]
Visualizations & Workflows
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative starting point for the coupling of a 3-bromo-pyrrolopyridine with an arylboronic acid.[3][9]
Materials:
-
3-Bromo-pyrrolopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[3]
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, 2.2-5.5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Flame-dried Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 3-bromo-pyrrolopyridine, arylboronic acid, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.[3][19][20][21]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: Product Purification and Palladium Removal
Residual palladium in the final product is a significant concern, especially in pharmaceutical applications.[22]
-
Standard Purification: Initial purification is typically achieved by flash column chromatography on silica gel.[3]
-
Palladium Scavenging: If residual palladium remains after chromatography, further purification may be necessary. This can involve:
-
Filtration through Celite: A simple method to remove precipitated palladium black.[3]
-
Treatment with Scavengers: Using specialized reagents with high affinity for palladium, such as isocyanide-functionalized silica gel or thiol-based scavengers, can effectively reduce palladium levels to parts-per-million (ppm).[22][23] The crude product is stirred with the scavenger in a suitable solvent, followed by filtration.
-
References
- Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5566-5576.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Dalton Transactions, 50(43), 15381-15399.
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Vapourtec. Retrieved January 19, 2026, from [Link]
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(42), 26233-26240.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, 27(9), 1547-1575.
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. Retrieved January 19, 2026, from [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2022).
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers in Chemical Engineering, 6.
-
Phosphine ligands and catalysis - Gessner Group. (n.d.). University of Würzburg. Retrieved January 19, 2026, from [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers, 10(15), 3795-3814.
- Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). Journal of Visualized Experiments, (120).
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry, 21(8), 1934-1953.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6055-6066.
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
- Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. (2019). Accounts of Chemical Research, 52(5), 1334-1344.
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. (2017). Journal of the American Chemical Society, 139(15), 5429-5437.
- Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. (2010). Journal of the American Chemical Society, 132(43), 15164-15167.
-
Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6055-6066.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6055-6066.
-
Cross-coupling reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry, 21(8), 1934-1953.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2016). Organic Letters, 18(16), 4144-4147.
- Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. (2021).
-
Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. (2013). Chemistry of Heterocyclic Compounds, 49(1), 141-167.
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Phenylsulfonyl Deprotection in Aza-Indole Systems: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for troubleshooting phenylsulfonyl deprotection in aza-indole systems. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. The unique electronic properties of the aza-indole core, influenced by the position of the nitrogen atom in the pyridine ring, often necessitate tailored deprotection strategies. This resource provides in-depth, experience-driven advice to navigate these complexities, ensuring the integrity of your target molecules.
Introduction: The Challenge of N-Phenylsulfonyl Deprotection in Aza-Indoles
The phenylsulfonyl group is a robust protecting group for the nitrogen atom of indoles and their aza-analogs, offering stability across a wide range of synthetic transformations. However, its removal can be challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups present in complex molecules. The introduction of a nitrogen atom into the indole's benzene ring to form an aza-indole further complicates deprotection. The electron-withdrawing nature of the pyridine ring can alter the reactivity of the N-S bond, making established protocols for indoles less effective or prone to side reactions.
This guide will address common issues encountered during the deprotection of phenylsulfonyl-protected aza-indoles and provide validated troubleshooting strategies and alternative protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard reductive deprotection with Magnesium/Methanol is sluggish or fails for my N-phenylsulfonyl-aza-indole. What is going on and what can I do?
A1: The Issue of Reduced Reactivity and Potential Side Reactions
The electron-deficient nature of the aza-indole ring system can decrease the electron density on the sulfonyl group, making it less susceptible to single-electron transfer (SET) from magnesium. This often leads to incomplete reactions or the need for prolonged reaction times and higher temperatures, which can promote side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failing Mg/MeOH deprotection.
Detailed Recommendations:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and activated. A common method is to briefly stir the magnesium with a small crystal of iodine or use sonication before adding the substrate.
-
Increase Reagent Equivalents: Gradually increase the equivalents of magnesium. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal amount without promoting byproduct formation.
-
Sonication: Applying ultrasound can facilitate the reaction by cleaning the magnesium surface and promoting electron transfer.[1]
-
Alternative Reductive Methods: If Mg/MeOH remains ineffective, consider switching to a more potent reducing agent like samarium diiodide (SmI₂).
Comparative Data for Reductive Deprotection Methods
| Method | Aza-Indole Isomer | Reagents & Conditions | Typical Yield | Reference |
| Mg/MeOH | General | Mg (10-20 equiv.), MeOH, RT to reflux | Variable, often moderate | [2] |
| SmI₂ | General | SmI₂ (2.2 equiv.), THF, RT | Good to Excellent | [3] |
Q2: I am observing decomposition of my starting material or formation of multiple unidentified byproducts when attempting deprotection under basic conditions.
A2: The Impact of Aza-Indole pKa and Ring Opening
Aza-indoles are more acidic (have lower pKa values) than their indole counterparts.[2] This increased acidity can lead to a higher propensity for deprotonation at various positions on the ring system under strongly basic conditions, potentially initiating undesired side reactions or decomposition pathways. The position of the nitrogen atom in the pyridine ring significantly influences the electronic distribution and stability of the resulting anion.
Troubleshooting Strategies:
-
Milder Basic Conditions: Switch from harsh bases like NaOH or KOH in refluxing alcohols to milder, non-nucleophilic bases. Cesium carbonate in a mixed solvent system has proven effective for the deprotection of N-tosylated 7-azaindoles.[2]
-
Solvent System Optimization: The choice of solvent is critical. Protic solvents like methanol can sometimes participate in side reactions. Aprotic solvents or mixed solvent systems can modulate the reactivity and solubility of the base and substrate.
Recommended Protocol: Cesium Carbonate Deprotection
This method has been successfully applied to the deprotection of N-tosylated 7-azaindoles, demonstrating the utility of milder basic conditions.
Experimental Protocol:
-
Dissolve the N-phenylsulfonyl-aza-indole (1.0 equiv.) in a 2:1 mixture of THF and Methanol.
-
Add Cesium Carbonate (3.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Reaction times can vary from 0.5 to 2 hours for activated aza-indoles.[2]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Add water to the residue and stir.
-
Collect the solid product by filtration, wash with water, and dry.
Yield Comparison for Cesium Carbonate Deprotection
| Substrate | Reaction Time (RT) | Yield | Reference |
| N-Tosyl-7-azaindole | 2 hours | 95% | [2] |
| N-Tosyl-5-nitro-7-azaindole | 0.5 hours | 90% | [2] |
Q3: My aza-indole contains other base-labile or reducible functional groups. How can I selectively deprotect the phenylsulfonyl group?
A3: Orthogonal Deprotection Strategies
When dealing with multifunctional molecules, selecting a deprotection method that is orthogonal to other protecting groups and functional groups is paramount.
Decision-Making Framework for Selective Deprotection:
Caption: Decision framework for selecting an orthogonal deprotection strategy.
Key Considerations for Orthogonality:
-
Base-Labile Groups (e.g., Esters, Fmoc): If your molecule contains base-labile functionalities, reductive methods like Mg/MeOH or SmI₂ are generally preferred over basic hydrolysis.
-
Reducible Groups (e.g., Nitro, Azides, Alkenes, Alkynes): For substrates with reducible functional groups, mild basic conditions using reagents like cesium carbonate are the methods of choice. Be aware that some reductive methods can be chemoselective. For instance, Mg/MeOH is known to reduce conjugated double bonds but may leave isolated double bonds intact.[4]
-
Acid-Labile Groups (e.g., Boc, Trityl): Both reductive and basic deprotection methods for sulfonyl groups are generally compatible with common acid-labile protecting groups.
General Discussion on the Influence of the Aza-Position
The position of the nitrogen atom in the pyridine ring of the aza-indole nucleus has a profound effect on the electronic properties of the molecule, which in turn influences the ease of N-phenylsulfonyl deprotection.
-
7-Azaindole: The nitrogen at the 7-position significantly lowers the pKa of the N-H proton compared to indole, making it more susceptible to deprotection under basic conditions.[2]
-
4-Azaindole, 5-Azaindole, and 6-Azaindole: The electronic effects of the pyridine nitrogen in these isomers will also influence the reactivity of the N-S bond. While specific comparative studies are limited, it is reasonable to expect that the electron-withdrawing effect will be most pronounced when the nitrogen is in conjugation with the pyrrole ring. This can make reductive cleavage more challenging.
When troubleshooting, it is essential to consider the specific isomer you are working with and how its electronic nature might impact your chosen deprotection strategy.
References
- Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455-9457.
- Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 23-30.
- Bachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Bachem.
- Ganjali, M. R., & Abaee, M. S. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287.
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(8), 1602-1603.
- Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(33), 5871-5874.
- Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
- Menéndez, J. C., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(6), 154-162.
-
Reddy, T. J., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Request PDF. Retrieved January 19, 2026, from [Link]
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Ganjali, M. R., & Abaee, M. S. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Request PDF. Retrieved January 19, 2026, from [Link]
- Guillaumet, G., & Mérour, J. Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-499.
- Théveau, M., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2449.
- AAPPTec. (n.d.).
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Request PDF. Retrieved January 19, 2026, from [Link]
- Ozaki, T., Yorimitsu, H., & Perry, G. J. P. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.
- Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
- Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(31), 5228-5251.
- Singh, R., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Mondal, B., et al. (2024). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 63(30), 12841-12850.
- Baxter, J. E., et al. (2009). 4-Phenyl-7-azaindoles as potent and selective IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2504-2508.
- Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 18(35), 6833-6837.
Sources
preventing N-desulfonylation during reactions with pyrrolopyridines
A Guide to Preventing N-Desulfonylation in Synthetic Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine scaffolds. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of N-desulfonylation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing N-Desulfonylation Events
This section is designed to help you diagnose and solve N-desulfonylation issues as they arise during your experiments.
Q1: I am observing significant N-desulfonylation of my tosyl-protected pyrrolopyridine during a Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can I mitigate this?
A1: Unintended N-desulfonylation during Suzuki-Miyaura coupling on pyrrolopyridine systems is a common issue, often stemming from the reaction conditions. The primary culprits are typically the base, the palladium catalyst system, and temperature.
-
The Role of the Base: Strong bases, particularly in protic solvents, can facilitate the cleavage of the N-S bond. While bases are necessary to activate the boronic acid for transmetalation, their strength and nature are critical.
-
Palladium Catalyst Influence: Some palladium catalysts or their intermediates can interact with the sulfonyl group, leading to its reductive cleavage.
-
Thermal Instability: High reaction temperatures can promote the degradation of the N-sulfonyl group, especially in the presence of other reactive species.
Troubleshooting Workflow:
Caption: Simplified mechanisms of N-desulfonylation.
Q5: Which N-sulfonyl group is most stable for pyrrolopyridine protection?
A5: The stability of the N-sulfonyl group is influenced by the electronics of the sulfonyl moiety. Generally, electron-withdrawing groups on the aryl ring of the sulfonyl group can make the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the stability of the sulfonamide. However, in the context of unwanted reductive cleavage, the differences may be less pronounced. A tosyl (p-toluenesulfonyl) group is a commonly used and reasonably robust choice. For particularly challenging transformations, it is often more effective to switch to a different class of protecting group rather than fine-tuning the sulfonyl substituent.
Q6: What are the best alternative nitrogen protecting groups for pyrrolopyridines to avoid desulfonylation?
A6: When N-desulfonylation is a persistent issue, switching to a different type of protecting group is a prudent strategy. The choice of protecting group should be guided by its stability to the intended reaction conditions and the ease of its eventual removal. [1][2][3] Comparison of Common N-Protecting Groups for Pyrrolopyridines:
| Protecting Group | Abbreviation | Stability Profile | Deprotection Conditions |
| p-Toluenesulfonyl | Ts | Stable to many acidic and oxidative conditions. Labile to strong bases and reducing agents. | Reductive cleavage (e.g., Mg/MeOH), strong base. |
| tert-Butoxycarbonyl | Boc | Stable to basic and nucleophilic conditions. Labile to strong acids. [4] | Strong acids (e.g., TFA, HCl). [4][5] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Generally stable to a wide range of conditions, including many cross-coupling reactions. [6]Labile to fluoride sources and strong acids. | Fluoride sources (e.g., TBAF), strong acids. [6] |
The SEM group, in particular, has been shown to be effective in stabilizing pyrrolopyridine scaffolds during challenging cross-coupling reactions where other groups might fail. [7] Q7: How can I analytically monitor for N-desulfonylation?
A7: Monitoring for N-desulfonylation is crucial for optimizing your reaction conditions. The two most common techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Using HPLC:
A reverse-phase HPLC method can be developed to separate the N-sulfonylated starting material from the desulfonylated product.
-
Method Development: A typical starting point would be a C18 column with a gradient elution using water and acetonitrile, both often containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Quantification: By running a standard of your starting material and, if available, the desulfonylated product, you can create a calibration curve to quantify the extent of desulfonylation over the course of the reaction.
Using NMR Spectroscopy:
¹H NMR spectroscopy provides a direct way to observe the presence of both the starting material and the desulfonylated product in a crude reaction mixture.
-
Key Diagnostic Signals: The most informative signal is often the N-H proton of the desulfonylated pyrrolopyridine, which typically appears as a broad singlet in the downfield region of the spectrum (often > 9 ppm). [8][9][10][11]This signal will be absent in the N-sulfonylated starting material. Additionally, the aromatic protons on the pyrrolopyridine ring will show a noticeable shift in their chemical shifts upon desulfonylation. By integrating the signals corresponding to both species, you can determine their relative ratio.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloro-N-tosyl-7-azaindole with Minimized N-Desulfonylation
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a dry reaction vessel, add the 4-chloro-N-tosyl-7-azaindole (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane. Then, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-90°C and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Monitoring N-Desulfonylation
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
References
-
Reductive desulfonylation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Nair, R. N., van Niekerk, C., Erdogan, G., & Grotjahn, D. B. (2012). 1H NMR chemical shifts and IR stretches of N-H for free ligand and complex.
- The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1684-1690.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Zhang, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(54), 32569-32573.
- Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
- On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Comounds. (2016).
- Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (2009).
- On NH NMR Chemical Shifts, Part I. (2016).
- Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1225-1229.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4504-4516.
- The chemical shifts of NH protons and their differences with respect to molecule 1. (2021).
- Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry.
- Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances, 10(54), 32569-32573.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (2005).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Semantic Scholar.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2021).
- Synthesis method of N-Boc piperazine. (2018).
- Protective Groups In Organic Synthesis. (2024). Neliti.
- Synthesis of Boc-protected bicycloproline. (2012). PMC.
- Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). Europe PMC.
- Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023). MDPI.
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2021). MDPI.
- Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. (2009). Sci-Hub.
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2019). PMC.
- Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety. (2018). PubMed.
- Synthesis of N-BOC amines by various routes. (2017).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Nitrogen Protecting Groups: Recent Developments and New Applications. (2014).
-
Protective Groups In Organic Synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Method Simplifies Deprotection and Modification of N-Heterocycles. (2025). ChemistryViews.
- Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields... (2021).
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
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- 5. jgtps.com [jgtps.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
alternative protecting groups for the pyrrolo[2,3-c]pyridine nitrogen
Welcome to the technical support center for synthetic strategies involving the pyrrolo[2,3-c]pyridine core. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the protection and deprotection of the pyrrole nitrogen (N-1) in this important heterocyclic scaffold. The following content, presented in a question-and-answer format, provides troubleshooting advice, detailed protocols, and insights into selecting the appropriate alternative protecting groups for your specific synthetic needs.
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the pyrrolo[2,3-c]pyridine nitrogen often a necessary step in my synthetic route?
Protecting the pyrrole nitrogen of the pyrrolo[2,3-c]pyridine (an isomer of azaindole) is a critical strategic consideration for several reasons. The N-H proton is acidic and can interfere with a wide range of common synthetic transformations.
-
Preventing Undesired Reactivity: The unprotected nitrogen can act as a nucleophile or be deprotonated by organometallic reagents or strong bases, leading to side reactions and reduced yields.
-
Enabling Selective Functionalization: Protection is essential for directing reactions to other positions on the heterocyclic core. For instance, N-protection is often a prerequisite for regioselective lithiation or metal-catalyzed cross-coupling reactions at specific carbon atoms.[1]
-
Improving Solubility and Stability: Attaching a protecting group can modify the physical properties of the molecule, often improving its solubility in organic solvents and enhancing its stability towards certain reagents or oxidative conditions.[2]
Troubleshooting Common Protecting Groups
Q2: My tert-Butoxycarbonyl (Boc) protection of the azaindole nitrogen is inefficient. What conditions can I use to improve the yield?
Low yields in Boc protection are a common frustration. While standard conditions using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective, sluggish reactions or incomplete conversion are frequently reported.[3]
Troubleshooting Strategy:
For a more robust and high-yielding procedure, using a stronger base to fully deprotonate the pyrrole nitrogen prior to the addition of Boc₂O is highly recommended.
Root Cause: The acidity of the pyrrole N-H is significant enough that weaker bases like TEA may not achieve complete deprotonation, leading to an equilibrium that disfavors the protected product.
Recommended Protocol:
A highly effective method involves the use of sodium hydride (NaH) in an anhydrous ethereal solvent. This procedure has been reported to provide excellent yields (e.g., 96.7%) of the N-Boc protected product.[3]
Key Experimental Protocol 1: High-Yielding Boc Protection
Materials:
-
Pyrrolo[2,3-c]pyridine (or 7-azaindole isomer) (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
Procedure:
-
Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Add a solution of the pyrrolo[2,3-c]pyridine in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of Boc₂O in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Q3: I am struggling with the deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. My reaction yields a complex mixture. What is causing this and what are my alternatives?
This is a significant and well-documented challenge in azaindole chemistry.[4][5] The standard two-step SEM deprotection involves treatment with an acid (like trifluoroacetic acid, TFA) followed by a basic workup.[5] The issue arises because the acidic step releases formaldehyde into the reaction mixture.[4]
Root Cause of Side Products:
The liberated formaldehyde is an electrophile that can be attacked by the electron-rich azaindole core, leading to an intramolecular electrophilic aromatic substitution. This often results in the formation of an undesired tricyclic eight-membered ring system, which severely complicates purification and reduces the yield of the target compound.[4][6]
Troubleshooting and Alternative Strategies:
-
Optimize Deprotection Conditions: Careful optimization of the acid choice, temperature, and reaction time is critical. However, even with optimization, this side reaction can be difficult to suppress completely. Exploring alternative reagents like boron trifluoride etherate (BF₃·OEt₂) or tetrabutylammonium fluoride (TBAF) may be an option, but these can also produce complex mixtures and require substrate-specific optimization.[6]
-
Switch to an Alternative Protecting Group: If SEM-deprotection is consistently problematic, the most reliable solution is to redesign the synthetic route using an orthogonal protecting group that can be removed under non-acidic conditions.
Guide to Alternative Protecting Groups
The ideal protecting group strategy involves "orthogonality," where one group can be removed selectively in the presence of others. The choice depends entirely on the planned reaction sequence.
Q4: Which protecting groups are stable to strong bases and organometallics but can be removed under different, non-basic conditions?
For syntheses involving strong bases (e.g., LDA, n-BuLi) or Grignard reagents, carbamate-based protectors like Boc are unsuitable. In these cases, sulfonyl or benzyl-type groups are superior choices.
1. Sulfonyl Groups (e.g., Ts, Ns): Sulfonyl groups are strongly electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the pyrrole nitrogen.[7][8] This makes the N-sulfonylated pyrrolopyridine stable to a wide array of reaction conditions, including strong acids and bases.[7]
-
p-Toluenesulfonyl (Ts): A very common and robust choice. However, its removal can be challenging, often requiring harsh reductive conditions (e.g., Mg/MeOH) that may not be compatible with other functional groups.[7]
-
2-Nitrobenzenesulfonyl (Ns): A synthetically valuable alternative to the Ts group. While it provides similar stability, the Ns group can be cleaved under much milder, nucleophilic conditions using a thiol and a base (a key step in the Fukuyama amine synthesis).[7] This offers excellent orthogonality.
2. p-Methoxybenzyl (PMB): The PMB group is another excellent choice for stability to bases. It is typically installed via a Williamson ether synthesis using PMB-Cl and a strong base like NaH.[9]
-
Key Advantage: The PMB group's primary advantage is its selective removal under oxidative conditions using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[9][10] The electron-donating methoxy group facilitates this oxidation, allowing for cleavage of the PMB ether without affecting other groups like standard benzyl (Bn) ethers.[10] It can also be removed with strong acids like TFA.[11][12][13]
Q5: I need a protecting group that can be removed under neutral conditions. What are my options?
When your molecule is sensitive to both acidic and basic conditions, a protecting group that can be removed via hydrogenolysis is often the ideal solution.
1. Carbobenzyloxy (Cbz): The Cbz group is a classic amine protecting group that is exceptionally stable to a wide range of non-reductive conditions.[14]
-
Introduction: Typically installed using benzyl chloroformate (Cbz-Cl) and a base.[14][15]
-
Deprotection: Its defining feature is its clean and efficient removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C). This process is highly selective and occurs under neutral pH, making it orthogonal to most other protecting groups.
2. Benzyl (Bn): Similar to the Cbz group, a simple benzyl group can also be used. It is installed with benzyl bromide (BnBr) and a base.[16] Like Cbz, it is reliably cleaved by hydrogenolysis.
Summary of Alternative Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Key Features & Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (DMAP, NaH)[3] | Acidic (TFA, HCl)[17] | Stable to base and nucleophiles. Unstable to strong acid. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (NaH) | Acidic (TFA), Fluoride (TBAF)[5][6] | Stable to a wide range of conditions. Deprotection can be problematic.[4] |
| p-Toluenesulfonyl | Ts | Ts-Cl, Base (Pyridine)[7] | Reductive (Mg/MeOH), Harsh[7] | Very robust; stable to strong acid/base. Difficult to remove. |
| 2-Nitrobenzenesulfonyl | Ns | Ns-Cl, Base | Thiol + Base (Mild)[7] | Robust like Ts, but removable under mild, orthogonal conditions. |
| p-Methoxybenzyl | PMB | PMB-Cl, Base (NaH)[9] | Oxidative (DDQ), Strong Acid (TFA)[9][11] | Orthogonal to many groups. Cleaved selectively over Bn ethers. |
| Carbobenzyloxy | Cbz | Cbz-Cl, Base[15] | Catalytic Hydrogenolysis (H₂/Pd)[14] | Stable to acid/base. Ideal for neutral deprotection conditions. |
References
- Smolecule. (2023, August 15). 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020, August 27). RSC Advances.
- Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. (n.d.). RSC Publishing.
- Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. (n.d.). BenchChem.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate.
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]
- Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025, August 6). ResearchGate.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
- Pyrrole Protection. (2025, August 7). ResearchGate.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Troubleshooting guide for incomplete Cbz-protection of pyridine. (n.d.). BenchChem.
- PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- PMB Protection - Common Conditions. (n.d.). Organic Chemistry Portal.
- The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2025, August 5). ResearchGate.
- What's the best way to protect the NH group in Heterocyclic Compounds?. (2012, October 2). ResearchGate.
- p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station Int. Ed.
- Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (n.d.). UCLA Chemistry and Biochemistry.
- I have a problem with boc deprotection of pyridinium salts. (2013, September 13). ResearchGate.
- Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors. (n.d.). Google Patents.
Sources
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- 3. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 4. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Regioselectivity in the Functionalization of Pyrrolo[2,3-c]pyridines
Welcome to the dedicated technical support center for navigating the complexities of regioselective functionalization of the 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 6-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this privileged heterocyclic core in their synthetic endeavors. Pyrrolo[2,3-c]pyridines are of immense interest in drug discovery, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1] However, the nuanced reactivity of this system presents significant challenges in achieving desired regiochemical outcomes.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome common synthetic hurdles and streamline your research and development efforts.
Understanding the Reactivity Landscape of Pyrrolo[2,3-c]pyridine
The pyrrolo[2,3-c]pyridine core is an electron-rich π-system, but the fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a complex electronic environment. This duality governs its reactivity towards electrophilic and nucleophilic reagents.
-
Pyrrole Ring (C2 and C3): Generally more susceptible to electrophilic attack than the pyridine ring due to its higher electron density. The C3 position is often the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[2]
-
Pyridine Ring (C4, C5, and C7): Less reactive towards electrophiles due to the electron-withdrawing nature of the pyridine nitrogen. Functionalization on this ring often requires more forcing conditions or alternative strategies like directed metalation.
The interplay between these two rings, along with the influence of substituents and protecting groups, dictates the ultimate regioselectivity of a given transformation.
Frequently Asked Questions (FAQs)
Q1: My electrophilic substitution (e.g., halogenation, nitration) on an N-unprotected 6-azaindole is giving me a mixture of C3 and other isomers. How can I improve C3 selectivity?
A1: This is a common challenge. The C3 position is electronically favored for electrophilic attack, but side reactions on the pyridine ring or at C2 can occur, especially with highly reactive electrophiles.
-
Mechanism Insight: The intermediate cation formed upon electrophilic attack at C3 is better stabilized through resonance compared to attack at C2, as it allows the positive charge to be delocalized over more atoms without disrupting the pyridine ring's aromaticity.[2][3]
-
Troubleshooting Strategies:
-
Protect the Pyrrole Nitrogen (N1): This is the most critical step for controlling regioselectivity. An electron-withdrawing protecting group (e.g., sulfonyl, carbamoyl) deactivates the pyrrole ring, but to a lesser extent than the pyridine ring is already deactivated. This enhances the relative reactivity difference, favoring substitution on the pyrrole moiety. More importantly, it prevents N-functionalization and can sterically hinder attack at C2, further promoting C3 selectivity.
-
Choice of Reagents and Conditions: Use milder, more selective reagents. For halogenation, instead of elemental halogens, consider using N-halosuccinimides (NCS, NBS, NIS) at lower temperatures. This reduces the reactivity of the electrophile and allows the intrinsic electronic preference of the heterocycle to dominate.
-
Q2: I am attempting a direct C-H functionalization/arylation on the pyridine ring of my 6-azaindole, but I am seeing low yields and reaction at the pyrrole ring.
A2: Direct C-H functionalization on the electron-deficient pyridine ring is inherently difficult and often requires palladium or other transition metal catalysis.[4][5] The electron-rich pyrrole ring is a competitive site for these reactions.
-
Solution: Directed Metalation. A powerful strategy is to use a directing group. By installing a directing group at a specific position, you can use organolithium bases or other metalating agents to selectively deprotonate an adjacent C-H bond, which can then be quenched with an electrophile. For example, a removable protecting group at N1 can direct metalation to the C7 position.
-
Protecting Group Strategy: Ensure the pyrrole C-H bonds are blocked. If your desired reaction is on the pyridine ring, pre-functionalizing the C2 and C3 positions of the pyrrole ring can prevent unwanted side reactions.
Q3: How does the choice of N-protecting group influence the regioselectivity of functionalization?
A3: The N-protecting group has a profound electronic and steric influence.
-
Electron-Withdrawing Groups (e.g., -SO₂R, -Boc): These groups decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles. However, this deactivation is often necessary to prevent side reactions and improve the stability of the starting material and intermediates. They are excellent for directing metalation to the C2 position.
-
Electron-Donating or Neutral Groups (e.g., -Me, -Bn): These groups maintain or slightly increase the nucleophilicity of the pyrrole ring. They might be suitable for reactions where high reactivity is desired, but can lead to lower regioselectivity.
-
Steric Hindrance: A bulky protecting group, such as a triisopropylsilyl (TIPS) group, can sterically block the C2 position, thereby directing incoming reagents to the C3 position.
Q4: I have synthesized a functionalized 6-azaindole, but I am unsure if the substituent is at the C2 or C3 position. How can I distinguish between the two isomers using NMR?
A4: Differentiating between C2 and C3 isomers can be achieved through careful analysis of 1H and 13C NMR spectra, often in conjunction with 2D NMR techniques like NOESY or HMBC.
-
1H NMR:
-
Proton Chemical Shifts: The chemical shifts of the pyrrole protons (H2 or H3) will be significantly different. In the unsubstituted parent 6-azaindole, H3 is typically upfield from H2. When a substituent is present at one position, the remaining proton's chemical shift and coupling constants will be informative.
-
NOE (Nuclear Overhauser Effect): A 1D or 2D NOESY experiment is often definitive. For a C3-substituted derivative, irradiation of the N1-H proton should show an NOE to the H2 proton. For a C2-substituted derivative, an NOE might be observed between the N1-H and the substituent at C2, or between H3 and the substituent at C2, depending on the conformation.
-
-
13C NMR: The chemical shifts of the C2 and C3 carbons are distinct. Computational predictions can provide a good estimate of the expected chemical shifts for each isomer.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For a C3-substituted isomer, you would expect to see a 3J correlation from the H2 proton to the C3 carbon (bearing the substituent).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or no conversion in electrophilic substitution | 1. Insufficiently activated substrate (e.g., strongly deactivated by protecting group).2. Insufficiently reactive electrophile.3. Poor solubility of starting material. | 1. Switch to a less deactivating N-protecting group if possible, or use more forcing reaction conditions (higher temperature, stronger Lewis acid catalyst).2. Use a more potent electrophile (e.g., Br₂ with a Lewis acid instead of just NBS).3. Screen different solvents or solvent mixtures to improve solubility. |
| Mixture of C2 and C3 isomers | 1. N-unprotected pyrrole ring.2. Highly reactive electrophile.3. Steric hindrance is not sufficient to direct to one position. | 1. Protect the N1 position. This is the most effective solution. Use an electron-withdrawing group like tosyl (Ts) or a bulky group like TIPS.2. Use a milder electrophile and lower the reaction temperature.3. If C3 is desired, use a bulky N1-protecting group. If C2 is desired, a smaller protecting group combined with a directed metalation strategy is often best. |
| Functionalization on the pyridine ring instead of the pyrrole ring | 1. Pyrrole ring is strongly deactivated by an electron-withdrawing group.2. Reaction conditions favor functionalization on the pyridine ring (e.g., high-temperature radical reactions). | 1. Choose a less deactivating protecting group for the pyrrole nitrogen.2. Block the desired positions on the pyrrole ring (C2 and C3) before attempting pyridine ring functionalization. |
| N-functionalization instead of C-functionalization | 1. N-unprotected 6-azaindole.2. Use of a strong base that deprotonates the N-H. | 1. Protect the N1 position before attempting C-functionalization.2. If N-deprotonation is unavoidable, consider using a metal counterion that favors C-metalation over N-metalation. |
| Difficulty in removing N-protecting group | 1. Protecting group is too robust for the substrate's stability.2. Deprotection conditions are cleaving other functional groups. | 1. Plan your synthesis with a protecting group that can be removed under conditions your molecule can tolerate (e.g., Boc group for acid-labile removal, SEM for fluoride-mediated removal).2. Screen a variety of deprotection conditions (e.g., different acids for Boc removal, different fluoride sources for silyl group removal). |
Experimental Protocols
Protocol 1: Regioselective C3-Bromination of N-Tosyl-1H-pyrrolo[2,3-c]pyridine
This protocol exemplifies the use of an N-protecting group to achieve high regioselectivity for electrophilic substitution at the C3 position.
Workflow Diagram:
Caption: Workflow for regioselective C3-bromination.
Methodology:
-
N-Protection:
-
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield N-Tosyl-1H-pyrrolo[2,3-c]pyridine.
-
Self-Validation: Confirm product formation by ¹H NMR (disappearance of N-H proton, characteristic shifts of tosyl group protons) and mass spectrometry.
-
-
C3-Bromination:
-
Dissolve N-Tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF and cool to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with aqueous sodium thiosulfate solution, water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield 3-Bromo-N-Tosyl-1H-pyrrolo[2,3-c]pyridine.
-
Self-Validation: ¹H NMR should show the disappearance of the H3 proton signal and a downfield shift of the H2 proton. The regiochemistry can be confirmed by NOESY (NOE between N-H and H2 is absent, but might be seen between H2 and H4).
-
Logic of Key Experimental Choices
The choice of an N-tosyl protecting group is deliberate. It is sufficiently electron-withdrawing to temper the high reactivity of the pyrrole ring, thus preventing polysubstitution and other side reactions. At the same time, it directs the electrophilic attack primarily to the C3 position. The use of NBS provides a mild source of electrophilic bromine, which is crucial for maintaining high regioselectivity.
Relationship Diagram:
Caption: Factors influencing regioselective functionalization.
By understanding these fundamental principles and utilizing the troubleshooting strategies outlined above, researchers can more effectively control the functionalization of the pyrrolo[2,3-c]pyridine scaffold, accelerating the discovery and development of novel chemical entities.
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules 2021, 26(15), 4487. [Link]
-
Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science 2018, 9(2), 381-391. [Link]
-
Heterocyclic Amines. Chemistry LibreTexts. [Link]
-
Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. ProQuest Dissertations Publishing, 2021. [Link]
-
Which position does Electrophilic aromatic substitution of Pyridine favour at? Quora. [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Semantic Scholar. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals 2021, 14(3), 224. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
Sources
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- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Low Reactivity of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (CAS 1174038-64-2). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. We will address common reactivity challenges, provide in-depth troubleshooting guides for key transformations, and offer optimized protocols grounded in mechanistic principles.
The unique electronic structure of this 6-azaindole derivative—characterized by an electron-deficient pyridine ring and a strongly electron-withdrawing phenylsulfonyl protecting group—presents specific hurdles in synthesis. This guide will equip you with the knowledge to overcome these challenges and achieve your synthetic goals efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and reactivity of this compound.
Q1: What is the primary role of the N-phenylsulfonyl group, and how does it impact reactivity?
The N-phenylsulfonyl group serves two critical functions. Firstly, it is a robust protecting group for the pyrrole nitrogen, preventing unwanted side reactions at this position. Secondly, as a potent electron-withdrawing group, it significantly lowers the electron density of the entire pyrrolo[2,3-c]pyridine ring system.[1][2] This electronic modification deactivates the C3-bromo bond toward oxidative addition by palladium(0), a crucial step in many cross-coupling reactions. While this effect can lead to sluggish or failed reactions under standard conditions, it also modulates regioselectivity in certain synthetic operations.[1][3]
Q2: Why is my this compound unreactive in standard palladium-catalyzed cross-coupling reactions?
The low reactivity stems from the compound's electron-deficient nature, as described above. The electron-withdrawing effects of both the pyridine nitrogen and the N-phenylsulfonyl group conspire to make the C3-Br bond less susceptible to oxidative addition by a Pd(0) catalyst. This is the rate-limiting step in many catalytic cycles, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[4][5][6] Overcoming this requires carefully optimized conditions, including highly active catalysts, specific ligands, and appropriate bases and temperatures, which are detailed in the troubleshooting sections below.
Q3: Which cross-coupling reactions are most suitable for functionalizing this substrate?
Despite its inherent low reactivity, the C3-bromo position can be effectively functionalized using modern, highly active catalyst systems. The most successful and widely applicable methods are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[7][8]
-
Buchwald-Hartwig Amination: For C-N bond formation with a wide range of amines.[9][10][11]
Success in each of these reactions is highly contingent on using state-of-the-art catalysts and ligands designed for electron-deficient aryl halides.
Q4: Can I perform a metal-halogen exchange on this compound?
Yes, metal-halogen exchange is a viable strategy to generate a nucleophilic C3-organometallic species.[14] This approach circumvents the challenging oxidative addition step of cross-coupling reactions. The most common method is a lithium-halogen exchange using an organolithium reagent like n-butyllithium or t-butyllithium at cryogenic temperatures (e.g., -78 °C).[15][16] The resulting 3-lithio-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can then be trapped with various electrophiles. Caution must be exercised to avoid potential side reactions, such as addition to the pyridine ring.[15]
Q5: Is direct nucleophilic aromatic substitution (SNAr) a viable strategy to displace the bromide?
Direct SNAr is generally not a high-yielding or practical approach for this substrate. While the ring system is electron-deficient, which is a prerequisite for SNAr, aryl bromides are significantly less effective leaving groups than fluorides or chlorides in this context.[17][18] The reaction would require extremely strong nucleophiles and harsh conditions, which often lead to poor selectivity and decomposition. Palladium-catalyzed cross-coupling reactions are far more reliable and versatile for introducing nucleophiles at the C3 position.[19][20]
Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for installing carbon-carbon bonds.[7][21] However, with an electron-deficient substrate like this compound, challenges are common.
Common Issues & Solutions
-
Q: My reaction shows no conversion, and I recover only my starting material. What are the likely causes?
-
A: Insufficient Catalyst Activity. Your catalyst system is likely not potent enough to facilitate the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Solution: Switch to a more active, state-of-the-art catalyst system. Use a palladium(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are specifically designed for challenging substrates. Alternatively, use a pre-formed catalyst like XPhos Pd G2/G3.[6][22]
-
-
A: Incorrect Base. The base is not only a stoichiometric reagent but also crucial for activating the boronic acid to facilitate transmetalation.[23]
-
A: Insufficient Temperature. The energy barrier for oxidative addition is high.
-
Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 80-110 °C for dioxane or toluene).[6] Microwave irradiation can also be effective at accelerating the reaction.
-
-
-
Q: I am observing significant debromination of my starting material. How can I prevent this?
-
A: This side reaction is often promoted by certain bases or impurities in the presence of the palladium catalyst.
-
Solution:
-
Use a Milder Base: If using a very strong base, consider switching to K₃PO₄.
-
Ensure Anhydrous Conditions: Water can sometimes facilitate protonolysis. Ensure all reagents and solvents are dry.
-
Optimize Ligand: A different ligand may disfavor the pathway leading to debromination.
-
-
-
-
Q: My main side-product is the homocoupling of my boronic acid. What's wrong?
-
A: Homocoupling is typically caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid. [6]
-
Solution: Rigorously degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[6]
-
-
Data Presentation: Suzuki-Miyaura Condition Screening
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Outcome/Recommendation |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Often low to no conversion. Not recommended. |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene | 110 | Good starting point for many arylboronic acids. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Excellent system for electron-deficient substrates.[6] |
| XPhos Pd G3 (3) | - | Cs₂CO₃ (2) | 2-MeTHF | 90 | Highly active pre-catalyst, often gives reliable results. |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | A reliable choice for heteroaryl couplings, worth screening.[8] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and finely powdered K₃PO₄ (2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should be around 0.1 M with respect to the starting bromide.
-
Reaction: Heat the mixture with vigorous stirring at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with electron-deficient heteroaryl bromides is highly dependent on the catalyst system.[9][11][24]
Common Issues & Solutions
-
Q: My amination reaction is very slow or stalls completely. What should I try?
-
A: Catalyst and Ligand Choice is Critical. First-generation ligands or simple phosphines will not work. You need a bulky, electron-rich monophosphine ligand that promotes both fast oxidative addition and reductive elimination.
-
Solution: Use a modern Buchwald-Hartwig ligand such as tBuXPhos, BrettPhos, or Josiphos-type ligands in combination with a palladium source like Pd₂(dba)₃. Pre-catalysts like BrettPhos Pd G3 are often very effective and user-friendly.[24]
-
-
A: The Base is Not Strong Enough. Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[25] Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially for less basic amines. Weaker bases like K₂CO₃ or K₃PO₄ are generally ineffective.
-
-
-
Q: Are there specific solvents that work best for this reaction?
-
A: Yes, the solvent choice can significantly impact the reaction rate and yield.
-
Solution: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common and reliable choices.[24] Ethereal solvents like THF can sometimes be effective but may lead to slower reactions.
-
-
Data Presentation: Buchwald-Hartwig Condition Screening
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Outcome/Recommendation |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | "First generation" conditions. Likely very slow or no reaction.[9] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Excellent general system for a wide range of amines.[24] |
| Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.4) | Dioxane | 100 | Highly active system, good for challenging couplings. |
| BrettPhos Pd G3 (3) | - | NaOtBu (1.4) | Toluene | 90-100 | Recommended for ease of use and high activity. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add NaOtBu (1.4 eq.) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 3 mol%).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (to ~0.1 M).
-
Reaction: Seal the tube and heat with stirring at 100 °C. Monitor progress by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Section 4: Alternative Strategies: Metal-Halogen Exchange
When cross-coupling fails or when a nucleophilic C3-azaindole is desired for reaction with other electrophiles, a metal-halogen exchange is an excellent alternative.[14][26]
Key Considerations & Troubleshooting
-
Q: What are the best conditions for a successful lithium-halogen exchange?
-
A: Strict control of temperature and stoichiometry is essential.
-
Solution: The reaction must be performed at cryogenic temperatures (-78 °C is standard) to prevent side reactions like decomposition or attack on the solvent.[15] Use of n-BuLi is common, but t-BuLi can sometimes be faster and more efficient. Typically, a slight excess (1.05-1.1 eq.) of the organolithium reagent is used.
-
-
-
Q: What are the primary risks and potential side reactions?
-
A: The primary risks are reaction with the solvent and poor selectivity.
-
Solution: Use a non-reactive, ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether. Do not allow the reaction to warm above -78 °C until the exchange is complete and the electrophile has been added. The resulting aryllithium species is highly reactive and can be quenched by trace amounts of water, so rigorous anhydrous technique is mandatory.
-
-
Experimental Protocol: Lithium-Halogen Exchange & Electrophile Quench
-
Setup: To an oven-dried, three-neck round-bottom flask under argon, add this compound (1.0 eq.) dissolved in anhydrous THF (~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe over 10 minutes, keeping the internal temperature below -70 °C.
-
Stirring: Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophile Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in THF dropwise at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir for another hour at -78 °C before slowly warming to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify via flash column chromatography.
Visualization: Troubleshooting Workflow
Caption: Decision workflow for functionalizing the C3 position.
References
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Johns Hopkins University. (n.d.). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. Available at: [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]
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National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
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ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available at: [Link]
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ResearchGate. (n.d.). Pyrrole Protection. Available at: [Link]
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Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]
-
ResearchGate. (n.d.). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines. Available at: [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
-
PubMed. (2017). Halogen-Metal Exchange on Bromoheterocyclics With Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available at: [Link]
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ResearchGate. (n.d.). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available at: [Link]
-
ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
YouTube. (2017). Nucleophilic substitution of pyridine. Available at: [Link]
-
ChemUniverse. (n.d.). 3-bromo-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
北京欣恒研科技有限公司. (n.d.). This compound. Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
BuyersGuideChem. (n.d.). 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds, the choice of halogenated precursors is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth technical comparison of two key building blocks: 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine and 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine . We will explore their relative reactivity in three of the most ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is grounded in the fundamental principles of organometallic chemistry and supported by representative experimental protocols.
At a Glance: The Decisive Role of the Carbon-Halogen Bond
The primary determinant of reactivity in these cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of a palladium(0) catalyst to the C-X bond is the initial and often rate-determining step in the catalytic cycle. The energy required to break this bond dictates the reaction conditions needed to drive the transformation forward.
The bond dissociation energies (BDEs) for aryl halides follow a clear trend: C-I < C-Br < C-Cl.[1] The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodo-substituted compound the more reactive partner in palladium-catalyzed reactions.[2][3]
Key Performance Differences:
| Feature | 3-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | This compound |
| Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) |
| Reaction Time | Generally shorter | Generally longer |
| Catalyst Loading | Often effective with lower catalyst loadings | May require higher catalyst loadings |
| Cost & Availability | Typically higher cost and less commercially available | Generally lower cost and more widely available |
| Stability | More prone to degradation (light and heat sensitive) | More robust and stable for long-term storage |
This fundamental difference in reactivity allows for a more nuanced approach to synthetic design. The iodo-compound is ideal for rapid, mild transformations, especially on sensitive substrates, while the bromo-compound offers a cost-effective and stable alternative for more robust applications.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organohalide and a boronic acid or ester.[4] The higher reactivity of the 3-iodo-pyrrolopyridine allows for coupling under milder conditions, which can be crucial for preserving thermally sensitive functional groups on the coupling partner.
Comparative Reaction Conditions:
| Parameter | 3-Iodo Derivative (Predicted) | 3-Bromo Derivative (Representative) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos)[5] |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ |
| Solvent | Dioxane/Water or DME/Water | Toluene or Dioxane |
| Temperature | 50-80 °C | 100-110 °C |
| Reaction Time | 1-4 hours | 12-24 hours |
Experimental Protocol: Suzuki-Miyaura Coupling of the 3-Bromo Derivative
This protocol is a representative example for the coupling of an aryl bromide.[6][7][8]
Diagrammatic Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst, for instance, a pre-catalyst like SPhos Pd G3 (1-5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For the 3-iodo analogue, a similar protocol would be followed, but the reaction temperature could likely be lowered to 80 °C, and a less activating catalyst system such as Pd(PPh₃)₄ might be sufficient.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, a powerful transformation for accessing rigid, linear structures common in materials science and medicinal chemistry.[7][9][10] The reactivity trend of I > Br is particularly pronounced here, with iodoarenes often reacting at room temperature, while bromoarenes require heating.[9]
Catalytic Cycles Overview:
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of the 3-Iodo Derivative
This protocol is based on typical conditions for the coupling of aryl iodides.[11]
Step-by-Step Procedure:
-
To a Schlenk flask, add 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF or DMF, followed by an amine base such as triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
For the 3-bromo analogue, heating to 80-100 °C would likely be necessary to achieve a reasonable reaction rate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a robust method for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[3][12][13] As with other palladium-catalyzed couplings, aryl iodides are more reactive than bromides, allowing for milder reaction conditions.[12]
Comparative Reaction Conditions:
| Parameter | 3-Iodo Derivative (Predicted) | 3-Bromo Derivative (Representative) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3 |
| Ligand | A biarylphosphine ligand (e.g., BINAP, XPhos) | A bulky biarylphosphine ligand (e.g., XPhos, RuPhos)[14] |
| Base | NaOtBu or K₂CO₃ | NaOtBu or LHMDS |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 60-90 °C | 90-110 °C |
| Reaction Time | 2-8 hours | 12-24 hours |
Experimental Protocol: Buchwald-Hartwig Amination of the 3-Bromo Derivative
This protocol is a general procedure adaptable for many aryl bromides.[15][16]
Diagrammatic Representation of the Catalytic Cycle:
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolo[2,3-c]pyridine Derivatives
Introduction: The Versatility of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to purine has made it an exceptional pharmacophore, particularly in the development of kinase inhibitors that compete with ATP at the enzyme's binding site.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives substituted at the 3-position of the pyrrolo[2,3-c]pyridine ring. We will explore how modifications at this specific position influence biological activity against various targets, supported by experimental data and protocols. This exploration is critical for researchers and drug development professionals aiming to rationally design potent and selective therapeutic agents.
The versatility of the pyrrolopyridine framework allows it to target a wide array of proteins beyond kinases, including epigenetic targets like Lysine-Specific Demethylase 1 (LSD1) and components of cell signaling pathways like phosphodiesterases (PDEs).[6][7] The strategic functionalization of the 3-position is often a key determinant of a compound's potency, selectivity, and overall pharmacological profile.
Caption: Key SAR trends for C3-substituents on the pyrrolo[2,3-c]pyridine core.
Comparative Performance Data
The following table summarizes the biological activity of representative pyrrolopyridine derivatives, highlighting the influence of substitutions on or related to the 3-position.
| Compound ID (Reference) | Scaffold | Key "C3-Related" Substituent | Target | IC50 (nM) | Key Finding |
| 1r [8] | Pyrrolo[3,2-c]pyridine | meta-disubstituted diarylamide | FMS Kinase | 30 | Meta-substitution on the central ring is optimal for potency. |
| KIST101029 (Lead) [8] | Pyrrolo[3,2-c]pyridine | Diayrlamide | FMS Kinase | 96 | Serves as a baseline for potency comparison. |
| Compound 46 [9] | Pyrrolo[2,3-c]pyridine | 1-methyl-1H-pyrrolo[2,3-b]pyridine | LSD1 | 3.1 | Bicyclic systems at C3 dramatically enhance inhibitory activity. |
| GSK-354 (Lead) [9] | Phenyl-based | Phenyl group | LSD1 | >1000 (approx) | Initial lead compound with weak activity. |
| Compound 10t [10] | Pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl at N1, substituted phenyl at C6 | Tubulin | 120-210 | The overall substitution pattern leads to potent anticancer activity. |
| Compound 11h [7] | Pyrrolo[2,3-b]pyridine | 3,3-difluoroazetidine carboxamide at C2 | PDE4B | 140 | Specific amide substitutions are crucial for potency and selectivity. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (FMS Kinase)
This protocol is adapted from methodologies used to evaluate kinase inhibitors. [8]
-
Reagents and Materials : Recombinant human FMS kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Preparation : Serially dilute test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Procedure : a. To each well of a 96-well plate, add 5 µL of the test compound dilution. b. Add 20 µL of a solution containing the FMS kinase and the peptide substrate in kinase assay buffer. c. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 25 µL of ATP solution. e. Incubate the reaction for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis : a. Measure luminescence using a plate reader. b. Convert luminescence signals to percent inhibition relative to control wells (DMSO only, no inhibitor). c. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is a widely used method for determining cytotoxicity in cancer cell lines. [11]
-
Cell Culture : Culture human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) in appropriate media supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure : a. Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight. b. The next day, treat the cells with various concentrations of the test compounds for 48-72 hours. c. After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C. d. Wash the plates five times with slow-running tap water to remove TCA and air dry. e. Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature. f. Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. g. Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
Data Analysis : a. Measure the optical density (OD) at 510 nm using a microplate reader. b. Calculate the percentage of cell growth inhibition compared to untreated control cells. c. Determine the IC50 value, the concentration required to inhibit cell growth by 50%.
Caption: Step-by-step experimental workflow for the SRB assay.
Conclusion and Future Directions
The structure-activity relationship of 3-substituted pyrrolo[2,3-c]pyridine derivatives is a rich area for therapeutic innovation. The evidence clearly indicates that the C3-position is a critical "hotspot" for modification. Strategic substitution at this site allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By introducing diverse functionalities—from simple aryl groups to complex bicyclic heterocycles—researchers can effectively tailor these molecules to interact with specific sub-pockets in target enzymes like kinases and LSD1. This rational design approach, guided by iterative cycles of synthesis and biological evaluation, continues to yield promising candidates for the treatment of cancer and other diseases. Future research should focus on exploring novel and diverse C3-substituents to further expand the therapeutic potential of this remarkable scaffold.
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Narayan, P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
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Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-997. [Link]
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Al-Warhi, T., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Navigating the Functionalization of 3-Bromo-Pyrrolopyridines: A Comparative Analysis of Cross-Coupling Methodologies
The pyrrolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this scaffold is paramount in drug discovery and development. Among the various isomers, the 3-substituted pyrrolopyridines, often accessed via cross-coupling reactions of the corresponding 3-bromo precursors, are of significant interest. The choice of the cross-coupling methodology is a critical decision that dictates the efficiency, scope, and overall success of the synthetic campaign.
This guide provides a comparative analysis of five key palladium-catalyzed cross-coupling methods for the functionalization of 3-bromo-pyrrolopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. We will delve into the mechanistic nuances, discuss the rationale behind experimental choices, and provide representative protocols to aid researchers in selecting the optimal method for their specific synthetic goals.
The Strategic Importance of the 3-Position
The C3 position of the pyrrolopyridine nucleus is a key vector for introducing molecular diversity. Functionalization at this site can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The 3-bromo-pyrrolopyridines serve as versatile and readily accessible building blocks for this purpose. The electron-deficient nature of the pyridine ring, coupled with the electronic properties of the pyrrole moiety, influences the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial.
Comparative Overview of Cross-Coupling Methods
The choice of a cross-coupling reaction is governed by the desired bond formation (C-C, C-N, C-O, etc.) and the nature of the coupling partners. For 3-bromo-pyrrolopyridines, the primary considerations include the reactivity of the substrate, the stability of the coupling partners, and the desired functional group tolerance.
| Coupling Reaction | Bond Formed | Coupling Partner | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C-C (sp2-sp2, sp2-sp3) | Boronic acids/esters | High functional group tolerance; commercially available reagents; mild reaction conditions. | Potential for protodeboronation of boronic acids; base sensitivity of some substrates. |
| Buchwald-Hartwig | C-N, C-O | Amines, alcohols, amides | Excellent for C-N and C-O bond formation; broad substrate scope. | Requires careful selection of ligands and bases; potential for side reactions like hydrodehalogenation. |
| Sonogashira | C-C (sp2-sp) | Terminal alkynes | Direct introduction of alkynyl moieties; mild, often room temperature, conditions. | Requires a copper co-catalyst in the classic protocol; potential for alkyne homocoupling. |
| Heck | C-C (sp2-sp2) | Alkenes | Good for the synthesis of substituted alkenes; atom-economical. | Regioselectivity can be an issue; requires a base. |
| Stille | C-C (sp2-sp2, sp2-sp3) | Organostannanes | Tolerant of a wide range of functional groups; insensitive to moisture. | Toxicity of organotin reagents and byproducts; purification can be challenging. |
Mechanistic Insights: The Palladium Catalytic Cycles
Understanding the fundamental steps of the palladium-catalyzed cross-coupling reactions is essential for troubleshooting and optimization. While the specifics can vary with the ligand and substrate, the general catalytic cycles share common elementary steps: oxidative addition, transmetalation (for Suzuki, Stille) or coordination/insertion (for Heck, Sonogashira), and reductive elimination.
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
In-Depth Analysis and Experimental Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. For 3-bromo-pyrrolopyridines, this reaction is ideal for introducing aryl, heteroaryl, and alkyl substituents.
Causality in Experimental Choices:
-
Catalyst: Palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ are common. The choice of ligand is critical. For electron-deficient heteroaryl bromides like 3-bromo-pyrrolopyridines, electron-rich and sterically hindered phosphine ligands such as XPhos or SPhos are often employed to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[1]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[2] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used. The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used to dissolve both the organic and inorganic reagents.
Representative Experimental Data for Suzuki-Miyaura Coupling of 3-Bromo-Azaindole Analogs
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.17 | 69-78 | [4] |
| XPhosPdG2/XPhos | K₃PO₄ | THF | 80 | 16 | low (3-41) | [1] |
| P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 60 | - | 91-99 | [5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To a microwave vial, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of 1,4-dioxane (3 mL), ethanol (1 mL), and water (1 mL).
-
The reaction mixture is irradiated in a microwave reactor at 140 °C for 10-20 minutes.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[6] This reaction is indispensable for introducing primary and secondary amines, as well as other nitrogen-containing functional groups, at the C3 position of pyrrolopyridines.
Causality in Experimental Choices:
-
Ligand Selection: The choice of ligand is arguably the most critical parameter in Buchwald-Hartwig aminations.[7] Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are highly effective, particularly for challenging substrates.[8][9] These ligands promote the formation of the catalytically active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[10] Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like K₃PO₄ can be used with more reactive substrates or when base-sensitive functional groups are present.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Representative Experimental Data for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | [10] |
| [(CyPF-tBu)PdCl₂] | NaOt-Bu | Toluene | 100 | 1-3 | High | [11] |
| Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-AmylOH | 110 | 18 | High | [12] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, a vial is charged with 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
The palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol) and the ligand (if not using a precatalyst) are added.
-
The vial is sealed, removed from the glovebox, and anhydrous, degassed toluene (5 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct and efficient route to 3-alkynyl-pyrrolopyridines by reacting the 3-bromo precursor with a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper(I) salts.[14]
Causality in Experimental Choices:
-
Catalysts: A palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt, typically CuI. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.
-
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.
Representative Experimental Data for Sonogashira Coupling of Bromo-Heterocycles
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | 80 | Good | [1] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 93 | [15] |
| Pd(PPh₃)₂Cl₂ | CuI | DIPA | THF | RT | 89 | [16] |
Detailed Experimental Protocol: Sonogashira Coupling
-
To a flask containing 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) is added degassed THF (10 mL).
-
To this solution are added PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and diisopropylamine (2.0 mmol).
-
The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography affords the desired 3-alkynyl-pyrrolopyridine.
Heck and Stille Couplings: Alternative C-C Bond Formations
While less commonly reported for 3-bromo-pyrrolopyridines specifically, the Heck and Stille reactions represent valuable alternatives for C-C bond formation.
Heck Reaction: This reaction couples the 3-bromo-pyrrolopyridine with an alkene to form a substituted alkene.[17] The regioselectivity of the alkene insertion can sometimes be a challenge. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
Stille Reaction: The Stille coupling involves the reaction of the 3-bromo-pyrrolopyridine with an organostannane reagent.[18] A key advantage is the tolerance of a wide variety of functional groups.[19] However, the toxicity of the tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[20]
Strategic Selection of the Optimal Coupling Method
The choice of the best cross-coupling method is dictated by the desired final product. The following workflow can guide the decision-making process:
Caption: A decision workflow for selecting the appropriate cross-coupling method.
Conclusion
The functionalization of 3-bromo-pyrrolopyridines via palladium-catalyzed cross-coupling reactions is a powerful strategy in modern organic synthesis. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable and well-established methods for the introduction of a wide range of carbon and heteroatom substituents. While the Heck and Stille couplings provide additional options for C-C bond formation, their application to this specific scaffold is less prevalent. A thorough understanding of the reaction mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents is crucial for the successful implementation of these methodologies. This guide provides a framework for researchers to make informed decisions and to design efficient and robust synthetic routes towards novel pyrrolopyridine derivatives.
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A Researcher's Guide to Validating the Kinase Inhibitory Activity of 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Derivatives
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of novel compounds derived from 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. We will delve into the experimental design, provide detailed protocols for robust validation, and compare the inhibitory profiles with established alternatives, ensuring a thorough and scientifically rigorous evaluation.
The Rationale: Why Focus on Kinase Inhibition?
Protein kinases are crucial regulators of a vast array of cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a key component of many ATP-competitive kinase inhibitors.[1] Derivatives of the related pyrrolo[2,3-c]pyridine core have also demonstrated significant potential, with compounds from this class showing potent inhibition of various kinases, including FMS kinase, FGFR, and CDK8.[4][5][6] Validating the inhibitory activity and selectivity of new derivatives is a critical step in the drug discovery pipeline.
A Tiered Approach to Validation: From Broad Screening to Cellular Confirmation
A systematic, multi-tiered approach is essential for a comprehensive validation of kinase inhibitor activity. This process typically begins with broad, in vitro screening to identify potential kinase targets, followed by more focused assays to determine potency and selectivity, and finally, cellular assays to confirm on-target effects in a biological context.[3][7]
Caption: Inhibition of a kinase signaling pathway by a pyrrolo[2,3-c]pyridine derivative.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the performance of the novel this compound derivatives, it is essential to compare their inhibitory profiles with known, well-characterized kinase inhibitors. For instance, if a novel compound is found to be a potent FMS kinase inhibitor, its IC50 and selectivity profile should be compared to established FMS inhibitors. [4]Similarly, if the compound targets FGFR, a comparison with known FGFR inhibitors would be appropriate. [5] Table 1: Hypothetical Comparative Data for a Novel Pyrrolo[2,3-c]pyridine Derivative (Compound X)
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile (IC50 in nM for other kinases) | Cellular Potency (EC50, nM) |
| Compound X | FMS Kinase | 45 | VEGFR2 (>1000), PDGFRβ (850), c-Kit (1200) | 150 |
| Reference Inhibitor A | FMS Kinase | 60 | VEGFR2 (150), PDGFRβ (90), c-Kit (200) | 250 |
| Sunitinib | Multi-kinase | 261 (VEGFR2) | FMS (not primary), PDGFRβ (50), c-Kit (10) | Varies by cell line |
This is example data and should be replaced with experimentally determined values.
This comparative data allows for an objective assessment of the novel compound's potency and selectivity relative to existing inhibitors. A compound with a lower IC50 for the target kinase and significantly higher IC50 values for off-target kinases would be considered more potent and selective.
Conclusion
The validation of the kinase inhibitory activity of novel compounds derived from this compound requires a systematic and multi-faceted approach. By progressing from broad in vitro screening to focused IC50 determination and finally to cellular validation, researchers can build a comprehensive and robust data package. This rigorous evaluation, coupled with a comparative analysis against established inhibitors, is fundamental to identifying promising lead candidates for further preclinical and clinical development.
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 52(8), 682-689. Available at: [Link]
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Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1793-1819. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Available at: [Link]
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Xu, S., et al. (2023). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200874. Available at: [Link]
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A Spectroscopic Guide to Pyrrolo[2,3-c]pyridine Isomers: A Comparative Analysis for the Discerning Researcher
In the intricate world of heterocyclic chemistry, the subtle placement of a nitrogen atom can profoundly alter the physicochemical properties and biological activity of a molecule. This is particularly true for the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry. This guide offers a detailed spectroscopic comparison of two key pyrrolo[2,3-c]pyridine isomers: 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole) and 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) . Understanding their distinct spectroscopic signatures is paramount for unambiguous structural elucidation and for advancing drug discovery programs that utilize these important pharmacophores.
Introduction to the Isomers: More Than Just a Positional Change
Pyrrolo[2,3-c]pyridines are bicyclic aromatic heterocycles where a pyrrole ring is fused to a pyridine ring. The position of the nitrogen atom in the pyridine ring dictates the specific isomer. In this guide, we focus on 6-azaindole and 5-azaindole, two isomers that, while structurally similar, exhibit unique electronic distributions that manifest in their spectroscopic profiles. This isomeric distinction is critical as it can lead to differential binding affinities for biological targets, metabolic stabilities, and overall pharmacological profiles. For instance, derivatives of these scaffolds have been investigated as potent inhibitors of various kinases, making their correct identification essential.
Caption: Chemical structures of the compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.
¹H NMR Spectroscopy
The position of the pyridine nitrogen significantly influences the chemical shifts of the protons in the pyridine and pyrrole rings. In general, protons on the pyridine ring are more deshielded (appear at a higher ppm) than those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen.
Comparative ¹H NMR Data (in CDCl₃)
| Proton | 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) |
| H1 (NH) | ~8.50 (br s) | ~8.68 (br s) |
| H2 | ~7.02 (s) | ~7.28 (dd) |
| H3 | ~7.74 (dd) | ~6.75 (d) |
| H4 | ~8.17 (dd) | ~7.42 (d) |
| H5 | ~8.84 (s) | - |
| H6 | - | ~7.28 (d) |
| H7 | ~7.45 (d) | ~8.21 (s) |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. Data for 6-azaindole is based on substituted derivatives and predicted shifts, while data for 5-azaindole is from experimental data on the parent compound.[1][2]
Key Observational Insights:
-
Pyridine Protons: The protons on the pyridine ring of both isomers are found at lower field (higher ppm) compared to the pyrrole protons.
-
Effect of Nitrogen Position: In 6-azaindole, H5 is significantly deshielded due to its proximity to the electronegative pyridine nitrogen. In 5-azaindole, H7 is the most deshielded proton on the pyridine ring.
-
Pyrrole Protons: The pyrrole protons (H2 and H3) generally appear at a higher field (lower ppm) compared to the pyridine protons. The coupling patterns between H2 and H3 can be used to confirm their assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information about the carbon skeleton. The carbon atoms attached to or in close proximity to the nitrogen atoms will be the most affected.
Comparative ¹³C NMR Data (in CDCl₃)
| Carbon | 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) |
| C2 | ~121.1 | ~126.7 |
| C3 | ~127.7 | ~101.7 |
| C3a | ~138.9 | ~136.3 |
| C4 | ~141.3 | ~133.8 |
| C5 | ~140.6 | - |
| C6 | - | ~122.2 |
| C7 | ~115.7 | ~136.7 |
| C7a | ~129.8 | ~129.4 |
Note: The chemical shifts are approximate and based on data from substituted derivatives and spectral prediction databases.[1][3]
Key Observational Insights:
-
Carbons Adjacent to Pyridine Nitrogen: The carbon atoms alpha to the pyridine nitrogen (C5 and C7 in 6-azaindole; C4 and C6 in 5-azaindole) are significantly deshielded.
-
Pyrrole Carbons: The chemical shifts of the pyrrole carbons (C2 and C3) are also influenced by the position of the pyridine nitrogen, reflecting the overall electron density distribution in the fused ring system.
Caption: Generalized workflow for NMR analysis of pyrrolopyridine isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. For pyrrolopyridine isomers, the key vibrational bands are associated with the N-H stretch of the pyrrole ring, C-H stretching of the aromatic rings, and the C=C and C=N stretching vibrations of the fused ring system.
Comparative IR Data (KBr Pellet or Thin Film)
| Vibrational Mode | 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) |
| N-H Stretch | ~3400-3500 cm⁻¹ (sharp) | ~3400-3500 cm⁻¹ (sharp) |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C=C and C=N Stretch | ~1600-1450 cm⁻¹ (multiple bands) | ~1600-1450 cm⁻¹ (multiple bands) |
| C-H Bending (out-of-plane) | ~900-700 cm⁻¹ (fingerprint region) | ~900-700 cm⁻¹ (fingerprint region) |
Key Observational Insights:
-
N-H Stretch: A characteristic sharp peak in the region of 3400-3500 cm⁻¹ confirms the presence of the pyrrole N-H group in both isomers. The exact position can be sensitive to hydrogen bonding.
-
Aromatic Stretching: The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings. While the overall pattern will be similar, the exact positions and relative intensities of these bands will differ between the two isomers, providing a unique fingerprint for each.
-
Fingerprint Region: The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on the aromatic rings and can be used to distinguish between the isomers.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like pyrrolopyridines, the absorption maxima (λmax) correspond to π → π* transitions.
Comparative UV-Vis Data (in Ethanol or Methanol)
| Isomer | λmax (nm) |
| 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) | ~220, ~265, ~320 |
| 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) | ~225, ~270 |
Note: The λmax values are approximate and can be influenced by the solvent.[4][5]
Key Observational Insights:
-
Multiple Absorption Bands: Both isomers exhibit multiple absorption bands in the UV region, which is characteristic of heteroaromatic systems.
-
Influence of Nitrogen Position: The position of the pyridine nitrogen alters the energy of the molecular orbitals, leading to shifts in the λmax values. The protonated form of 6-azaindole shows a significant red-shift in its absorbance maximum.[4]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For pyrrolopyridine isomers, electron ionization (EI) typically leads to the formation of a prominent molecular ion peak (M⁺).
Comparative Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) | 118 | 91, 64 |
| 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) | 118 | 91, 64 |
Note: Data is based on the NIST database for 7-azaindole, which is expected to have a similar fragmentation pattern to other azaindole isomers.[6]
Key Observational Insights:
-
Molecular Ion Peak: Both isomers will show a strong molecular ion peak at m/z 118, corresponding to their molecular weight.
-
Fragmentation: A common fragmentation pathway for azaindoles involves the loss of HCN (27 Da) from the pyridine ring, followed by further fragmentation. The fragmentation patterns of the two isomers are expected to be very similar, making it difficult to distinguish them based on low-resolution mass spectrometry alone. High-resolution mass spectrometry can confirm the elemental composition.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrrolopyridine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR Acquisition (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet holder).
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrrolopyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis absorption spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: The instrument software will subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and mass spectrometry provide a powerful and complementary suite of tools for the characterization and differentiation of pyrrolo[2,3-c]pyridine isomers. While subtle, the differences in their spectra, particularly in ¹H and ¹³C NMR, are distinct and directly reflect the influence of the pyridine nitrogen's position on the electronic structure of the molecule. A thorough understanding of these spectroscopic nuances is indispensable for researchers working with these versatile and medicinally important heterocyclic scaffolds.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Semantic Scholar. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Publishing. [Link]
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Spectroscopic study on the structural isomers of 7-azaindole(ethanol)n (n=1–3) and multiple-proton transfer reactions in the gas phase. (2009). AIP Publishing. [Link]
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(PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. ResearchGate. [Link]
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Assessing the Drug-Likeness of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Analogs: A Comparative Guide
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrrolopyridine scaffold has emerged as a privileged structure.[1][2] Its inherent structural features and synthetic tractability make it a fertile ground for developing potent and selective therapeutic agents.[3][4] This guide focuses on a specific, promising scaffold: 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine . Our objective is to provide a comprehensive assessment of its drug-likeness, comparing the core structure with rationally designed analogs. This analysis is grounded in a combination of computational predictions and established experimental workflows, offering a robust framework for researchers in medicinal chemistry and drug development.
The Central Role of Drug-Likeness in Preclinical Development
A molecule's biological potency is only one facet of its potential as a drug. The ability of a compound to be absorbed, distributed, metabolized, and excreted (ADME), all while exhibiting a low toxicity profile, is equally critical. This collection of properties, often termed "drug-likeness," determines whether a potent compound can become a viable therapeutic. Early assessment of these properties is paramount to de-risk drug candidates and focus resources on compounds with a higher probability of clinical success.[5]
One of the foundational principles in this area is Lipinski's Rule of Five, which provides a set of simple heuristics to evaluate the potential for oral bioavailability.[6][7] These rules, while not absolute, serve as an excellent first-pass filter for compound design and selection.[8][9] They state that an orally active drug is more likely to have:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.[10]
-
A calculated octanol-water partition coefficient (LogP) not greater than 5.[6]
This guide will utilize these rules, alongside a broader panel of in silico ADMET predictions and outlined experimental protocols, to build a comprehensive drug-likeness profile for our target scaffold.
Computational Assessment of the Core Scaffold and Analogs
To understand the drug-likeness profile of the this compound scaffold, we will first analyze the parent compound and then a series of virtual analogs. These analogs have been designed to explore the impact of common chemical modifications on key physicochemical and pharmacokinetic properties. The selection of these modifications is guided by typical synthetic strategies employed for this class of compounds, often targeting the phenylsulfonyl moiety to modulate properties like solubility and potency.
Hypothetical Analogs for Comparative Analysis:
-
Analog 1 (A1): 4-methoxy substitution on the phenylsulfonyl group.
-
Analog 2 (A2): 4-chloro substitution on the phenylsulfonyl group.
-
Analog 3 (A3): 4-methyl substitution on the phenylsulfonyl group.
-
Analog 4 (A4): 4-nitro substitution on the phenylsulfonyl group.
The following table summarizes the computationally predicted properties for the parent compound and its analogs. These values were generated using a consensus of freely available prediction tools like SwissADME and pkCSM.[11][12]
Table 1: Predicted Physicochemical and ADMET Properties
| Parameter | Parent Compound | Analog 1 (4-OCH₃) | Analog 2 (4-Cl) | Analog 3 (4-CH₃) | Analog 4 (4-NO₂) | Favorable Range |
| Molecular Weight ( g/mol ) | 352.23 | 382.26 | 386.67 | 366.26 | 397.23 | < 500 |
| LogP | 3.58 | 3.65 | 4.12 | 4.01 | 3.55 | < 5 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 | 3 | 5 | ≤ 10 |
| Topological Polar Surface Area (Ų) | 50.8 | 60.0 | 50.8 | 50.8 | 96.6 | < 140 |
| Aqueous Solubility (logS) | -4.2 | -4.5 | -4.8 | -4.6 | -4.9 | > -6 |
| GI Absorption | High | High | High | High | High | High |
| BBB Permeant | Yes | Yes | Yes | Yes | No | - |
| CYP2D6 Inhibitor | Yes | Yes | Yes | Yes | Yes | No |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 | 0 | 0 |
Analysis of In Silico Data:
The computational results are encouraging. All evaluated compounds, including the parent scaffold, exhibit zero violations of Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability.[7][10] The molecular weights are well within the desired range, and the LogP values indicate a favorable balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability.[6]
The introduction of different substituents on the phenylsulfonyl ring has a predictable impact on the physicochemical properties. For instance, the addition of a methoxy group (Analog 1) slightly increases the hydrogen bond acceptor count and polar surface area, which could subtly influence solubility and interactions with biological targets. The nitro group in Analog 4 significantly increases the polar surface area, which is predicted to negatively impact its ability to cross the blood-brain barrier (BBB).
A potential area of concern is the predicted inhibition of Cytochrome P450 2D6 (CYP2D6) across all analogs. CYP enzymes are critical for drug metabolism, and their inhibition can lead to drug-drug interactions.[13] This prediction highlights a key aspect of drug development that would require experimental validation.
Experimental Validation: Protocols and Rationale
While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-likeness profile.[14][15] The following section details the standard experimental workflows to assess the key ADMET properties.
Experimental Workflow for Drug-Likeness Assessment
Caption: A streamlined workflow for assessing drug-likeness.
Aqueous Solubility Assay
Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption. This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer, typically at a physiologically relevant pH of 7.4.
Protocol:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration exceeding the expected solubility.
-
Incubate the mixture at room temperature with shaking for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Compare the measured concentration to a standard curve to determine the solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: This assay is a high-throughput method to predict passive membrane permeability.[16] It uses a lipid-infused artificial membrane to model the gastrointestinal tract barrier.[17]
Protocol:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
The donor plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine).
-
The acceptor plate is filled with a buffer at pH 7.4.
-
The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".
-
The assembly is incubated for a defined period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV.
-
The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor well.
Metabolic Stability Assay in Human Liver Microsomes
Rationale: This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[13][18] High metabolic instability can lead to rapid clearance of the drug from the body, reducing its efficacy.
Protocol:
-
Human liver microsomes are pre-incubated with the test compound in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Signaling Pathway Context: Kinase Inhibition
The this compound scaffold is of particular interest for its potential as a kinase inhibitor.[19][20] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] The drug-likeness of these compounds is therefore critical for ensuring they can reach their intracellular kinase targets effectively.
Caption: Drug action on an intracellular kinase target.
Conclusion
The comprehensive analysis of the this compound scaffold and its rationally designed analogs reveals a promising drug-likeness profile. The in silico data indicates that these compounds adhere to Lipinski's Rule of Five and possess favorable physicochemical properties for oral absorption. The proposed experimental workflows provide a clear path for validating these computational predictions and identifying any potential liabilities, such as the predicted CYP450 inhibition. By integrating computational and experimental approaches, researchers can efficiently advance compounds from this scaffold towards the selection of lead candidates for further preclinical and clinical development. The inherent "drug-like" nature of this core structure, coupled with its potential for potent kinase inhibition, marks it as a valuable starting point in the quest for novel therapeutics.
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A Researcher's Guide to In Vitro ADME Profiling of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Derivatives
A Comparative Analysis and Methodological Blueprint for Novel Kinase Inhibitor Candidates
In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the adage "it's not just about potency" has never been more resonant. The journey of a promising molecule from a mere "hit" to a viable clinical candidate is paved with a series of rigorous evaluations, among which the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] The 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising frontier in the development of targeted therapies, likely kinase inhibitors, necessitating a thorough and early understanding of its ADME profile to de-risk and guide medicinal chemistry efforts.[3][4][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the characterization of this novel chemical series. We will objectively compare the anticipated ADME performance of these derivatives against the established benchmarks for small molecule kinase inhibitors and provide the detailed experimental frameworks required to generate these critical datasets.[6][7][8] Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating system of protocols that champions trustworthiness and technical accuracy.
The Imperative of Early ADME Assessment in Kinase Inhibitor Discovery
The success of a kinase inhibitor is not solely dictated by its affinity for the target kinase. Its ability to reach the site of action in sufficient concentration and for an adequate duration, while avoiding premature metabolism and off-target accumulation, is equally critical.[8][9] Early in vitro ADME testing provides a crucial window into these pharmacokinetic properties, allowing for the timely triage of compounds with unfavorable characteristics and the strategic optimization of promising leads.[1][10][11] By integrating ADME profiling into the design-make-test-analyze cycle, research teams can significantly enhance the quality of candidates progressing to more complex in vivo studies, thereby conserving resources and accelerating the development timeline.[12][13]
This guide will focus on three cornerstone in vitro ADME assays that form the bedrock of early drug discovery:
-
Metabolic Stability: Assessing the susceptibility of a compound to metabolism by liver enzymes.
-
Permeability: Evaluating the ability of a compound to traverse biological membranes.
-
Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins.
I. Metabolic Stability: The First Line of Defense Against Clearance
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of most small molecule drugs.[14] The in vitro microsomal stability assay is a robust and high-throughput method to predict a compound's metabolic fate.[14][15]
Comparative Insights for Pyrrolo[2,3-c]pyridine Derivatives
Historically, many kinase inhibitors have exhibited a degree of metabolic liability due to their often lipophilic nature.[8] For the this compound series, key areas of metabolic concern would be the potential for oxidation on the pyrrolopyridine core, the phenylsulfonyl moiety, and any appended substituents. The presence of the bromine atom may also influence metabolic pathways. A desirable profile for an early-stage kinase inhibitor would be a half-life (t½) in human liver microsomes of >30 minutes, indicating moderate to low clearance. Compounds with very short half-lives (<10 minutes) are often deprioritized unless there is a clear path to synthetically block the metabolic "hot spots."
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines the assessment of metabolic stability of a test compound using liver microsomes.[15][16]
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human or other species liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Ice-cold acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[14]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the 10 mM stock to an intermediate concentration in buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14]
-
-
Sample Analysis:
-
Seal the plate and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Self-Validation and Controls:
-
Positive Control: Include a compound with known metabolic liability (e.g., testosterone or verapamil) to ensure the microsomes are metabolically active.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess for any non-CYP-mediated degradation or chemical instability.[17]
Visualization of the Microsomal Stability Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
II. Permeability: Crossing the Gut Wall
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[18] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[18][19] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein, P-gp).[20][21]
Comparative Insights for Pyrrolo[2,3-c]pyridine Derivatives
Kinase inhibitors, as a class, exhibit a wide range of permeability values.[7] Compounds with high permeability (Apparent Permeability, Papp (A-B) > 10 x 10⁻⁶ cm/s) are generally desired. A key aspect to investigate for the this compound series is their potential as substrates for efflux transporters like P-gp. An efflux ratio (Papp (B-A) / Papp (A-B)) greater than 2 is indicative of active efflux, which can limit oral bioavailability.[20] If a compound shows high efflux, a follow-up assay in the presence of a P-gp inhibitor (e.g., verapamil) can confirm this mechanism.[21]
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes the measurement of bidirectional permeability across a Caco-2 cell monolayer.[18][22]
Materials:
-
Caco-2 cells
-
24-well Transwell™ plates (or similar)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4 and potentially pH 6.5 for the apical side
-
Test compounds (10 mM stock in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds: high permeability (e.g., propranolol) and low permeability (e.g., atenolol)[20]
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the semipermeable membrane of the Transwell™ inserts.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[20]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[18]
-
For Basolateral to Apical (B→A) transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[18]
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio = Papp (B→A) / Papp (A→B).
-
Self-Validation and Controls:
-
Monolayer Integrity: Essential to ensure that transport is occurring through the cell layer and not through gaps.
-
Control Compounds: Running high and low permeability controls validates the assay performance and provides reference points for classifying test compounds.[18]
Visualization of the Caco-2 Permeability Assay
Caption: Bidirectional transport across a Caco-2 cell monolayer.
III. Plasma Protein Binding: The Free Drug Hypothesis
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[23] According to the free drug hypothesis, only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[9][24] Therefore, understanding the extent of plasma protein binding (PPB) is crucial for interpreting efficacy and pharmacokinetic data.[23][25]
Comparative Insights for Pyrrolo[2,3-c]pyridine Derivatives
High plasma protein binding (>99%) is common for many kinase inhibitors and is not necessarily a deal-breaker, but it can have significant implications.[25] A high degree of binding reduces the concentration of free drug available to exert its therapeutic effect. For the this compound series, the lipophilicity and acidic/basic properties of the various derivatives will heavily influence their affinity for plasma proteins. A compound that is >99.5% bound may require higher doses to achieve a therapeutic concentration of free drug.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining plasma protein binding.[9][24]
Materials:
-
RED device inserts and base plate
-
Human or other species plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
Orbital shaker with incubator set to 37°C
-
Acetonitrile with internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Spike the test compound into plasma to the desired final concentration (e.g., 1-10 µM).[24]
-
Assemble the RED device by placing the inserts into the base plate.
-
-
Dialysis:
-
Sampling and Quenching:
-
After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[9]
-
Quench all samples by adding ice-cold acetonitrile containing an internal standard to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
The concentration in the buffer chamber represents the free drug concentration.
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage bound = (1 - fu) * 100.
-
Self-Validation and Controls:
-
Control Compound: Include a compound with known PPB characteristics (e.g., warfarin, which is highly bound) to validate the assay.[9]
-
Mass Balance: Ensure that the total amount of drug recovered from both chambers is reasonable, indicating that the compound did not significantly bind to the device itself.
Visualization of the Rapid Equilibrium Dialysis (RED) Workflow
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.
Synthesizing the Data: A Comparative Summary
To facilitate a clear comparison and decision-making process, the in vitro ADME data for a series of this compound derivatives should be summarized in a structured table. This allows for a direct comparison against both internal lead compounds and established kinase inhibitors.
Table 1: Comparative In Vitro ADME Profile of Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (Papp B→A / A→B) | Human Plasma Protein Binding (% Bound) |
| Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Derivative 3 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Reference Kinase Inhibitor A | 45 | 15 | 1.5 | 98.5 |
| Reference Kinase Inhibitor B | 15 | 2 | 5.8 | >99.9 |
| Desired Profile | >30 | >10 | <2 | <99.5 |
Conclusion
The systematic in vitro ADME profiling of this compound derivatives is not merely a data collection exercise; it is a critical component of a robust, data-driven drug discovery strategy. By employing the validated protocols for metabolic stability, permeability, and plasma protein binding detailed in this guide, researchers can generate high-quality, reproducible data. This information, when placed in the comparative context of established kinase inhibitors, empowers medicinal chemists to make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of advancing a new therapeutic to the clinic. The path from bench to bedside is long and arduous, but a foundation built on sound ADME principles is a prerequisite for success.
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- 25. protocols.io [protocols.io]
A Comparative Guide to the Synthetic Routes of the Pyrrolo[2,3-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved physicochemical properties and pharmacological profiles in drug candidates. This guide provides an in-depth comparison of the primary synthetic strategies to construct this valuable core, offering insights into the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of each route's strengths and weaknesses.
Classical Approaches: Building the Pyrrole Ring on a Pyridine Scaffold
The traditional and most common strategies for synthesizing the pyrrolo[2,3-c]pyridine core involve the annulation of a pyrrole ring onto a pre-functionalized pyridine derivative. These methods have been refined over decades and remain workhorses in organic synthesis.
The Leimgruber-Batcho Synthesis
A stalwart in indole and azaindole synthesis, the Leimgruber-Batcho reaction provides a reliable two-step pathway from a substituted 3-methyl-4-nitropyridine. The key transformation involves the formation of an enamine intermediate, followed by a reductive cyclization.
Mechanism and Rationale: The synthesis begins with the condensation of a 4-nitro-3-methylpyridine derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The acidity of the methyl group, enhanced by the electron-withdrawing nitro group, allows for deprotonation and subsequent addition to the electrophilic carbon of the formamide acetal, forming a nitroenamine. This intermediate is then subjected to reductive cyclization. A variety of reducing agents can be employed, with catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel being common choices.[1] The reduction of the nitro group to an amine is followed by intramolecular cyclization onto the enamine and subsequent elimination of a secondary amine to yield the aromatic pyrrolo[2,3-c]pyridine.
Experimental Protocol: Synthesis of 6-Azaindole via Leimgruber-Batcho Reaction
-
Step 1: Enamine Formation. A solution of 3-methyl-4-nitropyridine (1.0 equiv) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equiv). The mixture is heated at 110 °C for 4 hours. After cooling, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
-
Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired 6-azaindole.
The Bartoli Indole Synthesis
The Bartoli synthesis is a powerful method for constructing indoles and their heteroaromatic analogs from ortho-substituted nitroarenes and vinyl Grignard reagents. Its application to nitropyridines provides a direct route to substituted 6-azaindoles. A key requirement for this reaction is the presence of a substituent ortho to the nitro group, which facilitates a crucial[2][2]-sigmatropic rearrangement.[3]
Mechanism and Rationale: The reaction is initiated by the addition of the vinyl Grignard reagent to the nitro group of the substituted 3-nitropyridine. This is followed by the elimination of a magnesium salt to form a nitroso-pyridine intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The resulting intermediate undergoes a[2][2]-sigmatropic rearrangement, driven by the steric pressure of the ortho-substituent. Subsequent cyclization and aromatization, which involves a third equivalent of the Grignard reagent acting as a base, leads to the formation of the pyrrolo[2,3-c]pyridine core after an aqueous workup.[4]
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole via Bartoli Synthesis [5]
-
Materials: 2-Chloro-3-nitropyridine, vinylmagnesium bromide (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), 20% aqueous ammonium chloride solution.
-
Procedure: A solution of 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. Vinylmagnesium bromide (3.0 equiv) is added dropwise. The reaction mixture is then allowed to warm to -20 °C and stirred for 8 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
The Fischer Indole Synthesis
One of the oldest and most well-known methods for indole synthesis, the Fischer synthesis, can be adapted for the preparation of azaindoles. This acid-catalyzed reaction involves the cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and an aldehyde or ketone.[6]
Mechanism and Rationale: The reaction commences with the formation of a pyridylhydrazone from the corresponding hydrazine and a carbonyl compound. The hydrazone then tautomerizes to its enamine form. Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement to generate a di-imine intermediate. This intermediate then undergoes cyclization and the elimination of ammonia to furnish the aromatic pyrrolo[2,3-c]pyridine ring system. The electron-deficient nature of the pyridine ring can make the key sigmatropic rearrangement challenging, often requiring harsh reaction conditions or the presence of electron-donating groups on the pyridine ring to proceed efficiently.[7]
Experimental Protocol: Synthesis of a 6-Azaindole Derivative via Fischer Indole Synthesis
-
Procedure: A pyridylhydrazine hydrochloride (1.0 equiv) and a ketone (1.2 equiv) are suspended in polyphosphoric acid. The mixture is heated to 150-180 °C for 1-2 hours. After cooling to approximately 100 °C, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis offers a route to 2-alkoxycarbonyl-substituted azaindoles through the thermal decomposition of an α-azido-β-pyridylacrylate intermediate.[8]
Mechanism and Rationale: The synthesis begins with the Knoevenagel condensation of a pyridine-4-carboxaldehyde with an alkyl azidoacetate to form the requisite α-azidoacrylate. The thermal decomposition of this intermediate, typically in a high-boiling solvent like xylene, is thought to proceed through a nitrene intermediate. This nitrene undergoes intramolecular C-H insertion to form a transient azirine, which then rearranges to the final pyrrolo[2,3-c]pyridine product. Higher temperatures and shorter reaction times are generally required compared to the synthesis of analogous indoles.[9]
Experimental Protocol: Synthesis of a 2-Ester Substituted 6-Azaindole via Hemetsberger-Knittel Synthesis
-
Step 1: Synthesis of Ethyl 2-azido-3-(pyridin-4-yl)acrylate. To a solution of pyridine-4-carboxaldehyde (1.0 equiv) and ethyl azidoacetate (1.1 equiv) in ethanol at 0 °C, a solution of sodium ethoxide in ethanol (1.1 equiv) is added dropwise. The mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude azide.
-
Step 2: Thermolysis. The crude ethyl 2-azido-3-(pyridin-4-yl)acrylate is dissolved in mesitylene and heated at reflux (160 °C) for 1 hour. Upon cooling, the product often crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization.
Modern Transition-Metal-Catalyzed Approaches
The advent of transition-metal catalysis has opened up new avenues for the construction of the pyrrolo[2,3-c]pyridine core, often offering milder reaction conditions, greater functional group tolerance, and novel bond disconnections.
Sonogashira Coupling Followed by Cyclization
This powerful two-step sequence involves an initial palladium- and copper-catalyzed Sonogashira coupling of a terminal alkyne with a suitably functionalized pyridine, followed by a cyclization step to form the pyrrole ring.
Mechanism and Rationale: The Sonogashira coupling reaction forms a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp2-hybridized carbon of an aryl or vinyl halide.[10] For the synthesis of pyrrolo[2,3-c]pyridines, a 3-amino-4-halopyridine is typically coupled with a terminal alkyne. The resulting 3-amino-4-alkynylpyridine intermediate is then subjected to a cyclization reaction. This cyclization can be promoted by a variety of catalysts and conditions, often involving a second transition-metal-catalyzed C-N bond formation.
Experimental Protocol: Synthesis of a 2-Substituted 6-Azaindole via Sonogashira Coupling and Cyclization [11]
-
Step 1: Sonogashira Coupling. To a solution of 4-iodo-pyridin-3-amine (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent such as triethylamine or DMF, are added dichlorobis(triphenylphosphine)palladium(II) (2 mol%) and copper(I) iodide (4 mol%). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting materials are consumed. The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Cyclization. The purified 4-alkynyl-pyridin-3-amine is dissolved in a suitable solvent like toluene. A base such as potassium tert-butoxide (2.0 equiv) and a catalytic amount of 18-crown-6 are added. The mixture is heated at 65 °C until the cyclization is complete. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
C-H Activation Strategies
Direct C-H activation has emerged as a highly efficient and atom-economical approach for the synthesis of complex heterocyclic systems. In the context of pyrrolo[2,3-c]pyridine synthesis, this strategy typically involves the coupling of a pyridine derivative with an alkyne, mediated by a transition-metal catalyst, most commonly rhodium or palladium.
Mechanism and Rationale: Rhodium(III)-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes provides a direct route to 7-azaindoles.[12] The reaction is believed to proceed via a C-H activation at the C5-position of the pyridine ring, directed by the amino group. This is followed by alkyne insertion and reductive elimination to form the pyrrole ring.[13] This method allows for the construction of the bicyclic core in a single step from readily available starting materials.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 6-Azaindole Derivative via C-H Activation [12][14]
-
Procedure: A mixture of a 4-aminopyridine derivative (1.0 equiv), an alkyne (2.0 equiv), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%) in a solvent such as 1,2-dichloroethane (DCE) is heated at 100 °C in a sealed tube for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to afford the desired 6-azaindole derivative.
Comparative Analysis
| Synthetic Route | Starting Materials | Key Features | Advantages | Disadvantages | Typical Yields |
| Leimgruber-Batcho | 3-Methyl-4-nitropyridines | Enamine formation, reductive cyclization | Reliable, good for unsubstituted C2/C3, scalable | Limited by availability of nitropyridines | Good to excellent |
| Bartoli | ortho-Substituted 3-nitropyridines | Grignard reaction,[2][2]-sigmatropic rearrangement | Direct, good for substituted pyrrole ring | Requires 3 equiv. of Grignard, sensitive to sterics | Moderate to good |
| Fischer | Pyridylhydrazines, aldehydes/ketones | Acid-catalyzed cyclization of hydrazone | Versatile for C2/C3 substitution | Harsh conditions, electron-deficient pyridines are challenging | Variable |
| Hemetsberger-Knittel | Pyridine-4-carboxaldehydes | Thermal decomposition of azidoacrylate | Access to 2-ester substituted products | Azide intermediates can be hazardous, thermal conditions | Moderate to good |
| Sonogashira/Cyclization | 3-Amino-4-halopyridines, alkynes | Pd/Cu-catalyzed cross-coupling | Mild conditions, high functional group tolerance | Two-step process, potential catalyst poisoning | Good to excellent |
| C-H Activation | Aminopyridines, alkynes | Direct C-H functionalization | Atom-economical, step-efficient, convergent | Requires specific directing groups, catalyst cost | Good to excellent |
Conclusion
The synthesis of the pyrrolo[2,3-c]pyridine core can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Classical methods such as the Leimgruber-Batcho and Fischer syntheses remain highly relevant and are often employed for their reliability and scalability. The Bartoli and Hemetsberger-Knittel reactions provide access to specific substitution patterns that might be otherwise difficult to obtain.
Modern transition-metal-catalyzed methods, particularly those involving Sonogashira coupling and C-H activation, represent the cutting edge of synthetic efficiency. These approaches offer mild reaction conditions, broad substrate scope, and high degrees of atom and step economy, making them increasingly attractive for the synthesis of complex and highly functionalized pyrrolo[2,3-c]pyridine derivatives in drug discovery and development. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research program.
References
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Different strategies for synthesis of 7-azaindoles - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 1174038-64-2)[1]. As a valued professional in research and development, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide not just a protocol, but the scientific reasoning behind each step, ensuring a culture of safety and compliance within your laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar compounds and established best practices for hazardous laboratory waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Hazard Identification and Risk Assessment
Understanding the potential hazards of a compound is the foundational step in its safe handling and disposal. Based on data from analogous brominated and sulfonyl-containing heterocyclic compounds, this compound should be handled as a hazardous substance.
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Common GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 (Exclamation Mark) | [2][3] |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 (Exclamation Mark) | [2][3][4] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation. | GHS07 (Exclamation Mark) | [2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | GHS07 (Exclamation Mark) | [2][3][4] |
The presence of a bromine atom categorizes this compound as a halogenated organic waste. Halogenated waste streams have specific disposal requirements, often involving high-temperature incineration, which makes their segregation from non-halogenated waste crucial for both environmental and cost reasons[5].
Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure appropriate PPE is worn. The causality is clear: creating a barrier between the researcher and the hazardous material is the most direct way to prevent exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation[6]. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | To protect eyes from splashes or dust particles[4][6]. |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination[6]. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation[3]. |
Core Disposal Workflow: A Step-by-Step Protocol
Disposing of chemical waste is a regulated process from the moment it is generated to its final treatment[7]. The following protocol ensures compliance and safety at every stage.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous waste[5].
-
Unused or Expired Pure Compound: The original container with the pure compound should be disposed of as hazardous waste.
-
Contaminated Labware: This includes items like pipette tips, gloves, weigh boats, and empty containers. These should be collected as solid hazardous waste.
-
Solutions: Solutions containing the compound must be collected as liquid hazardous waste.
Crucial Causality: The principle of segregation is paramount. Halogenated organic waste streams must be kept separate from non-halogenated streams[5]. Mixing them complicates the disposal process and significantly increases costs, as the entire mixture must be treated as the more hazardous (and expensive) category.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Container Compatibility: Use only containers made of compatible materials (e.g., HDPE, glass) that will not react with or be degraded by the waste[8]. The container must have a secure, screw-top cap to prevent leakage or evaporation[8]. Never use foodstuff containers (e.g., mayonnaise jars) for hazardous waste[8].
-
Labeling: As soon as the first drop of waste is added, the container must be labeled[5]. The label must include:
Step 3: Waste Accumulation and Storage
Designated storage areas are required to safely accumulate waste before pickup.
-
Satellite Accumulation Area (SAA): All laboratories that generate hazardous waste must establish an SAA[8]. This area must be at or near the point of waste generation[7].
-
Storage Conditions: Keep waste containers securely capped at all times, except when adding waste[5][8]. Store containers in a secondary containment bin to catch any potential leaks.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA[7][9]. Once a container is full, it must be removed from the SAA within three days[8]. Partially filled containers may remain in the SAA for up to one year[8].
Step 4: Arranging for Disposal
Laboratory personnel should never transport hazardous waste or attempt to dispose of it independently[9].
-
Request Pickup: Contact your institution's EHS department or follow their established procedure to request a hazardous waste pickup. There is typically no direct charge to the laboratory for this service[9].
-
Documentation: Fill out any required waste tags or forms provided by your EHS office. This documentation is a critical part of the regulatory "cradle-to-grave" tracking of hazardous materials.
Decontamination and Spill Management
Accidents can happen, and a prepared response is key to maintaining safety.
-
Decontamination of Glassware: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as hazardous liquid waste[9]. The third rinse may be disposed of according to your institution's policy.
-
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your EHS department.
-
For small spills of solid material, carefully sweep it up using non-sparking tools and place it in a labeled hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place the contaminated absorbent into the solid hazardous waste container.
-
Clean the spill area with soap and water.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
